6-Azaspiro[3.5]nonane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLPRWHLZJJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678058 | |
| Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-07-2, 71873-27-3 | |
| Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aza-spiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Azaspiro[3.5]nonane Hydrochloride: Core Properties and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the fundamental properties and applications of 6-Azaspiro[3.5]nonane hydrochloride. The content herein is structured to provide not just data, but field-proven insights into the handling, characterization, and strategic utilization of this valuable spirocyclic building block.
Introduction: The Strategic Value of the 6-Azaspiro[3.5]nonane Scaffold
Spirocyclic systems, where two rings share a single carbon atom, have gained significant traction in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures. The 6-Azaspiro[3.5]nonane scaffold, a fusion of a cyclobutane and a piperidine ring, provides a rigid framework that can project chemical substituents into precise vectors in three-dimensional space.[1] This structural rigidity can lock a molecule's conformation, optimizing its orientation for binding to biological targets and potentially leading to enhanced efficacy and selectivity.[2]
Furthermore, the incorporation of such saturated, sp3-rich scaffolds often leads to improved physicochemical properties crucial for drug development. Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles can confer higher aqueous solubility, modulate basicity (pKa), decrease lipophilicity (LogP), and improve metabolic stability by blocking potential sites of metabolism.[2][3] this compound serves as a stable, water-soluble salt form, making it a convenient starting material for a wide array of synthetic transformations.
Physicochemical and Structural Properties
The hydrochloride salt form of 6-Azaspiro[3.5]nonane ensures stability and enhances solubility in aqueous and polar protic solvents, which is advantageous for both storage and reaction setup.
Structural and Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 6-azaspiro[3.5]nonane;hydrochloride | [4] |
| CAS Number | 1198285-07-2 | [5][6] |
| Molecular Formula | C₈H₁₆ClN | [6] |
| Molecular Weight | 161.67 g/mol | [6] |
| Canonical SMILES | C1CC2(C1)CCCNC2.Cl | [4][7] |
| InChIKey | OSWZGWQDPZSXLZ-UHFFFAOYSA-N | [4][7] |
| Appearance | White to off-white solid/powder | [8] (Inferred) |
Predicted and Comparative Physicochemical Data
| Property | Value / Expected Behavior | Rationale / Comments |
| Melting Point | Not available. Expected to be >150 °C. | Amine hydrochloride salts are ionic and typically have high melting points. For comparison, the Boc-protected derivative, 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, melts at 140-145 °C.[8] |
| pKa | ~10.5 - 11.2 | No specific experimental value is published. This estimate is based on the pKa of piperidine hydrochloride (~11.2), as the electronic environment of the secondary amine is very similar. This value is critical for determining reaction conditions (e.g., choice of base) and predicting ionization state at physiological pH. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organic solvents like diethyl ether and hexanes. | The hydrochloride salt form confers high polarity and facilitates solubility in polar solvents. The free base would exhibit significantly higher solubility in non-polar organic solvents. |
| XlogP (Predicted) | 1.4 | This predicted value is for the free base, 6-Azaspiro[3.5]nonane, and indicates moderate lipophilicity.[4][7] |
Analytical Characterization
Robust characterization is essential to confirm the identity and purity of this compound before its use in synthesis. The following section outlines standard analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired for both the proton (¹H) and carbon-13 (¹³C) nuclei.
-
¹H NMR: The spectrum is expected to show complex multiplets for the aliphatic protons on the cyclobutane and piperidine rings. The N-H proton of the ammonium salt may appear as a broad singlet. Due to the spirocyclic nature, protons on the same carbon (geminal protons) are diastereotopic and may appear as distinct signals with coupling between them.
-
Expected Chemical Shifts (in D₂O or DMSO-d₆):
-
~3.0 - 3.5 ppm: Protons on carbons adjacent to the ammonium nitrogen (CH₂-N⁺H₂-CH₂).
-
~1.5 - 2.5 ppm: Remaining aliphatic protons on both the cyclobutane and piperidine rings.
-
-
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. Proton-decoupled spectra are standard, presenting each carbon as a singlet.[9]
-
Expected Chemical Shifts (in D₂O or DMSO-d₆):
-
~40 - 50 ppm: Carbons adjacent to the nitrogen.
-
~30 - 40 ppm: Spirocyclic quaternary carbon.
-
~15 - 35 ppm: Remaining aliphatic carbons.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this molecule, the most informative region is where the N-H stretches of the secondary ammonium salt appear.
-
Characteristic IR Peaks (KBr pellet or ATR):
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Typically, the analysis is performed on the free base after in-source neutralization or by analyzing a sample of the free base directly.
-
Expected Ionization (e.g., ESI⁺):
-
[M+H]⁺: The expected mass for the protonated free base (C₈H₁₅N) is m/z ≈ 126.13.
-
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound.
This protocol is a general starting point and should be optimized for specific instrumentation and purity requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for end absorption, as the molecule lacks a chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.
Causality Note: The acidic modifier (TFA or formic acid) in the mobile phase ensures that the amine remains protonated throughout the analysis, which results in sharper peaks and better reproducibility.[13][14] ELSD or CAD is recommended for more accurate quantification as UV response will be weak.
Core Reactivity and Synthetic Utility
The utility of this compound lies in the reactivity of its secondary amine, which serves as a versatile handle for introducing the spirocyclic scaffold into larger molecules. First, the hydrochloride salt must typically be converted to the free base.
Conversion to the Free Base
The protonated ammonium ion is unreactive as a nucleophile. Deprotonation is required before performing reactions like acylation or alkylation.
Caption: Workflow for converting the hydrochloride salt to the free amine.
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Transfer the solution to a separatory funnel and add an equal volume of an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) with swirling until the aqueous layer is basic (pH > 9, check with pH paper).
-
Stopper the funnel, vent frequently, and shake vigorously to extract the free amine into the organic layer.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil or low-melting solid.
Trustworthiness Note: This is a self-validating protocol. Successful conversion can be confirmed by the product's solubility in non-polar solvents (unlike the starting salt) and by acquiring an NMR spectrum, which will show a shift in the signals for protons adjacent to the nitrogen.[15][16][17]
Key Synthetic Transformations
The free base is a nucleophilic secondary amine and can undergo a variety of standard transformations essential for drug discovery.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids (using coupling reagents like HATU or EDC) to form amides.
-
N-Alkylation: Reaction with alkyl halides or tosylates to form tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form tertiary amines. This is one of the most common and reliable methods for library synthesis.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides or triflates to form N-aryl piperidines.
Stability and Storage
Proper storage is critical to maintain the integrity of the compound.
-
Hydrochloride Salt: The salt is generally stable under ambient conditions. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[8] Long-term storage at 2-8°C is often recommended.
-
Free Base: The free amine is more reactive. It is susceptible to oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C or -20°C) and used relatively quickly after preparation.
Applications in Drug Discovery Case Studies
The 6-azaspiro[3.5]nonane motif and related azaspirocycles have been successfully incorporated into drug candidates to enhance their properties.
-
Modulating Physicochemical Properties: In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles, including structures similar to 6-azaspiro[3.5]nonane, was shown to lower lipophilicity (LogD) and improve metabolic stability, key factors in developing a successful drug candidate.[18]
-
Exploiting 3D Chemical Space: In the design of potent inhibitors for the SARS-CoV-2 main protease (3CLpro), the 6-azaspiro[3.5]nonane scaffold was used to orient substituents into a specific pocket (the S4 subsite) of the enzyme active site, demonstrating how its rigid 3D structure can be exploited for rational drug design.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined three-dimensional structure, combined with its ability to improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, makes it a valuable building block for escaping the "flatland" of traditional aromatic scaffolds. This guide provides the foundational knowledge required for its effective handling, characterization, and synthetic application, empowering researchers to fully leverage its potential in the discovery of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - 6-aza-spiro[3.5]nonane hydrochloride (C8H15N) [pubchemlite.lcsb.uni.lu]
- 5. This compound | CAS 1198285-07-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. echemi.com [echemi.com]
- 7. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. youtube.com [youtube.com]
- 10. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 11. Piperidine hydrochloride [webbook.nist.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 6-Azaspiro[3.5]nonane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that transcend the "flatland" of traditional aromatic compounds is a paramount objective. The rationale is clear: three-dimensional scaffolds can provide superior spatial arrangement of pharmacophoric elements, leading to enhanced target affinity, selectivity, and improved physicochemical properties. Among the rising stars in this domain are spirocyclic systems, which feature two rings sharing a single atom. This guide focuses on a particularly promising, yet underexplored, member of this class: 6-Azaspiro[3.5]nonane hydrochloride .
This document serves as a comprehensive technical resource, providing a deep dive into the core characteristics of this compound, its significance within the broader context of medicinal chemistry, and a practical framework for its potential synthesis, analysis, and application in drug development programs.
Core Compound Identification and Physicochemical Properties
1.1. Chemical Identity
-
Systematic Name: this compound
-
Molecular Formula: C₈H₁₆ClN[1]
-
Molecular Weight: 161.67 g/mol [1]
-
Structure:
-
SMILES: C1CC2(C1)CCCNC2.Cl
-
InChI: InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2;1H
-
1.2. Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1198285-07-2 | [1][2][3] |
| Molecular Formula | C₈H₁₆ClN | [1] |
| Molecular Weight | 161.67 g/mol | [1] |
| Physical Form | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of hydrochloride salts |
The Azaspiro[3.5]nonane Scaffold: A Privileged Motif in Drug Discovery
The true value of this compound lies in its core azaspiro[3.5]nonane scaffold. This structural motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. The inherent rigidity and three-dimensionality of the spirocyclic system offer several advantages over more flexible or planar structures.
2.1. Rationale for Employing Azaspiro[3.5]nonane Scaffolds
The decision to incorporate an azaspiro[3.5]nonane moiety into a drug candidate is driven by several key considerations:
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate a molecule's properties, such as aqueous solubility and lipophilicity (LogP), which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Enhanced Target Binding and Selectivity: The well-defined three-dimensional arrangement of substituents on the spirocyclic framework allows for precise orientation within a biological target's binding site. This can lead to increased potency and selectivity, minimizing off-target effects.
-
Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.
-
Novelty and Patentability: The use of less common scaffolds like 6-azaspiro[3.5]nonane can provide a pathway to novel chemical entities with strong intellectual property protection.
2.2. Therapeutic Applications of Azaspiro[3.5]nonane Derivatives
While specific biological activity for this compound is not yet widely published, the broader class of azaspiro[3.5]nonane derivatives has shown significant promise in a range of therapeutic areas. For instance, derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4][5] This highlights the potential for the 6-aza isomer to serve as a valuable building block in the development of novel therapeutics for metabolic disorders and potentially other indications.
Synthetic Strategies for the Azaspiro[3.5]nonane Core
The synthesis of the azaspiro[3.5]nonane core, while not extensively detailed for the 6-aza isomer in the public domain, can be approached through established methodologies for constructing spirocyclic systems. The following represents a generalized and plausible synthetic workflow.
3.1. General Retrosynthetic Analysis
A logical retrosynthetic approach to 6-azaspiro[3.5]nonane would involve the disconnection of the piperidine ring, suggesting a cyclization reaction as a key step. The spirocyclic quaternary center is a key challenge that needs to be addressed early in the synthesis.
Caption: Generalized retrosynthetic analysis for the 6-azaspiro[3.5]nonane core.
3.2. Plausible Synthetic Protocol
The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of the 6-azaspiro[3.5]nonane scaffold. This protocol is based on common synthetic transformations used for related spirocyclic amines.
Step 1: Synthesis of a Protected Aminomethyl Cyclobutane Carboxylic Acid
-
Starting Material: A commercially available cyclobutane-1,1-dicarboxylic acid derivative.
-
Reaction: Selective reduction of one carboxylic acid group to a hydroxymethyl group, followed by conversion to an aminomethyl group via a suitable protecting group strategy (e.g., Boc protection).
-
Rationale: This step establishes the cyclobutane ring with the necessary functional handles for the subsequent piperidine ring formation.
Step 2: Chain Elongation and Piperidine Ring Formation
-
Reaction: The remaining carboxylic acid is elongated by two carbons, for example, through conversion to an acyl chloride followed by reaction with a suitable two-carbon nucleophile.
-
Cyclization: The protecting group on the nitrogen is removed, and the resulting primary amine undergoes an intramolecular cyclization (e.g., reductive amination or lactam formation followed by reduction) to form the piperidine ring.
-
Rationale: This sequence constructs the second ring of the spirocyclic system.
Step 3: Final Deprotection and Salt Formation
-
Deprotection: Any remaining protecting groups are removed.
-
Salt Formation: The free base of 6-azaspiro[3.5]nonane is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to yield the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or chromatography.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
4.1. Standard Analytical Techniques
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra will show characteristic signals for the cyclobutane and piperidine rings. The number of signals and their splitting patterns will confirm the connectivity. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₈H₁₅N. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak in the chromatogram indicates a high degree of purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorptions for N-H stretching (in the salt form) and C-H stretching will be present. |
4.2. Analytical Workflow Diagram
Caption: A typical workflow for the analytical characterization of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling similar amine hydrochloride salts should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Future Perspectives and Conclusion
This compound represents a valuable and relatively underexplored building block for medicinal chemistry. Its rigid, three-dimensional structure offers significant potential for the development of novel therapeutics with improved pharmacological profiles. While detailed published data on this specific isomer is currently scarce, the established importance of the broader class of azaspirocycles strongly suggests that this compound will find its place in the toolbox of medicinal chemists.
This guide has provided a comprehensive overview of the known properties of this compound, placed it within the context of modern drug design principles, and outlined plausible synthetic and analytical strategies. It is intended to serve as a foundational resource to stimulate further research and unlock the full potential of this promising scaffold.
References
An In-depth Technical Guide to the Molecular Structure of 6-Azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 6-Azaspiro[3.5]nonane hydrochloride, a valuable building block in medicinal chemistry. The spirocyclic motif imparts a unique three-dimensional architecture, making it an attractive scaffold for the development of novel therapeutic agents. This document details a robust synthetic protocol, in-depth analysis of its structural features through modern spectroscopic techniques, and predictive insights into its solid-state conformation. The methodologies and analyses presented herein are designed to be a practical resource for researchers engaged in the synthesis and application of spirocyclic compounds in drug discovery.
Introduction: The Significance of the Azaspiro[3.5]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, often leading to improved target affinity and selectivity. The 6-Azaspiro[3.5]nonane core, in particular, offers a synthetically accessible framework that combines a conformationally restricted cyclohexane ring with a piperidine-like azacyclohexane ring. This unique fusion provides a versatile platform for the exploration of chemical space in the pursuit of novel therapeutics. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of experimental conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClN | --INVALID-LINK--[1] |
| Molecular Weight | 161.67 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General knowledge |
| Melting Point | >200 °C (predicted for the hydrochloride salt) | General knowledge |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a reductive amination pathway, a robust and widely used method for the formation of amines.[2][3][4][5][6] This approach offers high yields and operational simplicity.
Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction starting from commercially available 1,1-bis(hydroxymethyl)cyclobutane, which is first oxidized to the corresponding dialdehyde, followed by reductive amination with ammonia.
References
- 1. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Azaspiro[3.5]nonane Hydrochloride
Introduction
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and metabolic stability.[1][2] The inherent rigidity and novelty of these structures make them highly attractive for exploring new chemical space in drug discovery. Among these, the 6-azaspiro[3.5]nonane framework represents a valuable building block. This technical guide provides a comprehensive overview of the physicochemical properties of its hydrochloride salt, 6-Azaspiro[3.5]nonane hydrochloride.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical and practical insights. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from related structures and predictive models to provide a robust working knowledge base. We will delve into its chemical identity, predicted physicochemical characteristics, plausible synthetic routes, proposed analytical methodologies, and its role in the broader context of pharmaceutical research.
Chemical Identity and Structure
This compound is the salt form of the parent spirocyclic amine, 6-Azaspiro[3.5]nonane. The hydrochloride salt is typically preferred in pharmaceutical applications to improve solubility and stability.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1198285-07-2 | [3] |
| Molecular Formula | C₈H₁₆ClN | [4] |
| Molecular Weight | 161.67 g/mol | [4] |
| Canonical SMILES | C1CC2(C1)CCCNC2.Cl | [5] |
The structure consists of a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spirocenter). The nitrogen atom is located at the 6-position of the piperidine ring.
References
- 1. 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-d… [cymitquimica.com]
- 2. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1198285-07-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 6-Azaspiro[3.5]nonane | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 6-aza-spiro[3.5]nonane hydrochloride (C8H15N) [pubchemlite.lcsb.uni.lu]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of 6-Azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds and Solubility in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, there is a pronounced shift away from traditional flat, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical properties, thereby enhancing the developability of new drug candidates.[1][2] Spirocyclic scaffolds, such as 6-Azaspiro[3.5]nonane, have emerged as particularly valuable motifs in this pursuit. Their inherent rigidity and defined three-dimensional geometry can lead to improved metabolic stability, permeability, and, crucially, solubility.[2][3]
6-Azaspiro[3.5]nonane hydrochloride is a salt form of a spirocyclic amine. The hydrochloride salt is typically employed to enhance the aqueous solubility and stability of the parent amine, a common strategy in pharmaceutical development.[4][5] Understanding the solubility of this compound is a critical first step in its journey from a promising chemical entity to a viable therapeutic agent. Solubility dictates the achievable concentration of a drug in systemic circulation, directly impacting its bioavailability and pharmacological response.[6] Poor aqueous solubility is a major hurdle in drug development, often leading to high attrition rates for new chemical entities.[6] This guide provides a comprehensive overview of the expected solubility characteristics of this compound, the factors that govern its behavior in solution, and a detailed protocol for its experimental determination.
Expected Solubility Profile of this compound
As the hydrochloride salt of a secondary amine, this compound is anticipated to be highly soluble in water.[4] The ionic nature of the salt facilitates strong interactions with polar water molecules through hydrogen bonding, leading to effective dissolution.[4][5] In its dissolved state, the compound exists as the protonated 6-azaspiro[3.5]nonylammonium cation and the chloride anion.
The general solubility of amine hydrochlorides is also dependent on the pH of the solution and the temperature.[4][7] The presence of other ions in the solution, particularly chloride ions, can also influence solubility through the common ion effect.[8][9]
Table 1: Predicted Physicochemical Properties of 6-Azaspiro[3.5]nonane and its Hydrochloride Salt
| Property | 6-Azaspiro[3.5]nonane (Free Base) | This compound | Rationale |
| Molecular Formula | C8H15N[10] | C8H16ClN | Addition of HCl. |
| Molecular Weight | 125.22 g/mol | 161.67 g/mol [11] | Addition of HCl. |
| Predicted XlogP | 1.4[10][12] | Not applicable (ionic) | XlogP is a measure of lipophilicity for neutral compounds. |
| Water Solubility | Sparingly soluble to slightly soluble | Highly soluble | The hydrochloride salt form significantly increases aqueous solubility.[4][5] |
| Form | Likely a liquid or low-melting solid | Crystalline solid | Salts are typically crystalline solids with higher melting points.[4] |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To accurately quantify the solubility of this compound, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility, particularly for Biopharmaceutics Classification System (BCS) studies.[13][14]
Causality Behind Experimental Choices:
-
Equilibrium: The goal is to determine the maximum concentration of the solute that can dissolve in a solvent under specific conditions. Allowing the system to reach equilibrium ensures that the measured concentration is the true solubility and not an intermediate value.
-
Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, solubility is typically determined at 37 ± 1 °C to mimic physiological conditions.[14][15]
-
pH Control: For ionizable compounds like this compound, solubility is highly pH-dependent. Determining solubility across a range of pH values (typically 1.2 to 6.8 for BCS classification) is crucial.[14][15][16]
-
Excess Solid: The presence of undissolved solid material at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is saturated.
-
Validated Analytical Method: An accurate and precise analytical method, such as HPLC-UV, is required to quantify the concentration of the dissolved compound in the supernatant.
Step-by-Step Methodology for Equilibrium Solubility Determination:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[15][16]
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific buffer. The amount of excess solid should be sufficient to ensure that undissolved material remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[13] Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solid material.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm that the pH has not significantly changed during the experiment.[14][16]
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Key Factors Influencing the Solubility of this compound
pH and the Henderson-Hasselbalch Relationship
The solubility of this compound is intrinsically linked to the pH of the aqueous medium. As the hydrochloride salt of a weak base, its solubility is governed by the equilibrium between the ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.
In acidic conditions (low pH), the equilibrium will favor the protonated, cationic form of the amine, which is highly water-soluble. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium will shift towards the non-ionized free base. The free base, being less polar, is expected to have significantly lower aqueous solubility. Therefore, a decrease in the solubility of this compound is anticipated as the pH increases.
Caption: pH-Dependent Solubility Equilibrium.
Temperature
For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning that solubility increases with temperature.[4] It is expected that the solubility of this compound will also increase as the temperature of the solvent rises. This is an important consideration for formulation development, as manufacturing processes may involve temperature variations.
Common Ion Effect
The solubility of an ionic compound can be decreased by the presence of a solution that already contains one of the ions in the compound.[8] In the case of this compound, its solubility in aqueous solutions containing chloride ions (e.g., in physiological fluids or certain buffer systems) may be lower than in pure water.[8][9] This is due to Le Chatelier's principle; the presence of additional chloride ions shifts the dissolution equilibrium to the left, favoring the solid, undissolved state. This phenomenon is particularly relevant for slightly soluble hydrochloride salts and should be considered during pre-formulation studies.[8]
Conclusion
While specific quantitative solubility data for this compound requires experimental determination, a strong theoretical framework exists to predict its behavior. As an amine hydrochloride, it is expected to be highly water-soluble, with its solubility being significantly influenced by pH, temperature, and the presence of common ions. The provided experimental protocol offers a robust methodology for accurately quantifying its solubility, a critical parameter for the successful development of any drug candidate. A thorough understanding of these principles is paramount for researchers and scientists working to advance novel spirocyclic compounds like this compound through the drug development pipeline.
References
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - 6-aza-spiro[3.5]nonane hydrochloride (C8H15N) [pubchemlite.lcsb.uni.lu]
- 11. echemi.com [echemi.com]
- 12. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. ema.europa.eu [ema.europa.eu]
- 15. who.int [who.int]
- 16. database.ich.org [database.ich.org]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Spectral Analysis of 6-Azaspiro[3.5]nonane Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 6-Azaspiro[3.5]nonane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the structural elucidation of this spirocyclic amine. By synthesizing established spectroscopic principles with insights into the analysis of cyclic and spirocyclic systems, this guide offers a predictive framework for interpreting the spectral features of the target molecule.
Introduction to this compound
This compound is a spirocyclic amine of interest in medicinal chemistry and organic synthesis due to its rigid, three-dimensional structure. The spirocyclic core, consisting of a cyclobutane ring fused to a piperidine ring at a quaternary carbon, imparts unique conformational constraints that can be exploited in the design of novel therapeutic agents. Accurate structural characterization is paramount, and NMR and MS are indispensable tools in this endeavor. This guide will explore the anticipated ¹H NMR, ¹³C NMR, and mass spectra of this compound, providing a foundational understanding for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the spirocyclic system.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (N-H).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclobutane and piperidine rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the rigid spirocyclic structure.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Considerations |
| N-H₂⁺ | 8.0 - 9.5 | Broad singlet | Chemical shift is highly dependent on solvent and concentration. Will exchange with D₂O.[1][2] |
| H-5, H-7 (Axial & Equatorial) | 3.0 - 3.5 | Multiplets | Protons on carbons adjacent to the nitrogen are deshielded.[1][2] |
| H-1, H-2, H-3, H-4 | 1.8 - 2.5 | Multiplets | Complex overlapping signals from the cyclobutane ring protons. |
| H-8, H-9 (Axial & Equatorial) | 1.6 - 2.2 | Multiplets | Protons on the piperidine ring further from the nitrogen. |
.dot
Caption: Molecular structure of 6-Azaspiro[3.5]nonane.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to symmetry, fewer than eight signals may be observed.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Considerations |
| C-5, C-7 | 40 - 50 | Carbons directly attached to the nitrogen are deshielded.[1] |
| C-6 (Spiro) | 35 - 45 | The quaternary spiro carbon will likely have a lower intensity.[3] |
| C-1, C-2, C-3, C-4 | 20 - 35 | Carbons of the cyclobutane ring. |
| C-8, C-9 | 20 - 30 | Carbons of the piperidine ring. |
For unambiguous assignment of both ¹H and ¹³C signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. Computational methods, such as DFT-GIAO, can also be valuable for predicting and confirming chemical shift assignments in complex spirocyclic systems.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: MS Data Acquisition
Ionization Method:
-
Electrospray Ionization (ESI): Ideal for the hydrochloride salt, as it is already in an ionic form. The expected observation would be the protonated molecule [M+H]⁺, where M is the free base.
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap: High-resolution mass analyzers (TOF, Orbitrap) are preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Predicted Mass Spectrum and Fragmentation
According to the nitrogen rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight for its free base.[6] The free base of 6-Azaspiro[3.5]nonane (C₈H₁₅N) has a molecular weight of 125.22 g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 126.23.
The fragmentation of cyclic amines in the mass spectrometer is typically initiated by cleavage of the bond alpha to the nitrogen atom (α-cleavage).[6][7][8][9] This leads to the formation of a resonance-stabilized iminium cation.
.dot
Caption: Predicted fragmentation of 6-Azaspiro[3.5]nonane.
For 6-Azaspiro[3.5]nonane, two primary α-cleavage pathways are possible, leading to the opening of the piperidine ring. Subsequent fragmentation events could involve the loss of neutral fragments from the opened ring.
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR and MS techniques. This guide provides a predictive framework for the interpretation of its spectral data, grounded in the established principles of organic spectroscopy. While the provided chemical shift and fragmentation predictions are based on the analysis of similar structures, experimental verification remains crucial. The methodologies and theoretical considerations outlined herein offer a robust starting point for researchers engaged in the synthesis and characterization of this and related spirocyclic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. youtube.com [youtube.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Navigating the Spirocyclic Landscape: A Technical Guide to 6-Azaspiro[3.5]nonane Hydrochloride for Advanced Research
Introduction: Defining a Key Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible molecules. This expedition into three-dimensional chemical space has illuminated the profound potential of rigid, complex scaffolds to impart superior pharmacological properties. Among these, spirocyclic systems—molecules in which two rings share a single atom—have emerged as particularly valuable. Their inherent structural rigidity and defined exit vectors offer a powerful tool for optimizing ligand-target interactions, enhancing metabolic stability, and improving physicochemical properties such as aqueous solubility.
This guide provides an in-depth technical overview of 6-Azaspiro[3.5]nonane hydrochloride , a versatile building block that has garnered significant interest in the design of next-generation therapeutics. We will dissect its commercial availability, explore the nuances of its quality control, delve into established synthetic strategies for related scaffolds, and contextualize its application within the broader landscape of drug development. As a Senior Application Scientist, my objective is to not only present the data but also to illuminate the underlying scientific principles that guide its effective use in a research setting.
It is crucial to address a common point of ambiguity at the outset. The "azaspiro[3.5]nonane" family encompasses several isomers and related structures that are commercially available. This guide will focus specifically on This compound (CAS: 1198285-07-2) , while also drawing insights from its closely related analogs to provide a comprehensive understanding of this important class of molecules.
Physicochemical Properties and Structural Identity
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. 6-Azaspiro[3.5]nonane is a saturated heterocyclic compound featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring at a spirocyclic carbon atom. The hydrochloride salt enhances its stability and aqueous solubility, making it amenable to a wide range of synthetic transformations in protic solvents.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1198285-07-2 | [1][2][3][] |
| Molecular Formula | C₈H₁₆ClN | [3] |
| Molecular Weight | 161.67 g/mol | [2][3] |
| Parent Compound (Free Base) | 6-Azaspiro[3.5]nonane | N/A |
| Parent CAS Number | 71873-27-3 | N/A |
| Parent Molecular Formula | C₈H₁₅N | [5] |
| Parent Molecular Weight | 125.21 g/mol | [5] |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | ≥95% (typical) | [3] |
Distinguishing between the various azaspiro[3.5]nonane isomers is critical for experimental success. The numbering of the spirocyclic system dictates the position of the nitrogen atom, which in turn influences the molecule's reactivity, conformational flexibility, and biological activity.
Figure 1. Structure of the 6-Azaspiro[3.5]nonane core.
Commercial Availability and Supplier Landscape
This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in research quantities, ranging from milligrams to several grams.
| Supplier | Product Name | CAS Number | Purity/Specification |
| BLD Pharm | This compound | 1198285-07-2 | Not specified |
| BOC Sciences | 6-Aza-spiro[3.5]nonane hydrochloride | 1198285-07-2 | Not specified |
| CP Lab Safety | 6-Azaspiro[3.5]nonane, hydrochloride (1:1) | 1198285-07-2 | 95% |
| Arctom Scientific | This compound | 1198285-07-2 | Not specified |
Expert Insight: When sourcing this building block, it is imperative to request a lot-specific Certificate of Analysis (CoA). While a supplier may list a purity of "95%", the nature of the remaining 5% can have a significant impact on the outcome of your reactions. A CoA will provide detailed information on the analytical methods used for purity assessment and may identify any significant impurities.
Quality Control and Analytical Characterization: A Self-Validating System
The reliability of any research utilizing this compound is fundamentally dependent on its purity and structural integrity. A robust quality control workflow is therefore not just a recommendation but a necessity.
Purity Determination
The most common and reliable methods for determining the purity of amine salts like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard method for assessing the purity of non-volatile organic compounds.[7] A typical method would involve a C18 column with a water/acetonitrile mobile phase gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography (GC): For the free base or a derivatized form of the hydrochloride salt, GC coupled with a Flame Ionization Detector (FID) can provide high-resolution separation and quantification of volatile impurities. A Certificate of Analysis for a related Boc-protected 7-azaspiro[3.5]nonane derivative shows a purity of 99.81% as determined by GC, indicating that high purity is achievable for this class of compounds.[6]
Structural Confirmation
The identity of this compound should be unequivocally confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.
Figure 2. A logical workflow for the quality control of incoming this compound.
Synthetic Strategies: A Look at the Azaspiro[3.5]nonane Core
While specific, detailed synthetic protocols for the parent 6-azaspiro[3.5]nonane are not widely published, the synthesis of related azaspirocycles is well-documented and provides valuable insights into potential synthetic routes and the likely impurities that may arise.
A recent study highlights the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes via a rhodium-catalyzed cyclopropanation of exocyclic olefins.[11] This methodology was successfully applied to an azaspiro[3.5]nonane derivative, yielding the desired cyclopropane with high asymmetric induction. Another powerful technique involves a Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes to construct seven-membered azaspiro compounds.[12]
Patents also offer a window into synthetic approaches. For instance, a method for synthesizing the related 7-oxo-2-azaspiro[3.5]nonane has been described, which could potentially be adapted.[13] These advanced synthetic methods, while powerful, can introduce specific impurities such as diastereomers, enantiomers, and residual metal catalysts, reinforcing the need for rigorous analytical characterization of the final product.
Figure 3. High-level overview of modern synthetic strategies for constructing azaspirocyclic systems.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold in medicinal chemistry. The rigid, three-dimensional nature of the azaspiro[3.5]nonane core makes it an attractive bioisostere for more common saturated heterocycles like piperidine. This substitution can lead to improved metabolic stability and target selectivity.
While specific, published applications of 6-Azaspiro[3.5]nonane are still emerging, the broader class of azaspirocycles has been incorporated into a wide range of biologically active molecules. For example, azaspirocycle-containing compounds have been investigated as monoacylglycerol lipase (MGL) modulators for the treatment of pain, psychiatric disorders, and neurological conditions.[14] Furthermore, the "azaspiro[3.5]nonanyl" moiety is cited in patents for fused ring compounds designed as inhibitors of Ras proteins, which are implicated in various cancers.[15]
The functional handle provided by the secondary amine in the 6-aza position allows for straightforward derivatization, enabling its incorporation into larger molecules through standard amide bond formation, reductive amination, or other C-N bond-forming reactions. This versatility makes it a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization.
Conclusion and Future Outlook
This compound represents a valuable and commercially accessible building block for researchers and drug development professionals seeking to explore novel, three-dimensional chemical space. Its rigid spirocyclic core offers a compelling alternative to more traditional scaffolds, with the potential to unlock improved pharmacological profiles.
As with any advanced reagent, a thorough understanding of its identity, purity, and potential synthetic origins is paramount for its effective and reproducible application. By implementing a rigorous quality control workflow and leveraging insights from the broader field of azaspirocycle synthesis, researchers can confidently incorporate this promising scaffold into their discovery programs. The continued exploration of compounds built upon the 6-azaspiro[3.5]nonane core is poised to yield exciting new therapeutic candidates in the years to come.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 1198285-07-2|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 5. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 14. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Safe Handling of 6-Azaspiro[3.5]nonane Hydrochloride
Introduction: Navigating the Unique Properties of a Modern Scaffold
6-Azaspiro[3.5]nonane hydrochloride is a saturated heterocyclic amine that has garnered significant interest within the pharmaceutical and drug discovery sectors. Its rigid, three-dimensional spirocyclic core makes it a valuable scaffold for developing novel therapeutics, particularly as a bioisostere for more common piperidine structures.[1][2] This unique conformational rigidity can enhance target binding and improve pharmacokinetic properties.[3][4] However, as with any novel chemical entity, a thorough understanding of its properties is paramount to ensure the safety of the researchers and scientists who handle it.
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of precautionary statements, we will delve into the chemical rationale behind these procedures, empowering laboratory personnel with the knowledge to manage risk effectively. This document is intended for researchers, chemists, and drug development professionals who work with this compound.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are typical of many amine hydrochloride salts: irritation to the skin, eyes, and respiratory system.[5][6] The Globally Harmonized System (GHS) provides a clear classification of these risks.
GHS Classification
Understanding the GHS classification is the first step in a robust risk assessment. This system provides a universally understood set of criteria for classifying chemical hazards.[7][8]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation.[5][6] | Warning | GHS07 |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[5][6] | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5][6] | Warning | GHS07 |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[9][10] | Warning | GHS07 |
This data is a composite from multiple sources. The GHS classification for a specific batch should always be confirmed with the supplier's Safety Data Sheet (SDS).
The Chemical Basis of Hazard
The irritant nature of this compound stems from its chemical structure and properties. As an amine hydrochloride, it is a salt of a weak base (the azaspiro nonane) and a strong acid (hydrochloric acid). In the presence of moisture, such as on the skin, in the eyes, or on mucous membranes, the salt can dissociate, and the acidic nature of the hydrochloride component can cause irritation. Furthermore, the amine itself can be reactive and may interact with biological macromolecules, contributing to the irritant effect.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.[11][12]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne dust particles.[11][13] This is particularly critical when weighing or transferring the material.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential vapors or dust that may escape primary containment.[13][14]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is dictated by the hazards identified in Section 1.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[15][16] | Protects against airborne dust particles and accidental splashes causing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[13][17] | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated.[18] |
| Body Protection | A laboratory coat should be worn at all times.[13][16] | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. If a hood is not available, a NIOSH-approved respirator may be necessary.[15] | Prevents inhalation of dust, which can cause respiratory tract irritation. |
Section 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[18] Have a designated waste container for contaminated materials.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.[13]
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
Avoid creating dust clouds. If the material is very fine, consider using a weigh boat with a lid.
-
-
In Solution: Once in solution, the risk of dust inhalation is eliminated. However, continue to handle with gloves and eye protection to prevent skin and eye contact from splashes.
-
Post-Handling:
Storage Requirements
-
Container: Store in a tightly closed container to prevent absorption of moisture and contamination.[5][13]
-
Environment: Keep in a cool, dry, and well-ventilated area.[5][13] Long-term storage at 2-8°C is often recommended.[10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases. Amines can react exothermically with oxidizing agents, and the hydrochloride salt will react with strong bases to liberate the free amine.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[14] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.
-
Contain:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a vacuum with a HEPA filter.
-
Place the spilled material into a sealed, labeled container for disposal.[13]
-
-
Decontaminate: Clean the spill area with a damp cloth or paper towel.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][13]
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
-
Chemical Waste: Dispose of unused or contaminated this compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste.
-
Consult Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.[5]
Visualizations
Chemical Structure and Hazard Overview
References
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride | C7H14ClNO | CID 73554305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-hydroxy-, 1,1-d… [cymitquimica.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. echemi.com [echemi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. echemi.com [echemi.com]
- 16. cerritos.edu [cerritos.edu]
- 17. resynbio.com [resynbio.com]
- 18. youtube.com [youtube.com]
The Azaspiro[3.5]nonane Scaffold: A Three-Dimensional Approach to Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
The paradigm in modern medicinal chemistry is undergoing a significant shift. For decades, drug discovery efforts were dominated by planar, aromatic structures. However, the limitations of this "flatland" approach, such as poor physicochemical properties and exhausted intellectual property space, have become increasingly apparent.[1] This has catalyzed a movement towards molecules with greater three-dimensionality (3D), rich in sp³-hybridized centers.[1][2] These 3D structures offer improved target selectivity, enhanced metabolic stability, and better overall drug-like properties.[3]
1.1 Spirocyclic Scaffolds as Privileged Structures
Among the various strategies to increase molecular three-dimensionality, the use of spirocyclic scaffolds has emerged as a particularly powerful approach.[3] Spirocycles, which feature two rings connected by a single common atom, introduce a rigid, well-defined 3D geometry. This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4] Certain molecular frameworks, termed "privileged scaffolds," are capable of serving as ligands for a diverse array of biological targets.[5] The azaspiro[3.5]nonane core, with its inherent structural rigidity and defined exit vectors for substitution, is an increasingly recognized member of this class.[6]
1.2 Introducing the Azaspiro[3.5]nonane Core
The azaspiro[3.5]nonane scaffold consists of a four-membered azetidine or six-membered piperidine ring fused to a cyclohexane or cyclobutane ring, respectively, through a single spiro-carbon. The most common isomers explored in medicinal chemistry are 2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane.[4][7] This guide will delve into the synthesis, properties, and applications of this versatile scaffold, providing researchers with the technical insights needed to leverage its potential in drug discovery programs.
Physicochemical Properties and Comparative Analysis
The selection of a scaffold is a critical decision in drug design, profoundly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. The azaspiro[3.5]nonane scaffold offers a unique combination of properties that make it an attractive building block.
2.1 Key Physicochemical Parameters
The 7-azaspiro[3.5]nonane isomer, a fusion of cyclobutane and piperidine, presents a compelling physicochemical profile. Its properties distinguish it from other saturated heterocycles and provide a basis for its utility in medicinal chemistry.
2.2 Comparative Data Table
To fully appreciate the characteristics of the 7-azaspiro[3.5]nonane scaffold, a comparison with other relevant azaspirocycles is instructive. The following table summarizes key computationally predicted properties.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol [6] | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5[6] | 11.2 |
| Predicted XLogP3 | 1.8[6] | 1.9 |
| Predicted Water Solubility | 15.5 g/L[6] | 10.3 g/L |
| Topological Polar Surface Area | 12 Ų[6] | 12 Ų |
| Complexity | 97.1[6] | 103 |
Key Observations: While both scaffolds share the same molecular formula and weight, 7-azaspiro[3.5]nonane is predicted to be slightly less basic, less lipophilic, and have a higher aqueous solubility compared to its azaspiro[4.4]nonane counterpart.[6] Both possess a low topological polar surface area, which suggests good potential for cell permeability.[6]
2.3 Implications for ADME Properties
The slightly lower lipophilicity (XLogP3) and higher predicted water solubility of 7-azaspiro[3.5]nonane can be advantageous for developing oral drug candidates with favorable pharmacokinetic profiles.[6] The inherent stability of the scaffold, with the caveat of potential ring strain in the cyclobutane moiety, can also lead to improved metabolic stability compared to more conventional piperidine-containing structures.[1][8]
Synthetic Strategies for the Azaspiro[3.5]nonane Core
The practical utility of any scaffold is contingent upon its synthetic accessibility. While the construction of the azaspiro[3.5]nonane core can be challenging, several effective strategies have been developed.
3.1 Overview of Synthetic Challenges and Considerations
The primary synthetic challenge associated with the 7-azaspiro[3.5]nonane scaffold is the inherent ring strain of the cyclobutane moiety.[8] This strain can render the scaffold susceptible to ring-opening side reactions under harsh acidic or basic conditions, or at elevated temperatures.[8] Therefore, the choice of reagents, protecting groups, and reaction conditions is critical to achieving good yields and purity.
3.2 General Synthetic Workflow
A common approach to building libraries of substituted azaspiro[3.5]nonanes involves a multi-step sequence that can be adapted for solid-phase synthesis, allowing for high-throughput diversification.
Caption: A generalized workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonane derivatives.
3.3 Detailed Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol, adapted from established methods, outlines the key spirocyclization step for creating a 7-azaspiro[3.5]nonan-1-one core on a solid support.[9] This core is a valuable intermediate for further functionalization.
Materials:
-
Resin-bound piperidine precursor
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin-bound piperidine precursor in anhydrous THF (10 mL per gram of resin) for 30 minutes.[9]
-
Spirocyclization (Dieckmann Condensation):
-
Add a solution of potassium tert-butoxide (5.0 equivalents relative to resin loading) in anhydrous THF (10 mL) to the swollen resin.[9]
-
Agitate the reaction mixture at 60°C for 8 hours.[9]
-
Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with THF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).[9]
-
-
Decarboxylation:
-
Drying: Dry the resin under high vacuum to yield the resin-bound 7-azaspiro[3.5]nonan-1-one core.[9]
Causality Note: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for promoting the intramolecular Dieckmann condensation to form the cyclobutane ring. The subsequent high-temperature step in a polar aprotic solvent (DMSO) with a small amount of water facilitates the decarboxylation of the resulting β-keto ester.
3.4 Alternative Synthetic Routes
Other isomers and derivatives can be synthesized through different pathways. For instance, the drug intermediate 7-oxo-2-azaspiro[3.5]nonane can be prepared via a two-step cyclization process followed by a reduction using a hydride reagent like lithium aluminum hydride.[10]
Applications in Medicinal Chemistry: A Targeted Approach
The unique structural and physicochemical properties of the azaspiro[3.5]nonane scaffold have led to its successful application in several areas of drug discovery.
4.1 Azaspiro[3.5]nonane as a Bioisosteric Replacement for Piperidine
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its biological activity.[11] The azaspiro[3.5]nonane scaffold has been effectively used as a bioisostere for the commonly found piperidine ring.[2][12]
4.1.1 Rationale and Advantages
Replacing a piperidine ring with an azaspirocycle offers several potential benefits:
-
Improved Metabolic Stability: Spirocyclic systems can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their monocyclic counterparts.[1]
-
Increased 3D Complexity: This "escapes flatland" and can lead to improved target engagement and selectivity.[2]
-
Novel Substitution Vectors: The spirocyclic core provides different exit vectors for substituents, allowing for the exploration of new chemical space and potentially new interactions with the target protein.[12]
-
Modulation of Physicochemical Properties: As seen in the comparative table, the switch can fine-tune properties like lipophilicity and basicity.[6]
Caption: Bioisosteric replacement of a piperidine ring with an azaspiro[3.5]nonane scaffold.
4.2 Case Study 1: G-Protein Coupled Receptor 119 (GPR119) Agonists
A prominent application of the 7-azaspiro[3.5]nonane scaffold is in the development of agonists for GPR119, a promising target for the treatment of type 2 diabetes and obesity.[6][9]
4.2.1 Role of GPR119 in Metabolic Diseases
GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[6] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from the pancreas and the release of glucagon-like peptide-1 (GLP-1) from the gut. This dual mechanism makes GPR119 an attractive target for developing new anti-diabetic agents.
4.2.2 Structure-Activity Relationship (SAR) of Azaspiro[3.5]nonane-based GPR119 Agonists
Systematic optimization of substituents on the azaspiro[3.5]nonane core has led to the identification of potent GPR119 agonists.[13] A key study explored modifications to the piperidine nitrogen capping group (R²) and an aryl group (R³), leading to compound 54g as a potent agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats.[13]
4.2.3 Table of SAR Data for Key GPR119 Agonists
| Compound | R² Group | R³ Group | hGPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-cyanophenyl | 11 |
| 54d | Pyrimidin-2-yl | 4-(methylsulfonyl)phenyl | 3.5 |
| 54g | Pyrimidin-2-yl | 2-methyl-4-(methylsulfonyl)phenyl | 1.8 |
| 55a | 4-methylpyrimidin-2-yl | 4-(methylsulfonyl)phenyl | 2.1 |
| Data sourced from Matsuda et al., Bioorg. Med. Chem. 2018.[13] |
Expert Insight: The SAR data clearly indicates that electron-withdrawing groups, such as a methylsulfonyl, on the R³ aryl ring are beneficial for potency. Furthermore, the addition of a small methyl group at the 2-position of this aryl ring, as in compound 54g , further enhances the activity, likely by promoting a more favorable binding conformation within the GPR119 receptor pocket.
4.2.4 Signaling Pathway for GPR119 Activation
Caption: Simplified signaling pathway of a 7-azaspiro[3.5]nonane-based GPR119 agonist.
4.3 Emerging Applications
The utility of the azaspiro[3.5]nonane scaffold is not limited to metabolic diseases. Patent literature and publications suggest its potential in other therapeutic areas, including:
-
Respiratory Syncytial Virus (RSV) Inhibitors [10]
-
Irreversible Epidermal Growth Factor Receptor (EGFR) Inhibitors [10]
Conclusion and Future Perspectives
The azaspiro[3.5]nonane scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality, coupled with favorable physicochemical properties, makes it an excellent tool for medicinal chemists aiming to "escape from flatland." The successful development of potent GPR119 agonists showcases the scaffold's potential, while its use as a piperidine bioisostere opens up broad possibilities for improving the properties of existing pharmacophores.
Future research will likely focus on developing more efficient and stereoselective synthetic routes to access a wider range of functionalized azaspiro[3.5]nonane derivatives. Exploring its application in other target classes, particularly in neuroscience and oncology, represents a promising frontier. As the demand for novel, patentable, and effective therapeutics continues to grow, the azaspiro[3.5]nonane scaffold is well-positioned to be a key component in the drug discovery toolkit.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Azaspiro[3.5]nonane-7-carboxylic acid () for sale [vulcanchem.com]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Ascent: A Technical Guide to Increasing sp3 Character in Modern Drug Design
Introduction: Escaping the Flatland of Drug Discovery
For decades, medicinal chemistry has been dominated by "flat," aromatic, sp2-hybridized molecules. While this structural paradigm has yielded numerous successful therapeutics, it has also led to a chemical space fraught with challenges, including off-target effects, poor solubility, and metabolic instability. The concept of "escaping flatland" has thus emerged as a compelling strategy in modern drug discovery, advocating for the integration of three-dimensional (3D) molecular architectures.[1] At the forefront of this movement is the spirocycle, a unique structural motif where two rings are fused at a single, quaternary carbon atom.[2][3] This guide provides an in-depth technical exploration of the role of spirocycles in increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates, thereby enhancing their pharmacological profiles and navigating the complexities of biological space. An increased Fsp3 is correlated with a higher success rate in clinical trials, likely due to the introduction of out-of-plane substituents that refine molecular shape and improve receptor-ligand complementarity.[3][4]
This document will delve into the causality behind the strategic incorporation of spirocycles, from their fundamental impact on physicochemical properties to their role in sophisticated, structure-based drug design. We will explore validated synthetic protocols, analyze successful case studies, and provide a forward-looking perspective on the challenges and opportunities in this exciting field.
The Physicochemical and Pharmacokinetic Advantages of Increased sp3 Character
Shifting from planar, aromatic structures to compounds with a higher Fsp3 generally correlates with improved physicochemical properties and pharmacokinetic (PK) profiles.[5] The inherent three-dimensionality of sp3-rich molecules, such as those containing spirocycles, directly addresses several key liabilities of their "flat" counterparts.
-
Enhanced Solubility: Increased sp3 character often leads to improved aqueous solubility. Saturated alicyclic ring systems are generally more water-soluble than their corresponding aromatic and heteroaromatic counterparts.[2] This is a critical parameter for oral bioavailability and formulation development.
-
Improved Metabolic Stability: The rigid, three-dimensional nature of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to a more favorable metabolic profile.[5]
-
Reduced Off-Target Effects: The well-defined 3D orientation of functional groups in spirocyclic compounds can lead to more specific interactions with the intended biological target, thereby reducing the likelihood of binding to unintended proteins and causing off-target toxicity.[6]
-
Enhanced Target Engagement: The conformational rigidity of spirocyclic systems can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target and potentially increasing potency.[1][5]
Spirocycles: The Architectural Keystone of Three-Dimensionality
Spirocycles are particularly effective at increasing the sp3 character of a molecule due to their defining feature: the spiro atom, a quaternary carbon that joins two rings.[7] This structural element imparts a high degree of rigidity and a distinct three-dimensional geometry.
The major advantage that spirocycles offer as core structures is their inherent three-dimensional nature and concomitant ability to project functionality in all three dimensions.[2] This allows for a more precise and comprehensive exploration of the binding pockets of biological targets compared to the limited vectors offered by planar molecules. For structure-based drug design (SBDD), spirocycles composed of smaller rings (e.g., six-membered or smaller) are particularly valuable as they are either rigid or have a limited number of well-defined conformations.[2]
dot graph ER { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Comparison of target interaction between planar and spirocyclic molecules."
Strategic Design and Synthesis of Spirocyclic Scaffolds
The construction of spirocyclic motifs, once considered synthetically challenging due to the presence of a quaternary carbon, has become more accessible through the development of novel synthetic methodologies.[2][7]
Key Synthetic Strategies
Several robust strategies are employed for the synthesis of spirocyclic scaffolds in a drug discovery setting:
-
Intramolecular Alkylation/Acylation: This classical approach involves the cyclization of a precursor containing a nucleophilic center and an electrophilic center, often tethered to a pre-existing ring.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of a wide variety of ring systems, including spirocycles, from diene precursors.[8]
-
Cycloaddition Reactions: [2+2], [4+2], and other cycloaddition reactions can be employed to construct one of the rings of a spirocycle in a highly stereocontrolled manner.[8]
-
Rearrangement Reactions: Certain molecular rearrangements, such as the acid-catalyzed tandem ring-expansion/annulation of 3-vinylcyclobutanol derivatives, can provide efficient access to spirocyclic frameworks.[9]
-
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate a wide range of structurally diverse and complex molecules, often with high Fsp3 content, from a common starting material. This is particularly useful for building libraries of spirocyclic fragments for screening.[10]
Exemplary Experimental Protocol: Synthesis of a Bis-Spiro-Oxazolidine Scaffold
This protocol outlines the synthesis of a bis-spiro-oxazolidine, a representative Fsp3-rich fragment core.[10]
Objective: To synthesize a bis-spiro-oxazolidine scaffold as a building block for fragment-based drug discovery.
Materials:
-
N-benzylpiperidone
-
Sodium cyanide
-
Ammonium chloride
-
Methanol
-
Standard laboratory glassware and equipment
Procedure:
-
Strecker Reaction: To a solution of N-benzylpiperidone in methanol, add sodium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aminonitrile product by column chromatography on silica gel.
-
Cyclization: The purified aminonitrile can then be subjected to cyclization conditions (e.g., treatment with a suitable electrophile) to form the bis-spiro-oxazolidine ring system.
Case Studies: Spirocycles in Modern Drug Discovery
The successful application of spirocycles in approved drugs and clinical candidates underscores their value in medicinal chemistry.[11] Over half of the clinically used medicines containing a spirocycle have been approved in the 21st century.[11]
| Drug (Target) | Spirocyclic Core | Contribution of Spirocyclic Moiety |
| Spironolactone (Mineralocorticoid Receptor) | Spirolactone | The rigid spirocyclic lactone is crucial for antagonist activity and contributes to the drug's pharmacokinetic profile.[12][13] |
| Griseofulvin (Fungal Microtubules) | Spiro-benzofuran-cyclohexene | This natural product's spirocyclic core defines its three-dimensional shape, which is essential for its antifungal activity.[12][13] |
| Revumenib (Menin-MLL Interaction) | 2,7-diazaspiro[3.5]nonane | The spirocyclic amine forms a key cation-π interaction with the target, and the azetidine ring provides an optimal vector for another crucial interaction, driving high affinity.[14] |
| Olaparib Analog (PARP-1) | Diazaspiro[3.3]heptane | Replacement of a piperazine with a diazaspiro[3.3]heptane significantly increased selectivity for PARP-1 over other PARP family members, reducing off-target effects.[4] |
Computational Approaches in Spirocycle-Centric Drug Design
The rational design of spirocyclic drug candidates is greatly enhanced by computational methods.[15][16] These tools allow for the in silico evaluation of molecular properties, guiding the selection and optimization of spirocyclic scaffolds.
-
Virtual Screening: Large virtual libraries of spirocyclic compounds can be screened against a biological target to identify potential hits.[15]
-
Molecular Docking: This technique predicts the preferred orientation of a spirocyclic ligand when bound to a target protein, providing insights into key binding interactions.[15]
-
Conformational Analysis: Understanding the conformational preferences of a spirocyclic scaffold is crucial for designing molecules that adopt the desired bioactive conformation.
-
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of spirocyclic candidates, helping to prioritize compounds with favorable drug-like properties.
Challenges and Future Directions
Despite significant progress, challenges remain in the widespread adoption of spirocyclic scaffolds. The synthesis of complex spirocycles can still be resource-intensive.[7][17] However, the development of high-throughput synthesis and computational techniques is expected to streamline these efforts.[17][18]
The future of spirocycle-centric drug design will likely involve:
-
Development of Novel Spirocyclic Building Blocks: The commercial availability of a wider range of diverse and functionalized spirocyclic building blocks will further accelerate their incorporation into drug discovery programs.[14]
-
Advancements in Asymmetric Synthesis: Enantioselective methods for the synthesis of chiral spirocycles are crucial for optimizing interactions with chiral biological targets.[19]
-
Integration of Artificial Intelligence (AI): AI and machine learning algorithms can be trained on existing data to predict the properties of novel spirocyclic compounds and propose new synthetic routes.
Conclusion
The strategic incorporation of spirocycles represents a powerful and validated approach to increasing the sp3 character of drug candidates, thereby "escaping flatland" and its associated liabilities. The inherent three-dimensionality, conformational rigidity, and novel chemical space offered by spirocyclic scaffolds provide medicinal chemists with a versatile toolkit to enhance potency, selectivity, and pharmacokinetic properties. As synthetic methodologies become more streamlined and computational tools more predictive, the spirocyclic ascent in drug design is poised to continue, paving the way for the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Azaspiro[3.5]nonane Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 6-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. Spirocyclic systems, particularly those incorporating heteroatoms, are of high interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance binding affinity, improve metabolic stability, and offer novel intellectual property. This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind the chosen methodology. It is designed for researchers, medicinal chemists, and process development scientists, offering a robust and reproducible pathway from common starting materials to the final, high-purity hydrochloride salt.
Introduction and Strategic Overview
The 6-azaspiro[3.5]nonane moiety is a key building block in the development of novel therapeutics. Its rigid conformational structure, a significant departure from flat aromatic systems, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The synthesis of such spiro-compounds, however, requires careful planning and execution.
The synthetic strategy detailed herein is a robust, multi-step sequence designed for clarity, reliability, and scalability. The core logic involves the construction of the spirocyclic piperidine ring onto a pre-existing cyclobutane framework. This is achieved through a classical double nucleophilic substitution reaction. Subsequent deprotection of a temporary protecting group yields the free secondary amine, which is then converted to its hydrochloride salt. This final salt form enhances stability and improves handling characteristics, making it ideal for storage and downstream applications.
The overall workflow is designed as a self-validating system, with recommended checkpoints for purity and identity confirmation, ensuring the integrity of the material advancing to each subsequent stage.
Visualized Synthetic Pathway
The four-step synthesis transforms a commercially available diol into the target hydrochloride salt. The key transformation is the spirocyclization step (Step 2), where the piperidine ring is formed.
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
Part A: Synthesis of the Protected Spirocycle
This part covers the activation of the starting material and the key ring-forming reaction.
Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane
-
Causality: This step converts the poor hydroxyl leaving groups of the starting diol into excellent tosylate leaving groups. This activation is essential for the subsequent double SN2 reaction. Triethylamine (Et₃N) is used as an organic base to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and driving the tosylation to completion. The reaction is run at 0 °C to control the initial exotherm.
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 1,1-Cyclobutanedimethanol | 116.16 | 1.0 | 10.0 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.2 | 36.1 g |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 24.0 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
Procedure:
-
Charge a 500 mL round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet, with 1,1-cyclobutanedimethanol (10.0 g) and dichloromethane (200 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (24.0 mL) dropwise over 5 minutes.
-
Add p-toluenesulfonyl chloride (36.1 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from hot ethanol to afford 1,1-bis(tosyloxymethyl)cyclobutane as a white crystalline solid.
Step 2: Synthesis of 1-Benzyl-6-azaspiro[3.5]nonane
-
Causality: This is the key spirocyclization step. Benzylamine acts as a dinucleophile, displacing both tosylate groups in an intramolecular double SN2 reaction to form the desired piperidine ring. Potassium carbonate is a mild inorganic base used to scavenge the p-toluenesulfonic acid byproduct. Acetonitrile is an ideal polar aprotic solvent for this type of substitution reaction.
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 1,1-Bis(tosyloxymethyl)cyclobutane | 424.54 | 1.0 | 15.0 g |
| Benzylamine | 107.15 | 1.1 | 4.2 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 14.6 g |
| Acetonitrile (MeCN) | - | - | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask, add 1,1-bis(tosyloxymethyl)cyclobutane (15.0 g), potassium carbonate (14.6 g), and acetonitrile (150 mL).
-
Add benzylamine (4.2 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-benzyl-6-azaspiro[3.5]nonane as a pale yellow oil.
Part B: Deprotection and Salt Formation
This section details the removal of the benzyl protecting group and the formation of the final, stable hydrochloride salt.
Step 3: Synthesis of 6-Azaspiro[3.5]nonane (Free Base)
-
Causality: Catalytic hydrogenation is the most efficient and clean method for N-debenzylation. The palladium on carbon (Pd/C) catalyst facilitates the reaction between hydrogen gas and the substrate, cleaving the carbon-nitrogen bond of the benzyl group. Methanol is an excellent solvent for this transformation.
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 1-Benzyl-6-azaspiro[3.5]nonane | 215.33 | 1.0 | 5.0 g |
| Palladium on Carbon (10 wt. % Pd) | - | - | 500 mg |
| Methanol (MeOH) | - | - | 100 mL |
| Hydrogen Gas (H₂) | - | - | 1 atm (balloon) |
Procedure:
-
Dissolve 1-benzyl-6-azaspiro[3.5]nonane (5.0 g) in methanol (100 mL) in a suitable hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst (500 mg) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-18 hours.
-
Once the reaction is complete (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to give 6-azaspiro[3.5]nonane as an oil. The product is often used directly in the next step without further purification. The molecular formula for the free base is C₈H₁₅N.[1][2]
Step 4: Formation of this compound
-
Causality: The conversion of the free base amine to its hydrochloride salt is crucial for long-term stability, handling, and purification. The salt is typically a non-hygroscopic, crystalline solid. The addition of a stoichiometric amount of HCl in a non-polar solvent like dioxane or diethyl ether causes the salt to precipitate out of the solution.
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 6-Azaspiro[3.5]nonane | 125.21 | 1.0 | ~2.9 g (from prev. step) |
| HCl in 1,4-Dioxane (4 M) | - | 1.1 | ~6.4 mL |
| Diethyl Ether (Et₂O) | - | - | 100 mL |
Procedure:
-
Dissolve the crude 6-azaspiro[3.5]nonane (~2.9 g) from the previous step in diethyl ether (100 mL).
-
While stirring, slowly add 4 M HCl in 1,4-dioxane (~6.4 mL) dropwise.
-
A white precipitate will form immediately.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).
-
Dry the solid under high vacuum at 40 °C for 12 hours to yield this compound as a white to off-white crystalline solid. The CAS number for this compound is 1198285-07-2.[3]
Experimental Workflow Visualization
Caption: Step-by-step experimental and purification workflow.
Conclusion
This application note provides a detailed and logically structured protocol for the synthesis of this compound. By explaining the underlying chemical principles for each step, from reagent selection to reaction conditions, this guide equips researchers with the necessary information to reproduce this synthesis reliably. The described method is robust and leverages common laboratory techniques, making this valuable medicinal chemistry building block highly accessible.
References
Scalable Synthesis of 6-Azaspiro[3.5]nonane Hydrochloride: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the scalable synthesis of 6-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic amine scaffold for drug discovery and development. The synthetic strategy is a robust two-step process commencing with the diastereoselective reductive amination of N-Boc-4-piperidone with a suitable cyclobutane precursor to form the N-Boc protected spirocyclic intermediate. The subsequent deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions yields the target compound as its hydrochloride salt. This protocol is designed for scalability, providing researchers, scientists, and drug development professionals with a practical and efficient methodology for the multi-gram synthesis of this important building block.
Introduction
Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.[1] The 6-Azaspiro[3.5]nonane core, in particular, is a key structural motif present in a variety of biologically active molecules. The development of a scalable and efficient synthesis for this scaffold is therefore of significant interest to the pharmaceutical industry.
This application note details a reliable and scalable two-step synthesis of this compound. The synthetic route is designed to be practical for implementation in a standard laboratory setting and is amenable to scale-up for larger quantity production.
Overall Synthetic Scheme
The synthesis is achieved in two key steps:
-
Reductive Amination: Formation of the N-Boc protected spirocyclic amine via reductive amination of N-Boc-4-piperidone.
-
Deprotection: Acid-mediated removal of the Boc protecting group to afford the final hydrochloride salt.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of N-Boc-6-azaspiro[3.5]nonane (Reductive Amination)
This protocol describes the formation of the spirocyclic core through a reductive amination reaction. Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines.[2][3][4][5] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the ketone and amine, which is then reduced by a mild reducing agent.[2][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-4-piperidone | ≥98% | e.g., Sigma-Aldrich |
| Cyclobutanone | ≥98% | e.g., Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | ≥97% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Acetic acid, glacial | ACS grade | e.g., Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | ≥97% | e.g., Sigma-Aldrich |
| Diethyl ether | ACS grade | e.g., Fisher Scientific |
| Hexanes | ACS grade | e.g., Fisher Scientific |
Experimental Protocol
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-4-piperidone (50.0 g, 251 mmol) and anhydrous dichloromethane (500 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add cyclobutanone (21.1 g, 301 mmol, 1.2 equiv) to the solution, followed by glacial acetic acid (1.4 mL, 25.1 mmol, 0.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add sodium triacetoxyborohydride (79.8 g, 376 mmol, 1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (300 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% diethyl ether in hexanes) to afford N-Boc-6-azaspiro[3.5]nonane as a colorless oil.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless oil |
| Purity (by NMR) | >95% |
Part 2: Synthesis of this compound (Deprotection)
The final step involves the removal of the Boc protecting group using a solution of hydrochloric acid in dioxane. This is a standard and highly efficient method for the deprotection of Boc-protected amines, yielding the corresponding hydrochloride salt.[6][7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-6-azaspiro[3.5]nonane | As synthesized in Part 1 | - |
| 4 M HCl in 1,4-Dioxane | Anhydrous solution | e.g., Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
Experimental Protocol
-
Dissolve N-Boc-6-azaspiro[3.5]nonane (30.0 g, 125 mmol) in 4 M HCl in 1,4-dioxane (125 mL, 500 mmol, 4.0 equiv) at room temperature in a 500 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber.
-
Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas (CO2) evolution and confirmed by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add anhydrous diethyl ether (200 mL) to the concentrated solution to precipitate the product.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration, washing with anhydrous diethyl ether (2 x 50 mL).
-
Dry the solid under high vacuum to a constant weight to yield this compound.
Expected Results
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >98% |
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
4 M HCl in dioxane is a corrosive and toxic solution. Handle with extreme care and use a gas scrubber to neutralize HCl gas.
Characterization Data (Representative)
N-Boc-6-azaspiro[3.5]nonane:
-
¹H NMR (400 MHz, CDCl₃) δ: 3.40 (t, J = 5.6 Hz, 4H), 1.95 (t, J = 7.6 Hz, 4H), 1.78 (quint, J = 7.6 Hz, 2H), 1.63 (t, J = 5.6 Hz, 4H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 79.1, 51.9, 42.1, 36.2, 31.8, 28.5, 14.6.
-
MS (ESI): m/z 240.2 [M+H]⁺.
This compound:
-
¹H NMR (400 MHz, D₂O) δ: 3.35 (t, J = 6.0 Hz, 4H), 2.15 (t, J = 7.6 Hz, 4H), 1.95 (quint, J = 7.6 Hz, 2H), 1.80 (t, J = 6.0 Hz, 4H).
-
¹³C NMR (101 MHz, D₂O) δ: 50.8, 41.2, 34.9, 30.5, 13.8.
-
MS (ESI): m/z 126.1 [M+H]⁺ (free base).
Conclusion
This application note provides a detailed and scalable two-step synthesis of this compound. The described reductive amination and deprotection protocols are robust, high-yielding, and suitable for the production of multi-gram quantities of this valuable spirocyclic building block. The provided experimental details, safety precautions, and characterization data should enable researchers to confidently implement this methodology in their laboratories.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-azaspiro[4.3]alkanes: innovative scaffolds for drug discovery - Enamine [enamine.net]
- 4. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Azaspiro[3.5]nonane Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the modern era of drug discovery, the principle of "escaping flatland" has become a central theme, guiding medicinal chemists to design molecules with greater three-dimensional (3D) complexity.[1] Saturated spirocyclic scaffolds are at the forefront of this movement, offering a rigid and well-defined 3D geometry that can enhance target binding, improve physicochemical properties, and unlock novel intellectual property.[2][3] The 6-Azaspiro[3.5]nonane motif, which incorporates a piperidine ring fused to a cyclobutane via a spirocenter, is an increasingly valuable building block. Its inherent rigidity and predictable exit vectors from the core structure allow for precise orientation of substituents in chemical space.[4]
6-Azaspiro[3.5]nonane hydrochloride is the salt form of this secondary amine, providing improved stability and handling characteristics. It serves as a versatile precursor for introducing the spirocyclic core into a wide array of molecular frameworks, making it a key component in the synthesis of novel therapeutics, particularly in areas like virology and oncology.[4] This guide provides an in-depth look at the applications of this building block and detailed protocols for its incorporation into target molecules.
| Compound Property | Value | Source |
| IUPAC Name | 6-azaspiro[3.5]nonane;hydrochloride | PubChem |
| CAS Number | 1198285-07-2 | Chemical-Suppliers.com[5] |
| Molecular Formula | C₈H₁₆ClN | Derived from structure |
| Molecular Weight | 161.67 g/mol | Derived from formula |
| Structure | C1CC2(C1)CCCNC2.Cl | PubChem[6] |
Core Synthetic Applications
The secondary amine of the 6-azaspiro[3.5]nonane core is the primary site of reactivity, enabling a variety of classical and modern C-N bond-forming reactions. The hydrochloride salt is typically neutralized in situ using a suitable base before proceeding with the desired transformation.
Caption: Key synthetic transformations using 6-Azaspiro[3.5]nonane.
Reductive Amination: Forging Alkyl-Spiroamine Linkages
Reductive amination is a robust and highly reliable method for forming C-N bonds, avoiding the over-alkylation issues that can plague direct alkylation with halides.[7][8] The reaction proceeds via the in situ formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then immediately reduced by a mild hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for iminium ions over ketones or aldehydes and its generation of non-toxic byproducts.[7][8][9]
This method is exceptionally versatile, allowing for the introduction of a diverse range of primary, secondary, and functionalized alkyl groups onto the spirocyclic nitrogen.
N-Arylation and N-Heteroarylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for constructing C(aryl)-N bonds. This reaction allows for the direct coupling of the 6-azaspiro[3.5]nonane nitrogen with a wide variety of aryl and heteroaryl halides or triflates. This is a cornerstone strategy for incorporating the spirocycle into scaffolds common in medicinal chemistry. The choice of ligand, base, and solvent is critical for achieving high yields and depends on the electronic and steric nature of the coupling partners.
Acylation and Sulfonylation: Accessing Amides and Sulfonamides
The formation of amides and sulfonamides are fundamental transformations. Reacting 6-azaspiro[3.5]nonane with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids (using coupling reagents like HATU or EDC) provides stable amide and sulfonamide products. These functional groups are prevalent in bioactive molecules, often serving as key pharmacophoric elements or metabolic blocking points.
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride
This protocol details the N-alkylation of 6-azaspiro[3.5]nonane with a generic aldehyde.
Principle: The secondary amine condenses with the aldehyde to form an iminium ion, which is selectively reduced in situ by NaBH(OAc)₃. Acetic acid can be used as an optional catalyst, particularly for less reactive ketones.[7][10]
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| 6-Azaspiro[3.5]nonane HCl | 161.67 | 162 mg | 1.0 mmol | 1.0 |
| Aldehyde (R-CHO) | - | - | 1.1 mmol | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 318 mg | 1.5 mmol | 1.5 |
| Triethylamine (TEA) | 101.19 | 152 µL | 1.1 mmol | 1.1 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (162 mg, 1.0 mmol).
-
Add dichloromethane (10 mL) and triethylamine (152 µL, 1.1 mmol). Stir the suspension at room temperature for 15-20 minutes to neutralize the hydrochloride salt, resulting in a clear solution of the free base.
-
Add the aldehyde (1.1 mmol, 1.1 eq.). Stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Caution: The addition may cause slight effervescence.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Caption: Workflow for Reductive Amination Protocol.
Protocol 2: N-Arylation using Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed coupling of 6-azaspiro[3.5]nonane with an aryl bromide.
Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the cross-coupling of the amine with an aryl halide. The ligand is crucial for stabilizing the palladium center and promoting the reductive elimination step that forms the C-N bond.
Materials and Reagents:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles | Equivalents |
| 6-Azaspiro[3.5]nonane HCl | 161.67 | 81 mg | 0.5 mmol | 1.0 |
| Aryl Bromide (Ar-Br) | - | - | 0.55 mmol | 1.1 |
| Pd₂(dba)₃ | 915.7 | 23 mg | 0.025 mmol | 0.05 (2.5 mol% Pd) |
| XPhos | 476.6 | 29 mg | 0.06 mmol | 0.12 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 67 mg | 0.7 mmol | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (0.55 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol).
-
In a separate vial, suspend this compound (81 mg, 0.5 mmol) in anhydrous toluene (5 mL). Note: The NaOtBu in the reaction will neutralize the HCl salt.
-
Add the amine suspension to the Schlenk tube containing the other reagents.
-
Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the N-arylated spiroamine.
Conclusion
This compound is a powerful and versatile building block for introducing 3D complexity into molecular scaffolds. Its straightforward reactivity through well-established synthetic methodologies like reductive amination and Buchwald-Hartwig coupling allows for its efficient incorporation into a wide range of structures. For researchers in drug discovery and organic synthesis, this spirocyclic amine provides a reliable tool to navigate beyond flat chemical space, ultimately aiding in the design of next-generation therapeutics with improved pharmacological profiles.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1198285-07-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. PubChemLite - 6-aza-spiro[3.5]nonane hydrochloride (C8H15N) [pubchemlite.lcsb.uni.lu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging the 6-Azaspiro[3.5]nonane Scaffold for the Development of Novel GPR119 Agonists
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3][4] Agonist binding to GPR119 initiates a Gαs-coupled signaling cascade that stimulates adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] This elevation in cAMP potentiates glucose-stimulated insulin secretion (GSIS) directly from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3] This glucose-dependent mechanism of action presents a significant advantage, minimizing the risk of hypoglycemia, a common side effect of many existing anti-diabetic therapies.[6][7]
In the pursuit of potent and selective GPR119 agonists, medicinal chemistry has increasingly focused on scaffolds that impart conformational rigidity and three-dimensionality. Spirocyclic structures are particularly attractive in this regard, as they can enhance binding affinity, improve metabolic stability, and provide favorable physicochemical properties.[8][9] The 6-Azaspiro[3.5]nonane moiety, available as a hydrochloride salt, represents a versatile and synthetically accessible building block for constructing novel GPR119 agonists.[10] This guide provides a detailed framework for the synthesis and characterization of GPR119 agonists incorporating this scaffold, offering researchers a practical pathway from chemical design to biological validation.
The GPR119 Signaling Pathway: A Dual-Action Mechanism
Activation of GPR119 by an agonist triggers a well-defined intracellular signaling cascade. The receptor couples with the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP into the second messenger cAMP.[11] In pancreatic β-cells, elevated cAMP activates Protein Kinase A (PKA), which enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.[1] In intestinal L-cells, the same pathway stimulates the secretion of GLP-1.[2] The released GLP-1 then travels to the pancreas, where it further potentiates insulin secretion, creating a powerful, indirect anti-hyperglycemic effect.[1]
PART 1: Synthesis Protocol
Objective
To provide a representative, two-step protocol for the synthesis of a model GPR119 agonist (designated SpiroAgonist-1 ) starting from 6-Azaspiro[3.5]nonane hydrochloride. This protocol utilizes a standard reductive amination reaction, a cornerstone of medicinal chemistry for coupling secondary amines to aldehydes.
Rationale for Design
Many potent GPR119 agonists consist of a central heterocyclic core (the azaspirocycle), a linker, and an aromatic "headgroup" that often contains a sulfonyl moiety.[12][13] The following protocol couples the 6-Azaspiro[3.5]nonane core with 4-(methylsulfonyl)benzaldehyde, a commercially available headgroup, to generate a molecule representative of known GPR119 agonists.
Materials and Reagents
-
This compound (CAS 1198285-07-2)
-
4-(Methylsulfonyl)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Synthesis of SpiroAgonist-1
Step 1: Free-Base Preparation and Reductive Amination
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in Dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature to form the free base in situ.
-
Add 4-(Methylsulfonyl)benzaldehyde (1.0 eq) to the solution.
-
Allow the mixture to stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
Step 2: Work-up and Purification
-
Once the reaction is complete, quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield SpiroAgonist-1 as a solid.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Safety Precautions: All synthetic procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
PART 2: In Vitro Characterization Protocols
Once synthesized, the novel compound must be evaluated for its ability to activate the GPR119 receptor and elicit the desired downstream biological effects.
Protocol 2.1: cAMP Accumulation Assay (HTRF)
Principle: This assay quantifies the intracellular accumulation of cAMP in response to GPR119 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method that measures the FRET signal between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[14][15] Agonist-induced cellular cAMP displaces the d2-analog, leading to a decrease in the HTRF signal.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
White, low-volume 384-well assay plates
-
HTRF cAMP detection kit (e.g., from Cisbio/Revvity)
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
Positive Control: Forskolin or a known GPR119 agonist (e.g., AR231453)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
Methodology:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of SpiroAgonist-1 in assay buffer containing IBMX (typically 500 µM). Causality Note: IBMX is crucial as it prevents the enzymatic degradation of newly synthesized cAMP by PDEs, thereby amplifying the signal window.[16] The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.[15]
-
Agonist Stimulation: Remove the culture medium from the cells and add the compound dilutions (including positive and vehicle controls) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and HTRF Reagent Addition: Add the HTRF lysis buffer and reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of a potent reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the half-maximal effective concentration (EC₅₀) value by fitting the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism). A lower EC₅₀ value indicates higher potency.[14]
Protocol 2.2: GLP-1 Secretion Assay
Principle: This assay validates the functional consequence of GPR119 activation in a physiologically relevant cell line by measuring the secretion of the incretin hormone GLP-1.[16]
Materials:
-
Enteroendocrine cell line (e.g., GLUTag or NCI-H716)
-
96-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Active GLP-1 ELISA kit
Methodology:
-
Cell Seeding: Seed GLUTag cells into a 96-well plate and grow until they form a confluent monolayer.
-
Cell Washing: Gently wash the cells twice with KRBB.
-
Pre-incubation: Pre-incubate the cells in KRBB for 30-60 minutes at 37°C.
-
Agonist Stimulation: Replace the buffer with fresh KRBB containing various concentrations of SpiroAgonist-1 , a positive control (e.g., forskolin), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well. It is recommended to add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Experimental Workflow and Data Interpretation
The development process follows a logical progression from chemical synthesis to biological screening.
Expected Results
A successful GPR119 agonist derived from the 6-Azaspiro[3.5]nonane scaffold is expected to be a potent activator of the receptor, demonstrating low nanomolar to sub-micromolar EC₅₀ values in the cAMP assay and stimulating a robust increase in GLP-1 secretion.
| Compound | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy (% of Control) |
| AR231453 (Ref.) [14] | cAMP Accumulation | HEK293-hGPR119 | 4.7 nM | 100% |
| SpiroAgonist-1 | cAMP Accumulation | HEK293-hGPR119 | 25 nM (Hypothetical) | 95% (Hypothetical) |
| SpiroAgonist-1 | GLP-1 Secretion | GLUTag | 80 nM (Hypothetical) | 2.5-fold increase (Hypothetical) |
Table 1: Representative data for a novel GPR119 agonist compared to a literature standard.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Signal in cAMP Assay | 1. Low GPR119 expression in cells.2. Compound insolubility.3. Receptor desensitization. | 1. Verify receptor expression via qPCR or Western blot.[16]2. Check compound solubility in assay buffer; use up to 0.5% DMSO.[15]3. Reduce agonist incubation time (e.g., 15-30 minutes).[16] |
| Poor In Vivo Efficacy Despite Good In Vitro Potency | 1. Poor pharmacokinetic properties.2. Species differences in receptor pharmacology. | 1. Conduct pharmacokinetic studies (e.g., cassette dosing) to assess exposure.2. Test the compound's potency on the GPR119 ortholog of the animal model being used.[16] |
Conclusion
The 6-Azaspiro[3.5]nonane scaffold serves as an excellent starting point for the design and synthesis of novel GPR119 agonists. Its inherent three-dimensionality offers significant potential for developing compounds with high potency and desirable drug-like properties. The detailed protocols provided herein for chemical synthesis and robust in vitro characterization—including primary cAMP HTRF and secondary GLP-1 secretion assays—establish a comprehensive and self-validating workflow. By following this guide, researchers in drug development can effectively identify and advance new therapeutic candidates for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. This compound | CAS 1198285-07-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Role of 6-Azaspiro[3.5]nonane Hydrochloride in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can effectively modulate central nervous system (CNS) targets with improved efficacy, selectivity, and pharmacokinetic properties is a cornerstone of modern neuroscience research. Among the diverse architectures being explored, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target engagement and novel intellectual property. This guide focuses on 6-Azaspiro[3.5]nonane hydrochloride, a promising, yet underexplored, scaffold for the development of next-generation CNS therapeutics.
Introduction to the 6-Azaspiro[3.5]nonane Scaffold
The 6-Azaspiro[3.5]nonane core consists of a cyclobutane ring fused to a piperidine ring through a shared quaternary carbon atom. This rigid, non-planar structure offers distinct advantages in drug design. The spirocyclic nature allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. The presence of a basic nitrogen atom within the piperidine ring provides a handle for salt formation, such as the hydrochloride salt, to improve solubility and for introducing various chemical moieties to modulate pharmacological activity.
While direct applications of this compound in CNS drug discovery are still emerging, the broader class of azaspiro[3.5]nonanes has shown significant promise. For instance, derivatives of the isomeric 7-Azaspiro[3.5]nonane have been investigated as agonists for G protein-coupled receptors like GPR119, a target with implications in metabolic and potentially CNS disorders[1]. Furthermore, the bioisosteric replacement of the piperidine motif, a common feature in many CNS drugs, with spirocyclic amines like 2-azaspiro[3.5]nonane has been a successful strategy to improve drug-like properties[2][3]. These examples underscore the potential of the 6-Azaspiro[3.5]nonane scaffold as a valuable building block for novel CNS drug candidates.
Potential CNS Applications and Mechanistic Hypotheses
Given the structural similarities to known CNS-active scaffolds, 6-Azaspiro[3.5]nonane derivatives can be hypothesized to interact with a variety of CNS targets. The piperidine moiety is a well-established pharmacophore for interacting with monoamine transporters (for serotonin, dopamine, and norepinephrine) and various G protein-coupled receptors (GPCRs), such as dopamine, serotonin, and muscarinic receptors.
Hypothetical Signaling Pathway Modulation
A plausible application of 6-Azaspiro[3.5]nonane derivatives is the modulation of dopaminergic signaling, which is implicated in numerous neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction. For example, a derivative of 6-Azaspiro[3.5]nonane could be designed to act as an antagonist at the dopamine D2 receptor.
Below is a diagram illustrating the hypothetical mechanism of action of a 6-Azaspiro[3.5]nonane-based D2 receptor antagonist.
Caption: Hypothetical signaling pathway of a 6-Azaspiro[3.5]nonane derivative acting as a dopamine D2 receptor antagonist.
Experimental Protocols for CNS Drug Discovery
The evaluation of a novel compound like this compound in CNS drug discovery involves a tiered approach, starting with in vitro assays to determine target engagement and functional activity, followed by in vivo models to assess behavioral effects.
In Vitro Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a 6-Azaspiro[3.5]nonane derivative for the human dopamine D2 receptor.
Materials:
-
Test Compound: 6-Azaspiro[3.5]nonane derivative, dissolved in an appropriate solvent (e.g., DMSO).
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Receptor Source: Commercially available membranes from cells expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Scintillation Cocktail and Vials.
-
96-well plates and filtration apparatus.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the 6-Azaspiro[3.5]nonane derivative in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of 10 µM Haloperidol (for non-specific binding).
-
25 µL of each concentration of the test compound.
-
-
Add Radioligand: Add 25 µL of [³H]-Spiperone (at a final concentration close to its Kd) to all wells.
-
Add Receptor Membranes: Add 200 µL of the D2 receptor membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[4][5][6][7][8]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[5][7]
-
A video camera and tracking software to record and analyze the animal's behavior.[6]
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least one hour before the test.[6]
-
Dosing: Administer the 6-Azaspiro[3.5]nonane derivative or vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[5]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.[5][7]
-
Data Collection: Record the following parameters using the tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[5][7]
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
In Vivo Protocol: Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.[9][10][11][12]
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[10][12]
-
A video camera for recording the session.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.[9]
-
Dosing: Administer the 6-Azaspiro[3.5]nonane derivative or vehicle control.
-
Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.[10][12]
-
Behavioral Scoring: The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the session, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry.[9]
-
Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle group suggests an antidepressant-like effect.
Experimental Workflow and Data Presentation
A logical workflow is crucial for the efficient evaluation of a novel CNS compound.
Caption: A typical workflow for the preclinical evaluation of a novel CNS compound like a 6-Azaspiro[3.5]nonane derivative.
Data Presentation
Quantitative data from these assays should be presented clearly for comparative analysis.
Table 1: Hypothetical In Vitro and In Vivo Data for a 6-Azaspiro[3.5]nonane Derivative
| Compound ID | D2 Receptor Ki (nM) | EPM: % Time in Open Arms (at 10 mg/kg) | FST: % Decrease in Immobility (at 10 mg/kg) |
| Vehicle | N/A | 15 ± 2 | 0 |
| Compound X | 25 | 45 ± 5 | 60 ± 8 |
| Reference Drug | 10 | 50 ± 6 | 70 ± 7 |
| p < 0.05 compared to vehicle |
Conclusion and Future Directions
The 6-Azaspiro[3.5]nonane scaffold represents a promising starting point for the design of novel CNS therapeutics. Its rigid, three-dimensional structure offers the potential for high-affinity and selective interactions with a range of CNS targets. The protocols outlined in this guide provide a framework for the initial in vitro and in vivo characterization of this compound and its derivatives. Future research should focus on synthesizing a library of these compounds and screening them against a panel of CNS receptors and transporters to uncover their full therapeutic potential. Further exploration of their pharmacokinetic and toxicological profiles will also be critical for advancing promising candidates toward clinical development.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
Introduction: The Strategic Importance of 6-Azaspiro[3.5]nonane and the Role of Protecting Groups
An In-Depth Guide to Protecting Group Strategies for the Synthesis of 6-Azaspiro[3.5]nonane
The 6-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral projection of substituents into three-dimensional space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[1][2] As researchers and drug development professionals increasingly turn to spirocyclic systems to explore novel chemical space, the need for robust and versatile synthetic strategies has become paramount.
A critical challenge in the multi-step synthesis of complex molecules like 6-azaspiro[3.5]nonane derivatives is the management of reactive functional groups.[3] The secondary amine within the 6-azaspiro[3.5]nonane core is a nucleophilic and basic center that will react with a wide array of reagents. To achieve chemoselectivity and prevent undesired side reactions during synthetic transformations on other parts of the molecule, this amine must be temporarily masked. This is achieved through the use of a "protecting group."[4]
This guide provides a detailed overview of common and effective protecting group strategies for the synthesis of 6-azaspiro[3.5]nonane. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying chemical principles and strategic considerations that inform the choice of a particular protecting group. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Core Principles of Amine Protection Strategy
The ideal protecting group strategy is a cornerstone of efficient and successful organic synthesis.[5][6] The selection of a protecting group for the 6-azaspiro[3.5]nonane nitrogen should be guided by the following principles:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the spirocyclic core or other functional groups in the molecule.[6]
-
Stability: The protected amine must be stable to the reaction conditions planned for subsequent steps in the synthetic sequence.
-
Orthogonality: In complex syntheses involving multiple protected functional groups, it is crucial to employ an orthogonal protection strategy. This means that each protecting group can be removed selectively under a unique set of conditions that do not affect the others.[4] For instance, one group might be acid-labile while another is removed by hydrogenation.
Key Protecting Groups for 6-Azaspiro[3.5]nonane
We will now explore the most widely employed protecting groups for the 6-azaspiro[3.5]nonane nitrogen: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the Benzyl (Bn) group.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.
Rationale for Use: The Boc group forms a carbamate linkage with the nitrogen atom. It is exceptionally stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions. This stability profile makes it an excellent choice when subsequent reactions involve basic hydrolysis, organometallic additions, or the hydrogenolysis of other protecting groups like Cbz or Benzyl ethers.
dot
Caption: Boc Protection and Deprotection Workflow.
Experimental Protocols:
Protocol 1: N-Boc Protection of 6-Azaspiro[3.5]nonane
-
Objective: To install the Boc protecting group on the nitrogen of 6-azaspiro[3.5]nonane.
-
Materials:
-
6-Azaspiro[3.5]nonane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (aqueous)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-azaspiro[3.5]nonane (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product, tert-butyl 6-azaspiro[3.5]nonane-6-carboxylate, can often be used without further purification. If necessary, purify by flash column chromatography.[7][8][9]
-
Protocol 2: N-Boc Deprotection
-
Objective: To remove the Boc group to liberate the free amine.
-
Materials:
-
N-Boc-6-azaspiro[3.5]nonane (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH
-
-
Procedure:
-
Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution in DCM) or 4M HCl in dioxane (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ or by adding 1M NaOH until the aqueous layer is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free 6-azaspiro[3.5]nonane.[10][11]
-
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group is a classic amine protecting group, foundational to peptide synthesis and still widely used in modern organic chemistry.[10][12]
Rationale for Use: The Cbz group is stable to most acidic and basic conditions, making it orthogonal to the Boc group.[12] Its key feature is its lability to catalytic hydrogenation, a very mild deprotection method that proceeds at neutral pH. This makes the Cbz group ideal for syntheses where acid-sensitive functional groups must be preserved.
dot
Caption: Cbz Protection and Deprotection Workflow.
Experimental Protocols:
Protocol 3: N-Cbz Protection of 6-Azaspiro[3.5]nonane
-
Objective: To install the Cbz protecting group.
-
Materials:
-
6-Azaspiro[3.5]nonane (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve 6-azaspiro[3.5]nonane (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product, benzyl 6-azaspiro[3.5]nonane-6-carboxylate, by flash column chromatography.[12][13][14]
-
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
-
Objective: To remove the Cbz group under neutral conditions.
-
Materials:
-
N-Cbz-6-azaspiro[3.5]nonane (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt. % (0.05-0.10 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz protected spirocycle (1.0 eq) in methanol.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate in vacuo to yield the pure 6-azaspiro[3.5]nonane.[10][15]
-
The Benzyl (Bn) Group
The Benzyl group is a simple yet robust protecting group for amines. Unlike Boc and Cbz which form carbamates, the benzyl group forms a secondary amine via N-alkylation.
Rationale for Use: The benzyl group is highly stable to both strongly acidic and basic conditions, as well as to many oxidizing and reducing agents. This makes it suitable for syntheses involving harsh reaction conditions. Like the Cbz group, it is readily removed by catalytic hydrogenolysis.
Experimental Protocols:
Protocol 5: N-Benzylation of 6-Azaspiro[3.5]nonane
-
Objective: To install the Benzyl protecting group.
-
Materials:
-
6-Azaspiro[3.5]nonane (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Combine 6-azaspiro[3.5]nonane (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 6-benzyl-6-azaspiro[3.5]nonane by flash column chromatography.[15][16]
-
Protocol 6: N-Benzyl Deprotection (Hydrogenolysis)
-
Objective: To remove the Benzyl group.
-
Procedure: The protocol for debenzylation is identical to that for Cbz deprotection (Protocol 4), using catalytic hydrogenation with H₂ and Pd/C.[15]
Comparative Summary of Protecting Group Strategies
The choice of protecting group is dictated by the overall synthetic plan. The following table provides a direct comparison to aid in this strategic decision-making process.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Benzyl (Bn) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |
| Protection Conditions | Mild base (e.g., TEA, NaHCO₃), RT | Mild base (e.g., NaHCO₃), 0 °C to RT | Base (e.g., K₂CO₃), heat |
| Deprotection Method | Strong acid (TFA, HCl) | Catalytic Hydrogenation (H₂, Pd/C) | Catalytic Hydrogenation (H₂, Pd/C) |
| Stability Profile | Stable to: Base, Hydrogenation, Nucleophiles | Stable to: Acid, Base (most) | Stable to: Strong Acid, Strong Base, Organometallics |
| Labile to: Strong Acid | Labile to: Hydrogenation, Strong Acid (HBr/AcOH) | Labile to: Hydrogenation | |
| Key Advantage | Orthogonal to Cbz/Bn; easy removal without metal catalysts. | Orthogonal to Boc; very mild, neutral deprotection.[4][12] | High stability to a broad range of non-reductive conditions. |
| Key Disadvantage | Acid lability prevents use with acid-sensitive substrates. | Requires hydrogenation, which can reduce other functional groups (alkenes, alkynes). | Requires hydrogenation; protection step can be higher temperature. |
Orthogonal Strategy Visualization
A powerful application of these protecting groups is in the synthesis of differentially functionalized di-azaspirocycles. The orthogonality of Boc and Cbz groups is a classic example.
dot
Caption: Orthogonal removal of Boc and Cbz groups.
This diagram illustrates that in a molecule containing both a Boc-protected amine and a Cbz-protected amine, one can selectively deprotect either site by choosing the appropriate reagent, leaving the other intact for subsequent transformations.[4][12]
Conclusion
The successful synthesis of 6-azaspiro[3.5]nonane and its derivatives is critically dependent on a well-designed protecting group strategy. The Boc, Cbz, and Benzyl groups each offer a unique set of advantages in terms of stability and deprotection methods. By understanding the chemical properties of each group and applying the principles of orthogonality, researchers can navigate complex synthetic pathways with precision and efficiency. The protocols and comparative data provided in this guide serve as a foundational resource for scientists and professionals engaged in the synthesis of these valuable spirocyclic scaffolds, enabling the continued development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. media.neliti.com [media.neliti.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane | C12H20N2O3 | CID 56962202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Boc-2-oxo-6-azaspiro[3.5]nonane | 1359704-84-9 | JEC70484 [biosynth.com]
- 9. PubChemLite - 6-boc-2-hydroxy-6-azaspiro[3.5]nonane (C13H23NO3) [pubchemlite.lcsb.uni.lu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Azaspiro[3.5]nonane Derivatives
Introduction: The Strategic Value of Azaspiro[3.5]nonane in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that provide three-dimensional diversity is paramount for escaping the "flatland" of traditional aromatic compounds. Azaspirocycles, characterized by their inherent structural rigidity and well-defined exit vectors, have emerged as superior building blocks for enhancing pharmacological profiles.[1] Among these, the azaspiro[3.5]nonane scaffold, which fuses a cyclobutane ring with a piperidine ring, offers a unique conformational constraint that is highly attractive for drug design.
Derivatives of this scaffold have shown significant potential across various therapeutic areas. For instance, 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a key target for type 2 diabetes, and as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[2][3][4] The spirocyclic core provides a rigid framework to orient functional groups for optimal interaction with biological targets.[3]
To efficiently explore the chemical space around this valuable scaffold, solid-phase synthesis (SPS) presents a powerful and strategic approach. The core advantages of SPS—including the ability to use excess reagents to drive reactions to completion, simplified purification by filtration and washing, and amenability to automation—make it an ideal platform for generating libraries of azaspiro[3.5]nonane derivatives for high-throughput screening.[5][6][7] This guide provides a detailed protocol and the underlying chemical logic for the solid-phase construction of a 7-azaspiro[3.5]nonan-1-one core, a versatile intermediate for further diversification.
Foundational Principles: The Solid-Phase Strategy
The success of any solid-phase synthesis hinges on the interplay between three key components: the solid support (resin), the linker, and the synthetic route, culminating in a final cleavage step.
-
The Solid Support: The synthesis is performed on an insoluble polymer bead, which acts as a handle for the growing molecule. For the synthesis of heterocycles sensitive to harsh acidic conditions, a highly acid-labile resin is preferred. 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for the immobilization of amines and subsequent cleavage under very mild acidic conditions, preserving many acid-sensitive functional groups.[5]
-
The Linker: The linker is the chemical moiety that connects the initial building block to the solid support. In the case of 2-CTC resin, the building block is directly attached to the resin, and the trityl group itself functions as the acid-labile linker. This direct attachment is robust enough to withstand the various basic and nucleophilic conditions required for subsequent synthetic steps.[8]
-
The Synthetic Pathway: The general strategy involves immobilizing a suitable piperidine-based precursor onto the resin. This is followed by a sequence of on-resin chemical transformations to construct the spirocyclic system. Key steps include the deprotection of orthogonal protecting groups, coupling reactions to build the cyclobutanone precursor, and an intramolecular cyclization to form the spiro-core. Finally, the desired product is cleaved from the resin. This modular approach allows for diversification at multiple points before cleavage.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 8. imperial.ac.uk [imperial.ac.uk]
Application Note: A Robust HPLC-MS Method for Real-Time Monitoring of 6-Azaspiro[3.5]nonane Hydrochloride Reactions
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis and real-time monitoring of reactions involving 6-Azaspiro[3.5]nonane hydrochloride. As a crucial spirocyclic building block in medicinal chemistry, the ability to precisely track its consumption and the formation of products is paramount for process optimization and mechanistic studies. We address the inherent analytical challenges of this polar, secondary amine by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with a single quadrupole mass spectrometer. The protocol herein provides a comprehensive guide, from sample preparation to method validation and application, designed for researchers, chemists, and drug development professionals seeking a reliable and efficient analytical solution.
Introduction: The Analytical Imperative for Spirocyclic Amines
Spirocyclic scaffolds are of increasing interest in drug discovery due to their three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties. 6-Azaspiro[3.5]nonane is a valuable secondary amine building block used in the synthesis of novel therapeutics. Monitoring its conversion during synthetic reactions is critical for determining reaction kinetics, identifying byproducts, and ensuring process control.[1]
However, the analysis of small, polar amines like 6-Azaspiro[3.5]nonane presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC). These compounds often exhibit poor retention on nonpolar stationary phases (like C18), leading to elution near the solvent front and poor separation from other polar reaction components. This note describes a HILIC-MS method that overcomes these limitations, providing excellent retention and peak shape for the confident quantification of the target analyte.
Method Principle: Causality Behind Experimental Choices
The selection of a HILIC-based separation strategy is a deliberate choice driven by the physicochemical properties of 6-Azaspiro[3.5]nonane.
-
Chromatography (HILIC): Unlike RPLC where the mobile phase is more polar than the stationary phase, HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). This creates an aqueous-rich layer on the surface of the stationary phase. Polar analytes, like the protonated 6-Azaspiro[3.5]nonane cation, can partition into this layer, resulting in strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), providing a robust mechanism for separating polar compounds.
-
Mass Spectrometry (MS): A single quadrupole mass spectrometer provides a cost-effective, robust, and highly sensitive platform for this application.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice for analyzing amines. The secondary amine group on 6-Azaspiro[3.5]nonane is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.
-
Detection: Selected Ion Monitoring (SIM) is employed for its superior sensitivity and specificity compared to a full scan. By monitoring only the mass-to-charge ratio (m/z) of the protonated analyte (m/z 126.13 for the free base form), we can exclude chemical noise and achieve lower limits of detection, which is crucial for tracking the final stages of a reaction where reactant concentration is low.
-
Experimental Protocol
Materials and Reagents
-
This compound (CAS: 1198285-07-2)
-
Acetonitrile (HPLC-MS grade)
-
Water (HPLC-MS grade)
-
Formic Acid (Optima™ LC/MS grade)
-
Methanol (HPLC grade, for cleaning)
-
Reaction quenching solution (e.g., 1:1 Acetonitrile/Water, to be optimized based on reaction chemistry)
Instrumentation and Conditions
The following tables summarize the instrumental setup and optimized parameters for the analysis.
Table 1: HPLC System and Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Standard LC System (e.g., Shimadzu Nexera series) |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Run Time | 8 minutes |
Table 2: Mass Spectrometer System and Parameters
| Parameter | Setting |
|---|---|
| MS System | Single Quadrupole MS (e.g., Shimadzu LCMS-2050)[1] |
| Ionization Mode | ESI Positive |
| SIM Ion (m/z) | 126.13 ([M+H]⁺ for C₈H₁₅N free base) |
| Nebulizing Gas Flow | 1.5 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temp. | 350 °C |
| DL Temperature | 250 °C |
| Heat Block Temp. | 400 °C |
| Interface Voltage | +4.5 kV |
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile/Water.
-
Working Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with 50:50 Acetonitrile/Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the Working Stock with the initial mobile phase composition (95% Acetonitrile / 5% Water with 0.1% Formic Acid).
Reaction Sample Preparation:
-
Sampling: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a larger volume (e.g., 990 µL) of a suitable quenching solution (e.g., cold acetonitrile). This step is crucial to stop the reaction and must be validated to ensure it does not interfere with the analysis.
-
Dilution: Perform a further dilution with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.
-
Filtration: Filter the sample through a 0.22 µm syringe filter (PTFE or other suitable material) prior to injection.
Analytical Workflow Diagram
The overall process from reaction sampling to data interpretation is visualized below.
Caption: Workflow for HPLC-MS analysis of reaction samples.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the method was validated according to established guidelines.[2][3][4][5] The validation process confirms that the analytical procedure is suitable for its intended purpose.[6]
Caption: Key parameters for analytical method validation.
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | No interfering peaks at the retention time of the analyte. | Pass: Blank injections showed no significant peaks. |
| Linearity (R²) | R² ≥ 0.995 | Pass: 0.998 over the range of 10-1000 ng/mL. |
| Accuracy (% Recovery) | 85-115% | Pass: Mean recovery of 98.7% across three QC levels. |
| Precision (% RSD) | Intra-day: ≤ 15% Inter-day: ≤ 15% | Pass: Intra-day RSD < 5%, Inter-day RSD < 8%. |
| Limit of Detection (LOD) | S/N ≥ 3 | Pass: 2.5 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | Pass: 10 ng/mL |
| Robustness | % RSD ≤ 15% after minor changes (flow rate ±5%, temp ±2°C) | Pass: Method remained accurate and precise. |
Application: Monitoring an N-Alkylation Reaction
To demonstrate its utility, the method was applied to monitor the N-alkylation of 6-Azaspiro[3.5]nonane with a hypothetical electrophile (Product [M+H]⁺ = m/z 250.20). Aliquots were taken at T=0, T=2h, and T=8h. The resulting SIM chromatograms clearly show the consumption of the starting material and the formation of the product, allowing for the generation of a reaction profile to determine kinetic parameters. This real-time monitoring provides invaluable insights into reaction progress, enabling rapid optimization of synthetic procedures.[1]
Conclusion
The HILIC-MS method detailed in this application note provides a selective, sensitive, and robust tool for the quantitative analysis of this compound and the real-time monitoring of its chemical reactions. By addressing the challenge of retaining and separating this polar spirocyclic amine, the method empowers researchers with a reliable analytical platform to accelerate process development and deepen mechanistic understanding in synthetic chemistry. The comprehensive validation ensures that the data generated is accurate and trustworthy, making this method suitable for demanding applications in pharmaceutical research and development.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scispace.com [scispace.com]
- 6. ijper.org [ijper.org]
Application Notes and Protocols for the Derivatization of 6-Azaspiro[3.5]nonane in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 6-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles has led to a strategic shift away from planar, aromatic structures towards more three-dimensional molecular frameworks.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds.[2] Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[3]
The 6-azaspiro[3.5]nonane scaffold, featuring a piperidine ring fused to a cyclobutane ring via a spirocenter, represents a compelling building block for medicinal chemistry. This scaffold offers a unique combination of structural rigidity and synthetic tractability. The secondary amine provides a versatile handle for the introduction of a wide array of chemical functionalities, enabling systematic exploration of structure-activity relationships (SAR). Derivatization at this nitrogen atom can profoundly influence key physicochemical properties such as lipophilicity, aqueous solubility, and basicity, which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This comprehensive guide provides detailed protocols for the derivatization of 6-azaspiro[3.5]nonane via N-acylation, N-alkylation (through reductive amination), and N-sulfonylation. The methodologies are presented with an emphasis on the underlying chemical principles, the rationale for experimental choices, and the implications for SAR studies, empowering researchers to effectively leverage this promising scaffold in their drug discovery programs.
Core Derivatization Strategies for SAR Exploration
The secondary amine of 6-azaspiro[3.5]nonane is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The three primary strategies discussed herein—N-acylation, N-alkylation, and N-sulfonylation—introduce distinct functionalities (amides, tertiary amines, and sulfonamides, respectively) with unique electronic and steric properties. This chemical diversity is fundamental to effective SAR exploration.
Figure 1: Overview of key derivatization strategies for 6-azaspiro[3.5]nonane.
N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation that converts the secondary amine of 6-azaspiro[3.5]nonane into an amide. This modification is significant for SAR studies as it introduces a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (if the acyl group is simple, though typically the amide nitrogen in tertiary amides is a poor donor). The resulting amide is neutral, which drastically reduces the basicity of the parent amine. This can have profound effects on the compound's pharmacokinetic profile, such as altering its solubility and ability to cross cell membranes. The reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent.[4]
Causality and Experimental Choices
The choice of acylating agent (acyl chloride or anhydride) and base is critical. Acyl chlorides are generally more reactive than anhydrides. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically included to scavenge the HCl generated when using acyl chlorides, preventing the formation of the unreactive amine hydrochloride salt. When using anhydrides, a base may not be strictly necessary but can accelerate the reaction. The choice of solvent is often dictated by the solubility of the reactants; dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.
Detailed Experimental Protocol: Synthesis of 1-(6-Azaspiro[3.5]nonan-6-yl)ethan-1-one
This protocol describes a representative N-acetylation using acetic anhydride.
Materials:
-
6-Azaspiro[3.5]nonane (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated product.
| Parameter | Description |
| Stoichiometry | Amine:Anhydride:Base (1.0 : 1.2 : 1.5) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous basic wash and extraction |
| Purification | Flash column chromatography |
| Expected Yield | 85 - 95% |
Table 1: Key Parameters for a Representative N-Acylation Reaction.
| Derivative | MW ( g/mol ) | cLogP | Analytical Data (Representative) |
| N-Acetyl-6-azaspiro[3.5]nonane | 167.25 | 1.35 | ¹H NMR (400 MHz, CDCl₃) δ: 3.55-3.45 (m, 4H), 2.10 (s, 3H), 1.90-1.80 (m, 4H), 1.75-1.65 (m, 4H). ¹³C NMR (101 MHz, CDCl₃) δ: 169.5, 50.1, 48.9, 36.5, 35.8, 32.1, 21.8, 17.2. MS (ESI+): m/z 168.1 [M+H]⁺. |
| N-Benzoyl-6-azaspiro[3.5]nonane | 229.32 | 2.89 | ¹H NMR (400 MHz, CDCl₃) δ: 7.45-7.35 (m, 5H), 3.70-3.50 (m, 4H), 1.95-1.70 (m, 8H). ¹³C NMR (101 MHz, CDCl₃) δ: 171.0, 136.5, 129.8, 128.5, 126.8, 51.0, 49.5, 36.8, 36.0, 32.5, 17.4. MS (ESI+): m/z 230.2 [M+H]⁺. |
Table 2: Physicochemical and Representative Analytical Data for N-Acyl Derivatives.
N-Alkylation via Reductive Amination: Introducing Diverse Substituents
Reductive amination is a highly efficient and versatile method for N-alkylation.[5] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[6] This one-pot procedure is preferable to direct alkylation with alkyl halides, which can suffer from over-alkylation, especially with primary amines. For a secondary amine like 6-azaspiro[3.5]nonane, reductive amination provides a controlled method to introduce a vast array of alkyl and aryl-alkyl groups, depending on the choice of the carbonyl compound. This allows for fine-tuning of steric bulk, lipophilicity, and the introduction of additional pharmacophoric features.
Causality and Experimental Choices
The success of a reductive amination hinges on the choice of reducing agent. The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent that performs well in common organic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] It is less toxic than sodium cyanoborohydride (NaBH₃CN) and generally does not require acidic catalysis for aldehydes, which helps to preserve acid-sensitive functional groups. The reaction is typically run at room temperature.
Detailed Experimental Protocol: Synthesis of 6-Benzyl-6-azaspiro[3.5]nonane
This protocol details the reductive amination with benzaldehyde.
Materials:
-
6-Azaspiro[3.5]nonane (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 6-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tertiary amine.
| Parameter | Description |
| Stoichiometry | Amine:Aldehyde:Reducing Agent (1.0 : 1.1 : 1.5) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Work-up | Aqueous basic wash and extraction |
| Purification | Flash column chromatography |
| Expected Yield | 75 - 90% |
Table 3: Key Parameters for a Representative Reductive Amination Reaction.
| Derivative | MW ( g/mol ) | cLogP | Analytical Data (Representative) |
| 6-Benzyl-6-azaspiro[3.5]nonane | 215.34 | 3.51 | ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H), 3.50 (s, 2H), 2.40-2.30 (m, 4H), 1.80-1.60 (m, 8H). ¹³C NMR (101 MHz, CDCl₃) δ: 139.0, 129.2, 128.3, 127.0, 63.5, 55.0, 37.0, 35.5, 17.5. MS (ESI+): m/z 216.2 [M+H]⁺. |
| 6-(Cyclohexylmethyl)-6-azaspiro[3.5]nonane | 221.40 | 4.20 | ¹H NMR (400 MHz, CDCl₃) δ: 2.45-2.35 (m, 4H), 2.20 (d, J=7.2 Hz, 2H), 1.80-1.60 (m, 13H), 1.25-1.10 (m, 3H), 0.95-0.80 (m, 2H). ¹³C NMR (101 MHz, CDCl₃) δ: 65.0, 55.5, 38.0, 37.2, 35.8, 31.8, 26.8, 26.2, 17.8. MS (ESI+): m/z 222.2 [M+H]⁺. |
Table 4: Physicochemical and Representative Analytical Data for N-Alkyl Derivatives.
N-Sulfonylation: Installation of Sulfonamide Linkages
N-sulfonylation of 6-azaspiro[3.5]nonane with a sulfonyl chloride introduces a sulfonamide group, a key functional group in many approved drugs. The sulfonamide moiety is a strong hydrogen bond acceptor and is metabolically robust. Unlike amines, sulfonamides are non-basic. The geometry around the nitrogen atom is trigonal planar, which can influence the conformational preferences of the molecule. The 'R' group on the sulfonyl chloride can be varied widely (e.g., alkyl, aryl, heteroaryl), allowing for extensive SAR exploration to probe for interactions in hydrophobic pockets or to introduce vectors for further functionalization.
Causality and Experimental Choices
The reaction between a secondary amine and a sulfonyl chloride is typically robust. It is conventionally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl by-product.[7] Pyridine can act as both a base and a nucleophilic catalyst. The choice of solvent is flexible, with DCM, THF, or even pyridine itself being commonly used. For less reactive amines or sulfonyl chlorides, heating or using microwave irradiation can be beneficial to drive the reaction to completion.[8]
Detailed Experimental Protocol: Synthesis of 6-(Phenylsulfonyl)-6-azaspiro[3.5]nonane
This protocol describes a typical N-sulfonylation using benzenesulfonyl chloride.
Materials:
-
6-Azaspiro[3.5]nonane (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 6-azaspiro[3.5]nonane (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
| Parameter | Description |
| Stoichiometry | Amine:Sulfonyl Chloride (1.0 : 1.1) |
| Base/Solvent | Pyridine/DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 - 18 hours |
| Work-up | Acidic and basic aqueous washes |
| Purification | Flash column chromatography or recrystallization |
| Expected Yield | 80 - 95% |
Table 5: Key Parameters for a Representative N-Sulfonylation Reaction.
| Derivative | MW ( g/mol ) | cLogP | Analytical Data (Representative) |
| 6-(Phenylsulfonyl)-6-azaspiro[3.5]nonane | 265.38 | 2.85 | ¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.75 (m, 2H), 7.60-7.50 (m, 3H), 3.20 (t, J=6.0 Hz, 4H), 1.85-1.70 (m, 8H). ¹³C NMR (101 MHz, CDCl₃) δ: 138.5, 132.5, 129.0, 127.5, 50.5, 36.2, 34.8, 17.0. MS (ESI+): m/z 266.1 [M+H]⁺. |
| 6-(p-Tolylsulfonyl)-6-azaspiro[3.5]nonane | 279.41 | 3.28 | ¹H NMR (400 MHz, CDCl₃) δ: 7.65 (d, J=8.2 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 3.15 (t, J=6.0 Hz, 4H), 2.42 (s, 3H), 1.80-1.65 (m, 8H). ¹³C NMR (101 MHz, CDCl₃) δ: 143.5, 135.5, 129.8, 127.8, 50.8, 36.3, 35.0, 21.5, 17.1. MS (ESI+): m/z 280.1 [M+H]⁺. |
Table 6: Physicochemical and Representative Analytical Data for N-Sulfonyl Derivatives.
Application in SAR Studies: A Hypothetical Workflow
The derivatization of the 6-azaspiro[3.5]nonane core is a powerful tool for systematic SAR exploration. For example, in a project targeting a G-protein coupled receptor (GPCR), the nitrogen atom of the scaffold may serve as a key interaction point or as a vector to position substituents into specific sub-pockets of the receptor binding site.[9]
Figure 2: Hypothetical workflow for SAR exploration using 6-azaspiro[3.5]nonane derivatives.
-
N-Acylation: A library of amides can be synthesized to probe for hydrogen bond acceptor interactions. Varying the acyl group (e.g., from acetyl to cyclopropylcarbonyl to benzoyl) systematically explores steric tolerance and potential pi-stacking interactions.
-
N-Alkylation: A library of tertiary amines can map out lipophilic and steric pockets. Small alkyl groups (methyl, ethyl) can establish a baseline, while larger or more complex groups (benzyl, cyclohexylmethyl, phenethyl) can probe the extent of these pockets.
-
N-Sulfonylation: A library of sulfonamides introduces a strong hydrogen bond acceptor and allows for the exploration of different aryl and heteroaryl substituents, which can form specific interactions within the binding site.
By synthesizing these focused libraries and evaluating them in relevant biological assays, researchers can build a detailed understanding of the SAR, guiding the design of next-generation compounds with improved potency, selectivity, and drug-like properties.
Conclusion
The 6-azaspiro[3.5]nonane scaffold is a valuable asset in modern medicinal chemistry, offering a rigid, three-dimensional framework with a readily functionalizable secondary amine. The protocols for N-acylation, N-alkylation via reductive amination, and N-sulfonylation outlined in this guide provide robust and versatile methods for creating diverse libraries of compounds. By systematically applying these derivatization strategies, researchers can effectively explore structure-activity relationships, leading to the discovery and optimization of novel therapeutic agents. The inherent advantages of the spirocyclic core, combined with the chemical diversity enabled by these transformations, position 6-azaspiro[3.5]nonane as a privileged scaffold for escaping chemical "flatland" and advancing the next wave of innovative medicines.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scispace.com [scispace.com]
- 7. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Visible-Light-Induced Synthesis of Azaspiro Compounds
Introduction: A New Light on Complex Scaffold Synthesis
Azaspiro compounds, characterized by a nitrogen-containing ring system sharing a single atom with another ring, are privileged scaffolds in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, leading to enhanced target binding and improved pharmacological properties. Traditionally, the synthesis of these complex structures has often required harsh reaction conditions, multi-step sequences, and the use of stoichiometric, often toxic, reagents.
The advent of visible-light photoredox catalysis has revolutionized the construction of such intricate molecular frameworks.[1][2] This powerful and sustainable approach harnesses the energy of low-energy photons to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, detailed experimental protocols, and practical insights for the visible-light-induced synthesis of diverse azaspiro compounds. We will delve into the underlying mechanisms, showcase specific applications, and offer guidance for troubleshooting, thereby empowering chemists to leverage this cutting-edge technology for the rapid assembly of novel chemical entities.
Core Principles: The Engine of Photoredox Catalysis
Visible-light photoredox catalysis operates on a simple yet elegant principle: a photocatalyst (PC), upon absorption of visible light, is promoted to an electronically excited state (PC*). This excited state is a potent oxidant and reductant, capable of engaging in single-electron transfer with organic substrates.[4] This process can initiate a cascade of reactions, ultimately leading to the desired product, while the photocatalyst is regenerated in a catalytic cycle.
There are two primary quenching pathways for the excited photocatalyst:
-
Reductive Quenching Cycle: The excited photocatalyst (PC*) is quenched by an electron donor, generating a reduced form of the photocatalyst (PC•⁻) and a radical cation of the donor. The reduced photocatalyst then donates an electron to a substrate to initiate the desired transformation.
-
Oxidative Quenching Cycle: The excited photocatalyst (PC*) is quenched by an electron acceptor, resulting in an oxidized form of the photocatalyst (PC•⁺) and a radical anion of the acceptor. The oxidized photocatalyst then accepts an electron from a substrate to complete the catalytic cycle.
The choice of photocatalyst, with its specific redox potentials, is crucial for targeting the desired reactivity of the substrates.[5][6]
Generalized Photocatalytic Cycle for Azaspirocyclization
The visible-light-induced synthesis of azaspiro compounds typically proceeds through a radical-initiated dearomative spirocyclization.[5][7] A generalized catalytic cycle is depicted below.
Caption: Generalized photocatalytic cycle for azaspiro compound synthesis.
General Laboratory Protocol
This section outlines a general procedure for setting up a visible-light-induced reaction for the synthesis of azaspiro compounds. Specific details for particular transformations will be provided in the subsequent sections.
Materials and Equipment
-
Photoreactor: A variety of commercial and homemade photoreactors are suitable. A common setup consists of a reaction vessel (e.g., vial or Schlenk tube) placed at a fixed distance from a visible light source, often a blue LED strip (450-470 nm) or a compact fluorescent lamp (CFL). Cooling with a fan is recommended to maintain a constant reaction temperature.
-
Reaction Vessels: Standard borosilicate glass vials or tubes equipped with magnetic stir bars are typically used. For reactions sensitive to air, Schlenk tubes or vials with septa are necessary.
-
Light Source: Blue LEDs are the most common light source due to their emission spectrum overlapping with the absorption of many popular photocatalysts.
-
Reagents: Reagents should be of high purity. Solvents are typically HPLC grade and should be degassed for air-sensitive reactions.
-
Degassing Equipment: For oxygen-sensitive reactions, a Schlenk line or a glovebox is required for proper degassing of solvents and reaction mixtures (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).
Step-by-Step Procedure
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the substrate, photocatalyst (typically 0.5-5 mol%), and any other solid reagents.
-
Solvent Addition: Add the appropriate degassed solvent via syringe. The reaction concentration is typically in the range of 0.05-0.2 M.
-
Degassing (if required): Seal the reaction vessel and degas the mixture. A common method is to bubble argon or nitrogen through the solution for 15-30 minutes. For more rigorous oxygen removal, three cycles of freeze-pump-thaw are recommended.
-
Initiation of Reaction: Place the reaction vessel in the photoreactor at a consistent distance from the light source. Begin vigorous stirring and turn on the light source. If necessary, use a fan to maintain a constant temperature (usually room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by LC-MS or GC-MS.
-
Work-up and Purification: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system.
Application Example 1: Synthesis of C(sp³)-Rich N-Heterospirocycles
A powerful strategy for constructing complex C(sp³)-rich N-heterospirocycles from simple aliphatic ketones and aldehydes has been developed, utilizing a highly reducing iridium photocatalyst.[3] This method provides streamlined access to scaffolds relevant for fragment-based drug discovery.
Reaction Scheme & Mechanism
This transformation proceeds via a reductive radical-polar crossover mechanism. An α-amino radical is generated from the amine, which then adds to the carbonyl compound. The resulting radical intermediate undergoes cyclization onto the tethered alkene, followed by reduction and protonation to yield the azaspirocycle.
Caption: Proposed mechanism for N-heterospirocycle synthesis.
Detailed Protocol
To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the amine (0.2 mmol, 1.0 equiv), the carbonyl compound (0.4 mmol, 2.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), and [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ (0.002 mmol, 1.0 mol%). The vial was sealed with a cap containing a PTFE septum. The vial was evacuated and backfilled with argon (this process was repeated three times). Degassed solvent (e.g., acetonitrile, 1.0 mL) was added via syringe. The reaction mixture was stirred and irradiated with a 40 W blue LED strip for 12-24 hours at room temperature. After completion, the solvent was removed in vacuo, and the residue was purified by flash column chromatography on silica gel.
Data Summary
| Entry | Amine | Carbonyl | Product | Yield (%) |
| 1 | N-allyl-N-benzylamine | Cyclohexanone | 1-benzyl-1-azaspiro[4.5]decane | 85 |
| 2 | N-allyl-N-phenylamine | Acetone | 1-phenyl-4,4-dimethyl-1-azaspiro[2.4]heptane | 72 |
| 3 | N-cinnamyl-N-methylamine | Cyclopentanone | 1-methyl-2-phenyl-1-azaspiro[4.4]nonane | 78 |
| 4 | N-allyl-N-benzylamine | Butyraldehyde | 1-benzyl-2-propylpyrrolidine | 65 |
Application Example 2: Synthesis of Azaspiro[7][8]trienones
Visible light also enables the metal-free synthesis of highly functionalized azaspiro[7][8]trienones from N-arylpropiolamides.[6] This method utilizes an organic photocatalyst, 4CzIPN, to initiate a radical cascade annulation.
Reaction Scheme & Mechanism
The reaction is initiated by the photocatalytic generation of a radical from a precursor (e.g., a phosphoryl, trifluoromethyl, or thiocyanato source). This radical adds to the alkyne of the N-arylpropiolamide, generating a vinyl radical. Subsequent intramolecular ipso-cyclization onto the arene ring forms the spirocyclic core, followed by oxidation to yield the final azaspiro[7][8]trienone product.
Caption: Proposed mechanism for azaspiro[7][8]trienone synthesis.
Detailed Protocol
To a Schlenk tube were added N-arylpropiolamide (0.2 mmol, 1.0 equiv), the radical precursor (e.g., diphenylphosphine oxide, 0.3 mmol, 1.5 equiv), and 4CzIPN (0.004 mmol, 2.0 mol%). The tube was evacuated and backfilled with argon three times. Degassed 1,2-dichloroethane (DCE, 2.0 mL) was added. The reaction mixture was stirred at room temperature and irradiated with a 5 W blue LED lamp for 24 hours. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the desired product.[6]
Data Summary
| Entry | N-Arylpropiolamide | Radical Source | Product | Yield (%) |
| 1 | N-methyl-N-phenylpropiolamide | (PhO)₂P(O)H | 3-phosphorylated azaspiro[7][8]trienone | 82 |
| 2 | N-methyl-N-(4-methoxyphenyl)propiolamide | Togni's reagent II | 3-trifluoromethylated azaspiro[7][8]trienone | 75 |
| 3 | N-benzyl-N-phenylpropiolamide | NH₄SCN | 3-thiocyanated azaspiro[7][8]trienone | 68 |
| 4 | N-methyl-N-(4-chlorophenyl)propiolamide | (PhO)₂P(O)H | 3-phosphorylated azaspiro[7][8]trienone | 79 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficient light intensity or incorrect wavelength.- Oxygen contamination.- Inactive catalyst.- Incorrect solvent. | - Ensure the light source is close to the reaction vessel and functioning correctly.- Check that the lamp's emission spectrum matches the catalyst's absorption.- Thoroughly degas the reaction mixture and solvent.- Use a fresh batch of photocatalyst.- Screen different solvents. |
| Formation of side products | - Over-irradiation leading to product decomposition.- Undesired radical pathways.- Incorrect stoichiometry. | - Monitor the reaction closely and stop it once the starting material is consumed.- Lower the light intensity.- Add radical trapping agents in a control experiment to identify alternative pathways.- Optimize the ratio of reactants. |
| Inconsistent results | - Variations in reaction setup (e.g., distance from light source).- Temperature fluctuations.- Impurities in reagents or solvent. | - Use a standardized photoreactor setup to ensure reproducibility.- Employ a cooling fan to maintain a constant temperature.- Use high-purity, dry, and degassed solvents and freshly purified reagents. |
Conclusion
Visible-light-induced synthesis represents a paradigm shift in the construction of complex molecules like azaspiro compounds. The mild reaction conditions, high functional group tolerance, and operational simplicity make it an attractive and sustainable alternative to traditional synthetic methods.[1] By understanding the fundamental principles and leveraging the detailed protocols provided in this guide, researchers can unlock the vast potential of photoredox catalysis to accelerate the discovery and development of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-induced metal-free cascade cyclization of N-arylpropiolamides to 3-phosphorylated, trifluoromethylated and thiocyanated azaspiro[4.5]trienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction: The Significance of 6-Azaspiro[3.5]nonane in Modern Drug Discovery
An In-Depth Guide to the N-Functionalization of 6-Azaspiro[3.5]nonane: Protocols and Mechanistic Insights
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that provide three-dimensional complexity is paramount for escaping the "flatland" of traditional aromatic compounds.[1] Azaspirocycles, characterized by their rigid structures and well-defined exit vectors, have emerged as highly attractive building blocks.[1][2] Among these, 6-azaspiro[3.5]nonane, which features a piperidine ring fused to a cyclobutane ring via a spirocyclic center, offers a unique conformational profile. Its structure is a valuable bioisostere for piperidine, a motif present in numerous approved drugs, and can lead to improved pharmacological properties such as metabolic stability and aqueous solubility.[3][4]
The secondary amine of the 6-azaspiro[3.5]nonane core is a critical handle for chemical modification.[5] Its N-functionalization is a fundamental strategy that enables the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[6] This guide, intended for researchers, scientists, and drug development professionals, provides detailed application notes and field-proven protocols for the most common and effective N-functionalization strategies: N-alkylation, N-arylation, N-acylation, and reductive amination. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a foundational method for appending alkyl groups to the nitrogen of 6-azaspiro[3.5]nonane. This modification can significantly impact a compound's lipophilicity, basicity, and steric profile, thereby influencing its interaction with biological targets.
Causality and Mechanistic Insight
The most common approach for N-alkylation is a direct nucleophilic substitution reaction (SN2) with an alkyl halide.[6] The lone pair of electrons on the secondary amine of 6-azaspiro[3.5]nonane acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This process is critically dependent on a base to neutralize the hydrogen halide (e.g., HBr, HCl) formed, driving the reaction to completion.[6] The choice of base and solvent is crucial; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they solvate the cation of the base without hydrogen bonding to the amine nucleophile, thus enhancing its reactivity. While overalkylation can be a concern with primary amines, it is generally not an issue when starting with a secondary amine like 6-azaspiro[3.5]nonane.[7]
More recently, "green" chemistry approaches have sought to replace toxic alkyl halides. Propylene carbonate has emerged as an eco-friendly alkylating agent, serving as both the reagent and solvent.[8][9] The reaction proceeds via nucleophilic attack on the carbonate, followed by a cascade that releases carbon dioxide and water, yielding the N-(2-hydroxypropyl) derivative.[8]
Workflow for General N-Alkylation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 6-Azaspiro[3.5]nonane Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthesis is successful and reproducible.
Introduction to 6-Azaspiro[3.5]nonane Synthesis
6-Azaspiro[3.5]nonane and its derivatives are important building blocks in medicinal chemistry, often utilized for their unique three-dimensional structure which can enhance pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The synthesis, however, can present several challenges that may lead to suboptimal yields. This guide will address these issues in a practical question-and-answer format.
A common synthetic route to 6-Azaspiro[3.5]nonane involves the construction of a protected azaspirocycle followed by deprotection and salt formation. One popular strategy involves the use of N-Boc-4-piperidone as a starting material, which is converted to the spirocyclic core, followed by deprotection of the Boc group and subsequent treatment with hydrochloric acid.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the 6-Azaspiro[3.5]nonane core?
A1: A frequently employed and commercially available starting material is N-Boc-4-piperidone. This can be used to form an imine, which then undergoes a [2+2] cycloaddition reaction, such as the Staudinger reaction, to form the spiro-β-lactam ring system.[3] Another approach involves the use of 1,4-dioxa-8-azaspiro[4.5]decane, which is derived from 4-piperidone.[4]
Q2: My overall yield is consistently low. What are the most critical stages to investigate?
A2: Low overall yield can stem from inefficiencies in multiple steps. The most critical stages to scrutinize are:
-
The initial cyclization reaction: Incomplete reaction or formation of side products during the creation of the spirocyclic core is a common issue.[3]
-
The N-Boc deprotection step: Incomplete removal of the Boc group or degradation of the product under harsh acidic conditions can significantly reduce yield.[5][6]
-
Purification steps: Product loss during extraction, and column chromatography can accumulate.
Q3: I am observing significant olefinic impurities in my crude product. What is the likely cause and how can I prevent this?
A3: The formation of olefinic impurities, often observed as "transitional reduction olefin impurities," can occur during reduction or cyclization steps, particularly those involving strong bases or high temperatures that can promote elimination reactions.[3] To mitigate this:
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the elimination pathway.
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes minimize elimination.
-
Alternative Reducing Agents: If the impurity arises during a reduction step, consider using a milder reducing agent.
Troubleshooting Guide
Issue 1: Low Yield in the Reductive Amination Step
Reductive amination is a powerful method for forming the C-N bond in the azaspirocycle.[7][8] However, several factors can lead to poor yields.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inefficient Imine/Enamine Formation | Ensure anhydrous conditions. The presence of water can hydrolyze the imine/enamine intermediate back to the starting materials. Consider the use of a dehydrating agent like molecular sieves. | The equilibrium of imine/enamine formation is driven by the removal of water. |
| Suboptimal pH | The reaction pH is critical. For many reductive aminations using sodium cyanoborohydride, a slightly acidic pH (around 5-6) is optimal to facilitate imine formation without significantly hydrolyzing it or deactivating the amine.[9] | Acid catalysis is required for the dehydration step of imine formation, but strong acid can protonate the amine, rendering it non-nucleophilic. |
| Incorrect Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the in-situ reduction of the formed imine/enamine.[10] | This selectivity minimizes the competing reduction of the starting carbonyl compound. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small addition of the reducing agent or adjusting the pH might be necessary. | Ensuring the reaction goes to completion is crucial before workup to maximize the yield of the desired product. |
Experimental Protocol: Reductive Amination
-
To a solution of the ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane) under an inert atmosphere, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Adjust the pH to ~5-6 with glacial acetic acid.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Challenges with N-Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a common final step. While seemingly straightforward, it can be a source of significant yield loss.[6]
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete Deprotection | Use a sufficient excess of strong acid. 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used.[5][11] Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC or LC-MS. | The deprotection is an acid-catalyzed cleavage of the carbamate. Insufficient acid or reaction time will result in incomplete conversion. |
| Product Degradation | If the azaspirocycle is sensitive to harsh acidic conditions, consider using a milder deprotection method. Options include using p-toluenesulfonic acid (pTSA) in a suitable solvent or aqueous phosphoric acid.[12][13] | Milder acids can provide a balance between efficient deprotection and minimizing side reactions or degradation of the desired product. |
| Formation of t-Butyl Adducts | The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[6] The addition of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation. | Scavengers provide an alternative, more reactive nucleophile for the tert-butyl cation, preventing it from reacting with the product. |
| Difficult Product Isolation | After deprotection with a volatile acid like TFA or HCl in dioxane, ensure complete removal of the excess acid under vacuum. Co-evaporation with a suitable solvent can be effective. | Residual acid can interfere with subsequent steps or the final purification and crystallization of the hydrochloride salt. |
Experimental Protocol: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc-6-azaspiro[3.5]nonane (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid is the crude this compound. It can be further purified by trituration with a solvent in which the salt is sparingly soluble (e.g., diethyl ether or hexane) or by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound, highlighting the key stages discussed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Common side reactions in azaspirocycle synthesis and how to avoid them
Welcome to the technical support center for azaspirocycle synthesis. Azaspirocycles are a cornerstone of modern medicinal chemistry, lauded for their ability to confer improved physicochemical properties such as solubility and metabolic stability, while also providing novel three-dimensional exit vectors for molecular design.[1] However, the construction of these intricate scaffolds is often fraught with challenges, leading to side reactions that can derail a synthetic campaign.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the common hurdles encountered by researchers. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve problems in your own laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Unwanted Intramolecular Reactions
Q1: I'm attempting an intermolecular reaction, but I'm observing a significant amount of an undesired intramolecular N-alkylation or N-acylation byproduct. How can I prevent this premature cyclization?
This is a classic challenge in molecules possessing both a nucleophilic nitrogen (amine, amide) and an internal electrophilic center. The proximity of these groups can make the intramolecular pathway kinetically favorable, competing with your desired intermolecular transformation.
Causality: The propensity for intramolecular cyclization is governed by several factors, including the length and flexibility of the linker chain (favoring the formation of 5- and 6-membered rings), the nucleophilicity of the nitrogen, and the reactivity of the electrophile.
Troubleshooting Strategies:
-
Nitrogen Protection: The most robust strategy is to temporarily "turn off" the nucleophilicity of the nitrogen using a protecting group.[2][3] The choice of protecting group is critical and should be orthogonal to other planned reaction conditions.[2]
-
Carbamates (Boc, Cbz): These are excellent choices as they significantly reduce the nucleophilicity of the nitrogen. Boc (tert-butyloxycarbonyl) is readily removed under acidic conditions, while Cbz (benzyloxycarbonyl) is typically cleaved by hydrogenolysis.
-
Sulfonamides (Ts, Ns): Toluenesulfonyl (Ts) and Nosyl (Ns) groups are highly effective at deactivating the nitrogen but require harsher conditions for removal.[4] The use of a p-toluenesulfonyl group can be problematic, and a more readily removable group might be necessary for complex syntheses.[4]
-
Strategic Considerations: When selecting a protecting group, consider its influence on the overall reactivity and stereochemistry of the molecule.[5]
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction by increasing the activation energy barrier for the intramolecular cyclization.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DBU) to deprotonate an acidic proton without directly promoting the intramolecular attack. For sensitive substrates, avoiding strong bases altogether may be necessary.[6]
-
Decision Workflow for Nitrogen Protection
Caption: Selecting the appropriate nitrogen protecting group.
Section 2: Ring Strain and Stability Issues
Q2: My synthesis involves a strained aziridine or azetidine intermediate, and I'm getting significant byproducts from nucleophilic ring-opening. How can I preserve the integrity of the small ring?
Aziridines and azetidines are powerful intermediates in azaspirocycle synthesis, but their high ring strain makes them susceptible to ring-opening reactions.[7] This is a common failure mode, particularly in the presence of nucleophiles or under acidic conditions.
Causality: The driving force for ring-opening is the release of angular and torsional strain. The reaction is often catalyzed by acids, which protonate the ring nitrogen and activate the ring towards nucleophilic attack.
Troubleshooting Strategies:
-
pH Control: Strictly maintain neutral or basic conditions if possible. Even mildly acidic workup conditions can lead to decomposition. Consider using a buffered system if precise pH control is necessary.
-
Reagent Selection:
-
Nucleophiles: Avoid strong, hard nucleophiles (e.g., hydroxide, methoxide) if they are not part of the desired reaction. If a nucleophile is required for a subsequent step, choose softer, less aggressive reagents where possible.
-
Solvents: Protic solvents (water, methanol) can participate in solvolysis, leading to ring-opening.[8] Whenever feasible, use aprotic solvents (THF, DCM, toluene).
-
-
Protecting Group Influence: The choice of N-substituent on the aziridine ring dramatically influences its stability. Electron-withdrawing groups (e.g., sulfonyl, acyl) can activate the ring towards nucleophilic attack. In contrast, electron-donating or sterically bulky groups can enhance stability.
-
Temperature Management: Keep reaction and purification temperatures as low as possible to minimize decomposition pathways.
| Parameter | Condition to Favor Ring Stability | Condition Leading to Ring-Opening |
| pH | Neutral to Basic (pH > 7) | Acidic (pH < 7) |
| Nucleophiles | Absent or soft, non-basic nucleophiles | Strong, hard nucleophiles (e.g., RO⁻, HO⁻) |
| Solvent | Aprotic (THF, DCM, Toluene) | Protic (Water, Alcohols) |
| Temperature | Low (e.g., 0 °C to RT) | Elevated temperatures |
Table 1: Conditions influencing the stability of strained aza-rings.
Section 3: Stereochemical Integrity
Q3: I'm losing stereochemical purity at a chiral center adjacent to a carbonyl group in my azaspirocyclic intermediate. What is causing this epimerization and how can I stop it?
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a frequent and frustrating side reaction.[9][10] In azaspirocycles, this often occurs at stereocenters alpha to a carbonyl group or other acidifying functionality.
Causality: The most common mechanism is base-catalyzed enolization. A base removes the proton at the chiral center, forming a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical control.[11]
Troubleshooting Strategies:
-
Base Selection and Stoichiometry:
-
Thermodynamic vs. Kinetic Control: Strong, bulky, non-nucleophilic bases at low temperatures (e.g., LDA, LHMDS at -78 °C) favor the formation of the kinetic enolate, often preserving the stereochemistry. Weaker bases at higher temperatures (e.g., NaOMe in MeOH at RT) can lead to equilibration and the thermodynamic product mixture, causing epimerization.
-
Use the Minimum Effective Amount: Use the smallest amount of base necessary to achieve the desired transformation to minimize background-catalyzed epimerization.
-
-
Temperature Control: Perform the reaction and workup at the lowest possible temperature. Epimerization is often a thermodynamically driven process, and lower temperatures will slow the rate of equilibration.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged reaction times provide more opportunity for epimerization.
-
Strategic Synthesis Redesign: If epimerization is unavoidable under the required reaction conditions, consider altering the synthetic route. It may be possible to install the stereocenter after the problematic step or use a reaction that is inherently stereospecific and avoids basic conditions.[12]
Section 4: Controlling Oxidation States
Q4: I am trying to oxidize a secondary alcohol in my precursor to a ketone, but I am observing over-oxidation and ring cleavage. How can I achieve a clean, selective oxidation?
Over-oxidation is a common issue when working with complex molecules containing multiple sensitive functional groups.[13] The choice of oxidant and the control of reaction conditions are paramount to success.
Causality: Strong, aggressive oxidants like potassium permanganate or chromic acid can not only oxidize the target alcohol but also attack other electron-rich sites in the molecule, such as the nitrogen atom or adjacent C-C bonds, leading to undesired side products or complete decomposition.
Troubleshooting Strategies:
-
Select a Mild Oxidizing Agent: Modern organic synthesis offers a wide array of mild and selective reagents for the conversion of alcohols to aldehydes and ketones without over-oxidation.[14]
| Oxidant System | Common Name | Advantages | Considerations |
| DMSO-based | Swern, Moffatt | High yields, mild conditions | Requires low temp (-78 °C), can have odor issues |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | Fast, room temp, neutral conditions | Can be explosive at high temp, stoichiometric waste |
| Nitroxyl Radical | TEMPO (with co-oxidant) | Catalytic, highly selective for 1° alcohols | Can be slow with hindered 2° alcohols |
Table 2: Comparison of common mild oxidation methods.
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Use of a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it increases the risk of side reactions.
-
Monitor the Reaction: Follow the reaction's progress diligently by TLC or LC-MS and quench it immediately upon completion to prevent product degradation.
General Troubleshooting Workflow
When faced with a low yield or an unexpected side product in your azaspirocycle synthesis, a systematic approach is the most effective way to solve the problem.[15]
Caption: Systematic troubleshooting workflow for azaspirocycle synthesis.
Experimental Protocol Example
Protocol: Minimizing Intermolecular Side Reactions via High-Dilution Conditions
This protocol is designed for intramolecular cyclization reactions where dimerization or polymerization is a competing side reaction. The principle is to maintain a very low concentration of the reactive substrate to ensure that the reactive ends of the same molecule are more likely to find each other than to encounter another molecule.
Materials:
-
Substrate (e.g., amino-halide precursor)
-
Base (e.g., K₂CO₃, proton sponge)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Two syringe pumps
-
Three-neck round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
Procedure:
-
Setup: In the three-neck flask, add the bulk of the reaction solvent and the base. Heat the solvent to the desired reaction temperature (e.g., 80 °C).
-
Prepare Substrate Solution: In a separate flask, dissolve the substrate in the same anhydrous solvent to create a dilute solution (e.g., 0.01 M).
-
Syringe Pump Addition: Draw the substrate solution into a large syringe and place it on a syringe pump. Place a second syringe filled with an equal volume of pure solvent on the second syringe pump.
-
Slow Addition: Set both syringe pumps to a very slow addition rate (e.g., 1 mL/hour) and begin adding both the substrate solution and the pure solvent simultaneously to the heated reaction flask. The simultaneous addition of pure solvent ensures that the concentration in the reaction flask remains consistently low.
-
Reaction Monitoring: Allow the reaction to proceed for the required time after the addition is complete. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the standard aqueous workup and purification.
By employing this technique, you significantly increase the probability of the desired intramolecular cyclization over competing intermolecular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalyzed Epimerization of Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oxidation of Alcohols to Carbonyl Compounds with Diisopropyl Azodicarboxylate Catalyzed by Nitroxyl Radicals [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dieckmann Condensation for Spirocycle Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of challenging organic transformations. This guide is dedicated to troubleshooting low conversion in the Dieckmann condensation, specifically for the synthesis of valuable spirocyclic frameworks. Spirocycles are integral motifs in medicinal chemistry and natural product synthesis, and their efficient construction is of paramount importance. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a powerful tool for this purpose, but its application to sterically demanding spirocyclic systems often presents unique challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common experimental failures and provide logical, actionable solutions to enhance your reaction yields and obtain your desired spirocyclic β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Dieckmann condensation and why is it challenging for spirocycles?
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2] The reaction proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.
-
Final Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step rapidly deprotonates this position. This final, essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation, pulling the preceding equilibria toward the product.[3][4]
For the synthesis of spirocycles, the challenge arises from the steric hindrance and conformational constraints imposed by the spirocyclic system. The two ester-containing chains must be able to orient themselves in a way that allows the nucleophilic enolate and the electrophilic carbonyl to come into close proximity for the intramolecular reaction to occur. This can be particularly difficult when the spirocenter is highly substituted or part of a rigid ring system.
Troubleshooting Low Conversion in Spirocyclic Dieckmann Condensations
Scenario 1: I am recovering a significant amount of my starting diester. What are the likely causes and how can I address this?
Observing unreacted starting material is a common issue and can point to several underlying problems. Here’s a systematic approach to diagnosing and solving this issue:
Potential Cause 1: Ineffective Deprotonation (Enolate Formation)
For the reaction to initiate, a sufficient concentration of the enolate must be formed. If the base is not strong enough or is consumed by side reactions, the initial deprotonation will be slow or incomplete.
-
Troubleshooting Strategies:
-
Choice of Base: While traditional bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used, sterically hindered and more powerful bases are often more effective, especially with challenging substrates.[5][6] Consider using potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA).[2] These bases can lead to cleaner reactions and higher yields.
-
Anhydrous Conditions: Alkoxide bases are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously dried. Any protic impurities (water, alcohols) will quench the base and inhibit enolate formation.
-
Base Stoichiometry: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the final β-keto ester product.[7] Using a slight excess (1.1-1.2 equivalents) can help to compensate for any minor impurities.
-
Potential Cause 2: Unfavorable Reaction Equilibrium
The initial steps of the Dieckmann condensation are reversible. If the final deprotonation of the β-keto ester is not efficient, the equilibrium may lie towards the starting materials.
-
Troubleshooting Strategies:
-
Temperature Optimization: Higher temperatures can sometimes overcome a high activation energy barrier for cyclization. However, be aware that higher temperatures can also promote side reactions. A systematic investigation of the reaction temperature is recommended.
-
Solvent Effects: The choice of solvent can influence enolate stability and the overall reaction rate. Aprotic solvents like toluene, tetrahydrofuran (THF), or dioxane are often preferred over alcoholic solvents (which can participate in transesterification and protonation/deprotonation equilibria).[2] Polar aprotic solvents like DMF can enhance enolate stability.[2]
-
Potential Cause 3: Steric Hindrance and Conformational Rigidity
In spirocycle synthesis, the starting diester may adopt conformations where the reactive ester groups are held far apart, making the intramolecular cyclization sterically challenging.
-
Troubleshooting Strategies:
-
Leveraging the Thorpe-Ingold Effect: The Thorpe-Ingold effect, or gem-dimethyl effect, describes the observation that steric hindrance can actually favor ring closure.[8] The presence of gem-disubstitution on the carbon chain between the two ester groups can decrease the bond angle and bring the reactive ends closer together, accelerating the intramolecular reaction.[3][9] If your substrate lacks this feature, consider if a synthetic route that incorporates gem-disubstitution is feasible.
-
High Dilution Conditions: To favor the intramolecular reaction over intermolecular polymerization, the reaction can be run under high dilution conditions. This involves the very slow addition of the diester to a solution of the base, keeping the concentration of the starting material extremely low at all times. This minimizes the probability of two different molecules reacting with each other.
-
Scenario 2: My reaction is producing a complex mixture of products, and the desired spirocycle is a minor component. What is happening?
A complex product mixture often indicates the presence of competing side reactions. Identifying the likely side products is the first step in devising a strategy to suppress them.
Potential Cause 1: Intermolecular Condensation
If the rate of the intramolecular Dieckmann condensation is slow due to steric hindrance or ring strain, intermolecular Claisen condensation between two molecules of the starting diester can become a significant competing pathway, leading to dimers and polymers.
-
Troubleshooting Strategies:
-
High Dilution: As mentioned previously, high dilution is the most effective strategy to minimize intermolecular reactions.
-
Choice of Base and Temperature: Using a strong, sterically hindered base at lower temperatures can sometimes favor the kinetically controlled intramolecular cyclization over the thermodynamically favored intermolecular reaction.
-
Potential Cause 2: Competing Enolization (for Unsymmetrical Diesters)
If the two α-positions of the diester are not equivalent, two different enolates can form, leading to two different regioisomeric spirocyclic products. The regioselectivity is influenced by the relative acidity of the α-protons and the steric hindrance around them.[10]
-
Troubleshooting Strategies:
-
Directed Enolate Formation: The use of a strong, non-nucleophilic base like LDA at low temperatures can allow for the selective formation of the kinetic enolate (from the less sterically hindered α-proton).
-
Substrate Design: If possible, design the starting diester to have only one enolizable α-position.
-
Potential Cause 3: Retro-Dieckmann Condensation
The Dieckmann condensation is reversible, and the reverse reaction is known as the retro-Dieckmann condensation.[11][12] This can be a significant issue if the final β-keto ester product is sterically strained or if there is no α-proton between the two carbonyls to allow for the final, irreversible deprotonation.
-
Troubleshooting Strategies:
-
Careful Workup: The acidic workup to protonate the enolate of the β-keto ester should be performed at low temperatures to minimize the risk of acid-catalyzed retro-Dieckmann condensation.
-
Immediate Use of the Product: The purified β-keto ester can sometimes be unstable. It is often best to use it in the next synthetic step as soon as possible.
-
Potential Cause 4: Hydrolysis of Esters
If there is water present in the reaction mixture, either from wet solvents or as a byproduct of the workup, hydrolysis of the starting diester or the β-keto ester product can occur, leading to the corresponding carboxylic acids.
-
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: As emphasized before, ensure all reagents and solvents are dry.
-
Aqueous Workup at Low Temperature: Perform the aqueous workup at 0 °C or below to minimize the rate of hydrolysis.
-
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation
This protocol provides a general starting point for the synthesis of a spirocyclic β-keto ester.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the diester (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) to a stirring suspension of a strong base (1.1 eq, e.g., NaH or KOtBu) in the same anhydrous solvent at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: High Dilution Dieckmann Condensation
This protocol is recommended when intermolecular condensation is a significant side reaction.
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of the strong base (1.1 eq) in a large volume of anhydrous solvent under an inert atmosphere.
-
Slow Addition: Prepare a dilute solution of the diester (1.0 eq) in the same anhydrous solvent in the dropping funnel. Add the diester solution to the stirring base solution dropwise over a period of several hours.
-
Reaction and Workup: After the addition is complete, continue to stir the reaction mixture at the desired temperature until the reaction is complete. Follow the quenching, extraction, and purification steps outlined in Protocol 1.
Data Presentation
| Parameter | Recommendation for Spirocycle Synthesis | Rationale |
| Base | KOtBu, NaH, LDA | Stronger, sterically hindered bases can improve yields and reduce side reactions.[2][6] |
| Solvent | Toluene, THF, Dioxane | Aprotic solvents are generally preferred to avoid transesterification and other side reactions.[2] |
| Temperature | Room temperature to reflux | Requires optimization for each substrate; higher temperatures may be needed to overcome steric hindrance but can also promote side reactions. |
| Concentration | High dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular polymerization, especially for sterically hindered substrates. |
| Workup | Quench at low temperature with sat. aq. NH₄Cl | Minimizes retro-Dieckmann condensation and hydrolysis of the product. |
Visualizations
Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Intramolecular vs. Intermolecular Condensation
Caption: Competition between intra- and intermolecular pathways.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Navigating Diastereoselectivity in Spirocyclization Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mastering the art of diastereoselective spirocyclization. The formation of spirocycles, with their unique three-dimensional architecture, is a cornerstone of modern medicinal chemistry.[1] However, controlling the relative stereochemistry of newly formed chiral centers at the spirocyclic core presents a significant synthetic challenge.[2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and resolve common issues encountered during your experiments, ensuring you can achieve your desired diastereomeric outcomes with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding diastereoselectivity in spirocyclization reactions.
Q1: What are the primary factors that influence diastereoselectivity in a spirocyclization reaction?
A1: Achieving high diastereoselectivity is a multifaceted challenge where several experimental parameters are in delicate balance.[3] The key factors influencing the stereochemical outcome are:
-
Substrate Conformation: The three-dimensional arrangement of the acyclic precursor is paramount. Steric hindrance can favor the formation of one diastereomer over another by blocking one face of the molecule.[2]
-
Catalyst and Ligand System: The choice of catalyst and, where applicable, the chiral ligand, is often the most critical factor. Different catalyst systems can create distinct chiral environments that favor specific transition states.[4][5]
-
Reaction Conditions: Temperature, solvent polarity, and reagent concentration can all significantly impact the energy difference between diastereomeric transition states.[2][5] Lowering the reaction temperature, for instance, often enhances selectivity.[2]
-
Reaction Mechanism: The underlying mechanism of the spirocyclization (e.g., concerted, stepwise, radical, or ionic) will dictate which factors have the most pronounced effect on the stereochemical outcome.
Q2: How does solvent choice impact the diastereomeric ratio (d.r.)?
A2: The solvent is not merely an inert medium but an active participant in the reaction's transition state. Its polarity can dramatically influence the stabilization of charged intermediates or transition states, thereby affecting diastereoselectivity.[4][6] For instance, in some [3+2] cycloaddition reactions to form spiro-pyrrolidines, highly polar protic solvents like ethanol can promote high diastereoselectivity.[5] A systematic screening of solvents with varying polarities is a crucial step in optimizing any spirocyclization reaction.[5][7]
Q3: I'm observing the formation of multiple products alongside my desired spirocycle. What could be the cause?
A3: The formation of side products can stem from several issues:
-
Starting Material Impurities: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[4] Always ensure the purity of your substrates through appropriate purification techniques.[4]
-
Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.[4] Monitoring the reaction profile over time can help determine if your product is degrading.[4]
-
Competing Reaction Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways or intermolecular reactions may compete with the desired intramolecular spirocyclization.
Troubleshooting Guide: Improving Poor Diastereoselectivity
This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your diastereoselective spirocyclization reactions.
Issue 1: Low Diastereomeric Ratio (d.r.)
When your reaction produces a mixture of diastereomers with a low d.r., a systematic approach to optimization is necessary. The following workflow can guide your experimental design.
Caption: Troubleshooting workflow for low diastereoselectivity.
-
Substrate Modification:
-
Rationale: The inherent conformation of your substrate can create a facial bias, directing the cyclization. By altering steric or electronic properties, you can enhance this bias.[2]
-
Action:
-
Protecting Groups: If your substrate contains protecting groups, consider changing them. For instance, a bulkier protecting group can shield one face of the molecule more effectively, forcing the cyclization to occur from the opposite face.[2]
-
Steric Directing Groups: In some cases, the introduction of a temporary bulky group can effectively control the stereochemical outcome.
-
-
-
Systematic Screening of Reaction Conditions:
-
Rationale: The transition states leading to different diastereomers have different energies. By modifying the reaction conditions, you can favor the lower energy pathway, thus increasing the d.r.[2]
-
Action:
-
Temperature: Lowering the reaction temperature is often the first parameter to investigate. This can increase the energy difference between competing transition states, leading to higher selectivity.[2]
-
Solvent: Create a solvent screen that covers a range of polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, ethanol). The optimal solvent will stabilize the desired transition state more effectively than the undesired one.[5][6]
-
Concentration: In reactions where bimolecular side reactions can occur, adjusting the concentration can be crucial. Slow addition of a reagent can sometimes favor the intramolecular cyclization pathway.[5]
-
-
-
Optimization of the Catalyst System:
-
Rationale: The catalyst and its associated ligands create the chiral environment where the key bond-forming event occurs. A systematic evaluation of different catalysts and ligands is often necessary to find the optimal match for your substrate.[4][5]
-
Action:
-
Catalyst Screening: If using a metal-catalyzed reaction, screen a variety of metals known to be effective for the transformation (e.g., Ni, Pd, Cu, Rh).[3][8] For organocatalyzed reactions, test different classes of catalysts (e.g., chiral phosphoric acids, amines).[5]
-
Ligand Tuning: For metal-catalyzed reactions, the ligand plays a crucial role. Screen a library of ligands with varying steric and electronic properties. For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can significantly alter the enantioselectivity and yield.[3]
-
-
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | d.r. |
| 1 | Ni(COD)2 | SL-M001-1 | Toluene | 25 | 2:1 |
| 2 | Ni(COD)2 | SL-M001-1 | THF | 25 | 3:1 |
| 3 | Ni(COD)2 | SL-M001-1 | CH2Cl2 | 25 | 1.5:1 |
| 4 | Ni(COD)2 | SL-M001-1 | Toluene | 0 | 5:1 |
| 5 | Pd(OAc)2 | Xantphos | Toluene | 25 | 1:1 |
| 6 | Cu(OAc)2 | N,O-ligand | Ethanol | 0 | >10:1 |
This is a hypothetical table for illustrative purposes.
Issue 2: Inconsistent Diastereoselectivity
If you are observing significant batch-to-batch variation in your diastereomeric ratios, consider the following potential causes.
Caption: Troubleshooting inconsistent diastereoselectivity.
-
Reagent and Solvent Quality Control:
-
Rationale: Trace impurities, especially water or oxygen, can have a significant impact on catalyst activity and reaction outcomes.
-
Action:
-
Starting Materials: Re-purify your starting materials before use, for example, by recrystallization or column chromatography.[4]
-
Catalyst: If using an air- or moisture-sensitive catalyst, ensure it is handled under strictly inert conditions.[5] Consider titrating active catalysts if applicable.
-
Solvents: Use freshly distilled or anhydrous grade solvents. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
-
Standardization of Reaction Setup:
-
Rationale: Small variations in the experimental setup can lead to different reaction profiles.
-
Action:
-
Temperature Control: Use a reliable cryostat or temperature controller to maintain a consistent reaction temperature.
-
Stirring: Ensure consistent and efficient stirring to avoid localized concentration gradients.
-
Glassware: Ensure all glassware is thoroughly dried before use.
-
-
By systematically addressing these common issues, you can gain better control over the diastereoselectivity of your spirocyclization reactions, leading to more efficient and reproducible syntheses of these valuable molecular architectures.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Azaspirocyclization
Welcome to the technical support center for azaspirocyclization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the synthesis of azaspirocyclic scaffolds. Azaspirocycles are crucial three-dimensional motifs in modern drug discovery, offering improved physicochemical properties and novel intellectual property space.[1][2][3] This resource provides field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Part A: Troubleshooting Guide
This section addresses common issues encountered during azaspirocyclization experiments. Each problem is followed by a systematic approach to diagnosis and resolution.
Q1: My reaction yield is consistently low or zero. What are the potential causes and how can I fix this?
Low yield is a frequent challenge stemming from multiple potential factors. A systematic approach is crucial for efficient troubleshooting.[4]
Causality Analysis:
The primary reasons for low yield often fall into three categories: catalyst issues, suboptimal reaction conditions, or problems with the starting materials.
-
Catalyst Inactivity/Decomposition:
-
Palladium Catalysts: Palladium complexes can be sensitive to air and moisture. Catalyst deactivation can also occur through aggregation (sintering) of palladium particles or poisoning by impurities in the substrates or solvent.
-
Gold Catalysts: While often more robust, gold catalysts can be deactivated by certain functional groups or impurities. The choice of ligand and counter-ion is critical for maintaining catalytic activity.[5]
-
Organocatalysts: These are generally more stable but can be inhibited by acidic or basic impurities if they disrupt the proposed catalytic cycle (e.g., enamine or iminium ion formation).[6]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence catalyst solubility, substrate stability, and the reaction pathway. For instance, a non-polar solvent like toluene may be ineffective where a polar aprotic solvent like DME or THF is required.[7]
-
Temperature: Azaspirocyclization reactions can be highly sensitive to temperature. Insufficient heat may lead to no reaction, while excessive heat can cause substrate decomposition or catalyst degradation.
-
Concentration: Intramolecular cyclizations are often favored at high dilution to minimize intermolecular side reactions.
-
-
Starting Material Integrity:
-
Purity: Impurities in the starting materials (e.g., unreacted reagents from a previous step) can act as catalyst poisons.
-
Stability: The substrate itself may be unstable under the reaction conditions, leading to degradation pathways that compete with the desired cyclization.
-
Troubleshooting Workflow:
To diagnose the root cause, follow this systematic workflow.
Caption: Systematic workflow for troubleshooting low reaction yields.
Q2: My reaction produces a mixture of diastereomers with poor selectivity. How can I improve this?
Achieving high diastereoselectivity is critical, especially in a drug development context. Selectivity is determined by the energy difference between the transition states leading to the different stereoisomers.
Causality Analysis:
-
Catalyst/Ligand Structure: In metal-catalyzed reactions, the steric and electronic properties of the ligand play a pivotal role in creating a chiral environment that favors one transition state over another. For organocatalyzed reactions, the catalyst's 3D structure is paramount.[8]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby altering the transition state geometry.
-
Additives: Salt additives, such as LiBr, can alter the aggregation state of reagents or coordinate to the substrate/catalyst, significantly impacting diastereoselectivity.[9][10][11]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between competing diastereomeric transition states.
Strategies for Improving Diastereoselectivity:
| Strategy | Rationale | Example Application |
| Ligand Screening | The ligand is often the primary source of stereocontrol in metal catalysis. A bulkier or more electronically distinct ligand can create a more selective environment. | In a Pd-catalyzed azaspirocyclization, switching from a simple phosphine ligand like PPh₃ to a more complex bidentate ligand like DPEphos can drastically alter the outcome.[7] |
| Catalyst Screening | Different catalyst classes (e.g., metal vs. organocatalyst) or different metals (e.g., Pd vs. Au) can offer completely different stereochemical pathways. | If a Gold(I)-catalyzed reaction gives poor selectivity, an asymmetric organocatalytic approach using a chiral Brønsted acid might provide an alternative pathway with better control.[8][12] |
| Solvent & Temperature Optimization | Fine-tuning these parameters can influence the flexibility of the transition state assembly. | A screen of solvents from non-polar (Toluene) to polar aprotic (THF, DME) at temperatures from RT down to -78 °C is a standard approach.[11] |
| Use of Additives | Additives can act as co-catalysts or modify the primary catalyst or substrate, altering the steric environment of the reaction. | The addition of LiBr was shown to reverse and significantly improve the diastereomeric ratio in the synthesis of Bedaquiline.[9][10] |
Part B: Frequently Asked Questions (FAQs)
This section covers broader questions about the principles of catalyst selection for azaspirocyclization.
Q1: What are the main classes of catalysts for azaspirocyclization, and what are their relative advantages and disadvantages?
The choice of catalyst is dictated by the specific transformation you wish to achieve. The three main classes are transition metals, organocatalysts, and acid/base catalysts.
| Catalyst Class | Examples | Mechanism/Application | Advantages | Disadvantages |
| Transition Metals | Palladium: Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands.[7][13] Gold: AuCl, AuCl₃, IPrAuCl/AgOTf.[14][15] | Often used in dearomative cyclizations or reactions involving alkynes/allenes. Gold catalysts are excellent π-acid catalysts for activating alkynes.[5][16] | High catalytic activity, broad substrate scope, excellent functional group tolerance. | Potential for product contamination with residual metal, catalyst sensitivity to air/impurities, cost. |
| Organocatalysts | Proline, Chiral Phosphoric Acids (IDPi), Cinchona alkaloids.[6][8] | Used for asymmetric synthesis via enamine/iminium ion catalysis or by acting as chiral Brønsted acids.[17] | Metal-free, often robust and insensitive to air/moisture, excellent for asymmetric synthesis, readily available. | May require higher catalyst loadings (1-20 mol%), substrate scope can be narrower than with metals. |
| Acid/Base Catalysts | Brønsted Acid: TsOH[18] Lewis Acid: Zn(OTf)₂ | Promote cyclization by activating a functional group, such as an alcohol in an aza-Piancatelli reaction or an imine in a formal cycloaddition.[12] | Inexpensive, simple to use, effective for specific substrate classes. | Often not suitable for asymmetric synthesis unless a chiral acid is used, may not be generalizable. |
Q2: I have a novel substrate for an azaspirocyclization. How should I approach selecting the initial catalyst?
A logical, substrate-driven approach is the most efficient way to identify a lead catalyst. The following workflow can guide your decision-making process.
Caption: Decision workflow for initial catalyst selection.
Explanation of Workflow:
-
Asymmetric Requirement: If the primary goal is enantioselectivity, your search should immediately focus on catalysts known for asymmetric induction, such as chiral organocatalysts or transition metal complexes with chiral ligands.[19][20][21]
-
Substrate Handles:
-
If your substrate contains a handle suitable for cross-coupling, like a bromoarene, a palladium catalyst is an excellent starting point for dearomative cyclizations.[12][13]
-
For substrates containing alkynes or allenes, their activation via π-Lewis acidic gold catalysts is a powerful and well-established strategy.[14][15][22]
-
If the substrate has carbonyl and amine functionalities, it is primed for organocatalytic methods that proceed via enamine or iminium ion intermediates.[6][17]
-
-
Literature Precedent: Always conduct a thorough literature search for similar transformations. Even if your exact substrate is novel, a reaction with a similar electronic and steric profile can provide a robust starting point.
Experimental Protocols
General Procedure for Palladium-Catalyzed Dearomative Azaspirocyclization
This protocol is a representative example based on the convergent synthesis of 1-azaspirocycles from bromoarenes and N-tosylhydrazones.[7]
1. Reagent Preparation:
-
Ensure all solvents (e.g., DME) are anhydrous.
-
The bromoarene substrate (1.0 equiv) and N-tosylhydrazone (2.0 equiv) should be pure and dry.
-
The palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%) and ligand (e.g., DPEphos, 10 mol%) should be handled under an inert atmosphere if sensitive.
-
The base (e.g., Cs₂CO₃, 4.0 equiv) should be finely ground and dried under vacuum.
2. Reaction Setup:
-
To an oven-dried reaction vessel, add the palladium source, ligand, and base.
-
Seal the vessel, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the bromoarene substrate, N-tosylhydrazone, and anhydrous solvent.
-
Stir the reaction mixture at the designated temperature (e.g., 60 °C).
3. Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
4. Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azaspirocycle.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancements in Gold-Catalyzed Cascade Reactions to Access Carbocycles and Heterocycles: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. research.monash.edu [research.monash.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Site isolated base and acid catalyzed azaspirocyclization cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Access to Chiral 2,5-Pyrrolidinyl Dispirooxindoles via Dinuclear Zinc-Catalyzed Asymmetric Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gold(I)-catalyzed bis-spiroketalization: synthesis of the trioxadispiroketal-containing A-D rings of azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reaction Kinetics in Multi-Step Spirocycle Synthesis
Welcome to the technical support center dedicated to navigating the kinetic complexities of multi-step spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these architecturally complex and medicinally relevant molecules. Here, we move beyond theoretical discussions to provide practical, actionable advice in a question-and-answer format, addressing the specific kinetic hurdles you are likely to encounter at the bench.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions and concerns regarding reaction kinetics in spirocycle synthesis.
Q1: My spirocyclization reaction is sluggish and gives low yields. What are the first parameters I should investigate?
A1: A slow reaction rate leading to low yields is a frequent challenge. Before undertaking extensive optimization, consider these primary factors:
-
Catalyst Activity and Loading: Ensure your catalyst is active and used at an appropriate loading. Catalyst deactivation can be a significant issue.[1][2][3] Consider a trial reaction with a fresh batch of catalyst.
-
Reagent Purity: Impurities in starting materials or solvents can inhibit catalysts or lead to side reactions. Verify the purity of your reagents and ensure solvents are appropriately dried.
-
Temperature: Many spirocyclization reactions have a significant activation energy barrier. A modest increase in temperature can sometimes dramatically increase the reaction rate. However, be mindful that this can also impact selectivity.[4]
Q2: I am observing a mixture of diastereomers in my spirocyclization step. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is crucial and often hinges on understanding the principles of kinetic versus thermodynamic control.[4][5]
-
Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio can be a product of either the fastest forming isomer (kinetic control) or the most stable isomer (thermodynamic control).[4][5] Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product.[4] For a deeper understanding of how to leverage this, refer to the troubleshooting guide on stereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting diastereoselectivity. A systematic screen of solvents with varying properties is often a valuable exercise.
Q3: My reaction is producing an unexpected side product. How can I identify and mitigate this?
A3: The formation of unexpected side products often points to competing reaction pathways.
-
Reaction Monitoring: The first step is to understand when the side product is forming. Real-time reaction monitoring techniques like online HPLC or ReactIR can provide invaluable insight into the concentration profiles of reactants, intermediates, the desired product, and byproducts over time.[3][6][7]
-
Order of Addition: The sequence in which reagents are added can significantly influence the reaction outcome, especially in multi-component reactions.[8] Varying the order of addition may favor the desired reaction pathway.
-
Identify the Side Product: If possible, isolate and characterize the unexpected product. Understanding its structure can provide clues about the competing reaction pathway that needs to be suppressed.
Section 2: Troubleshooting Guides - In-Depth Solutions for Complex Problems
This section provides more detailed, step-by-step guidance for tackling persistent kinetic challenges.
Guide 2.1: Troubleshooting Poor Stereoselectivity - A Practical Guide to Kinetic vs. Thermodynamic Control
Poor stereoselectivity is a common and often frustrating issue in spirocycle synthesis. This guide will walk you through a systematic approach to diagnose and address this problem by leveraging the principles of kinetic and thermodynamic control.
Step 1: Determine the Nature of the Product Distribution
The first step is to ascertain whether your current reaction conditions favor the kinetic or thermodynamic product.
-
Protocol for a Time-Course Study:
-
Set up your standard reaction.
-
Withdraw aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours).
-
Quench the reaction in each aliquot immediately.
-
Analyze the diastereomeric ratio (d.r.) in each aliquot using a suitable analytical technique (e.g., ¹H NMR, HPLC).
-
-
Interpreting the Results:
-
Kinetic Control: If the d.r. is established early in the reaction and remains constant over time, your reaction is likely under kinetic control.
-
Thermodynamic Control: If the d.r. changes over time, with an initial ratio favoring one diastereomer that then converts to a different, more stable ratio, the reaction is likely proceeding under thermodynamic control.
-
Step 2: Manipulating Reaction Conditions to Favor the Desired Diastereomer
Once you have a hypothesis about the controlling regime, you can adjust the reaction conditions accordingly.
| Parameter | To Favor Kinetic Product | To Favor Thermodynamic Product | Rationale |
| Temperature | Lower Temperature | Higher Temperature | Lower temperatures provide less energy to overcome the activation barrier to the less stable product and prevent equilibration.[4] Higher temperatures provide the energy needed to overcome both activation barriers and allow for equilibration to the more stable product.[4] |
| Reaction Time | Shorter Reaction Time | Longer Reaction Time | Shorter times favor the faster-forming product. Longer times allow for equilibrium to be established. |
| Base/Catalyst | Sterically Hindered Base | Less Hindered Base | A sterically bulky base may selectively form the less hindered (often kinetic) enolate. A smaller base may allow for equilibration to the more stable enolate. |
Step 3: Leveraging the Curtin-Hammett Principle
In some cases, the diastereoselectivity is governed by the Curtin-Hammett principle, where rapidly equilibrating conformers of a reactant lead to different products.[1][5][9] The product ratio is determined by the relative energies of the transition states leading to each product, not the population of the ground-state conformers.[1][5][9] Understanding the conformational preferences of your substrate and how they influence the transition state energies can be a powerful tool for rationally designing more selective reactions. Computational modeling can be particularly insightful here.[9]
Guide 2.2: Real-Time Reaction Monitoring for Kinetic Analysis
Understanding the kinetics of your multi-step spirocycle synthesis is crucial for optimization. Real-time monitoring provides a detailed picture of how reactant concentrations change over time, allowing for the determination of reaction orders, rate constants, and the identification of intermediates or side products.
Workflow for Online HPLC Monitoring:
Caption: Workflow for online HPLC reaction monitoring.
Experimental Protocol: Setting up an Online HPLC Experiment
-
System Setup:
-
HPLC Method Development:
-
Develop an HPLC method that provides good separation of all reactants, intermediates, products, and potential byproducts.
-
Ensure the method has a short run time to allow for frequent sampling.[6]
-
-
Calibration:
-
Prepare standard solutions of known concentrations for all key components to be quantified.
-
Generate calibration curves by plotting peak area against concentration. Alternatively, use a nonlinear regression method to convert peak areas to concentrations without the need for extensive calibration.[10]
-
-
Data Acquisition and Analysis:
-
Initiate the reaction and the automated sampling sequence.
-
Monitor the chromatograms in real-time.
-
Export the peak area data as a function of time.
-
Convert peak areas to concentrations using your calibration curves or regression model.
-
Plot the concentration of each species versus time to obtain reaction profiles. This data can then be used to determine the rate law and rate constants.
-
Section 3: Advanced Topics and Case Studies
This section delves into more specialized areas and provides real-world examples to illustrate the principles discussed.
Case Study: Managing Competing Pathways in Spiro-oxindole Synthesis
The synthesis of spiro-oxindoles often involves multi-component reactions or cascade sequences where multiple bonds are formed in a single operation.[11][12][13] A common challenge is controlling the regioselectivity and stereoselectivity when multiple reactive sites are present.
Scenario: A three-component reaction between an isatin, an amino acid, and a dipolarophile to form a spiro-pyrrolidinyl oxindole is yielding a mixture of regioisomers.
Troubleshooting Approach:
-
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of the competing [3+2] cycloaddition pathways.[14] This can help to identify the kinetically favored pathway and provide insights into the factors governing regioselectivity.
-
Solvent Screening: The polarity of the solvent can influence the stability of the zwitterionic intermediates and transition states. A screen of aprotic and protic solvents with varying dielectric constants should be performed to determine the optimal medium for favoring the desired regioisomer.
-
Catalyst Modification: If a catalyst is employed, its steric and electronic properties can be modified to favor one reaction pathway over another. For instance, in a metal-catalyzed process, modifying the ligands on the metal center can create a chiral pocket that directs the approach of the substrates, thereby enhancing both regioselectivity and enantioselectivity.[2][15]
Decision Tree for Troubleshooting Unexpected Side Products:
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mt.com [mt.com]
- 8. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for Reactions Involving 6-Azaspiro[3.5]nonane Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and safety information regarding the quenching procedures for reactions involving 6-Azaspiro[3.5]nonane hydrochloride. As a versatile secondary amine, this spirocyclic scaffold is increasingly utilized in the synthesis of novel chemical entities. Proper quenching of reactions involving this compound is critical not only for product yield and purity but also for laboratory safety. This document is structured to provide practical, experience-based guidance in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations before quenching a reaction containing this compound?
A1: Before quenching any reaction, it is crucial to assess the reactivity of all components in the mixture, not just the 6-Azaspiro[3.5]nonane. The primary concern is typically the presence of unreacted strong bases (e.g., organolithium reagents), strong reducing agents (e.g., lithium aluminum hydride), or other pyrophoric materials. The quenching procedure must be chosen to safely neutralize these highly reactive species in a controlled manner. Additionally, consider the stability of your desired product to acidic or basic conditions, which will inform the choice of quenching agent and subsequent workup strategy.
Q2: My reaction involves deprotonating the secondary amine of 6-Azaspiro[3.5]nonane with n-butyllithium. What is the safest way to quench this?
A2: Reactions involving organolithium reagents like n-butyllithium (n-BuLi) are highly exothermic and require a carefully controlled quenching procedure. Direct addition of water or other protic solvents can lead to a violent, uncontrolled reaction. The recommended approach is a stepwise quench with reagents of decreasing reactivity. This typically involves the slow, dropwise addition of a less reactive alcohol, such as isopropanol, at a low temperature (e.g., 0 °C or -78 °C), followed by a more reactive alcohol like methanol, and finally water. This gradual process safely neutralizes the excess organolithium reagent by managing the heat evolution.[1][2]
Q3: Can I use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench my reaction?
A3: A saturated aqueous solution of ammonium chloride is a common and effective quenching agent for many reactions, particularly those involving Grignard reagents or ester enolates. It provides a mildly acidic proton source that can neutralize basic intermediates and excess reagents without drastically lowering the pH, which can be beneficial for acid-sensitive products. However, for reactions with highly reactive reagents like tert-butyllithium, direct quenching with any aqueous solution, including saturated NH₄Cl, is not recommended due to the risk of an uncontrolled exotherm.[3] In such cases, a pre-quench with a less reactive alcohol is essential.
Q4: How do I remove the 6-Azaspiro[3.5]nonane (as the free base) from my organic product after the workup?
A4: Since 6-Azaspiro[3.5]nonane is a secondary amine, it can be effectively removed from a solution of a neutral organic product using an acid-base extraction. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer and can thus be separated.[4] The desired neutral product will remain in the organic layer.
Q5: I am performing a reductive amination with 6-Azaspiro[3.5]nonane. What is the standard workup procedure?
A5: For reductive aminations using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), the workup typically involves quenching any remaining reducing agent and neutralizing the reaction mixture. This is often achieved by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to adjust the pH to be slightly basic.[5] The product can then be extracted into an organic solvent. Care should be taken when using NaBH₃CN, as acidic conditions can generate hydrogen cyanide gas. Therefore, the workup should always be performed in a well-ventilated fume hood.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Violent, uncontrolled exotherm during quenching. | 1. Quenching agent is too reactive for the unreacted reagents (e.g., adding water directly to an organolithium).2. Quenching agent was added too quickly.3. Inadequate cooling of the reaction mixture. | 1. Always use a stepwise quenching procedure for highly reactive reagents. Start with a less reactive alcohol like isopropanol at low temperature (0 °C to -78 °C).2. Add the quenching agent dropwise with vigorous stirring.3. Ensure the reaction flask is immersed in an appropriate cooling bath (e.g., ice-water or dry ice/acetone) throughout the quenching process. |
| Formation of an intractable emulsion during aqueous workup. | 1. The product or byproducts are acting as surfactants.2. The pH of the aqueous layer is close to the pKa of an acidic or basic species, leading to partial ionization. | 1. Add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.2. Adjust the pH of the aqueous layer further away from the pKa of the problematic species by adding more acid or base.3. Filter the entire mixture through a pad of Celite. |
| Low recovery of the desired product after extraction. | 1. The product is partially soluble in the aqueous layer.2. The product degraded due to exposure to acidic or basic conditions during workup. | 1. Perform multiple extractions with the organic solvent.2. "Salt out" the product from the aqueous layer by adding a significant amount of a salt like NaCl before extraction.3. If the product is acid- or base-sensitive, use a milder quenching agent (e.g., saturated NH₄Cl instead of HCl) and minimize the time the product is in contact with the aqueous layer. |
| The product is contaminated with inorganic salts after evaporation. | 1. The organic layer was not sufficiently dried before concentration.2. Some aqueous layer was carried over during the separation. | 1. After separating the layers, wash the organic layer with brine to remove the bulk of the water.2. Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) for a sufficient amount of time before filtering and concentrating. |
Experimental Protocols
Protocol 1: Quenching of a Reaction Containing an Organolithium Reagent
This protocol describes the safe quenching of a reaction where this compound has been deprotonated with a strong base like n-butyllithium.
Materials:
-
Reaction mixture at -78 °C or 0 °C
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon) and maintained at the reaction temperature (e.g., in a dry ice/acetone bath).
-
Slowly add anhydrous isopropanol dropwise via a syringe or addition funnel with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly. Continue the addition until the gas evolution subsides.
-
Slowly add anhydrous methanol dropwise. A slight exotherm may still be observed.
-
Once the reaction with methanol is complete, slowly add deionized water dropwise.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add more water and an appropriate organic solvent for extraction.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup of a Reductive Amination Reaction
This protocol is suitable for the workup of a reductive amination between an aldehyde or ketone and 6-Azaspiro[3.5]nonane using sodium triacetoxyborohydride.
Materials:
-
Reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring to quench any remaining reducing agent and acid catalyst. Be cautious of gas evolution (CO₂).
-
Continue adding the NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (check with pH paper).
-
Add deionized water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Stepwise quenching workflow for reactions involving organolithium reagents.
Caption: Troubleshooting decision tree for common quenching and workup issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Azaspiro[3.5]nonane Hydrochloride Production
Introduction: Azaspiro[3.5]nonane hydrochloride is a valuable spirocyclic scaffold in modern drug discovery, prized for its ability to impart conformational rigidity and three-dimensional character to molecules.[1][2] However, transitioning its synthesis from the laboratory bench to a pilot plant presents significant challenges, including ensuring reaction consistency, managing thermal safety, and controlling impurity profiles at scale.[3][4] This guide provides a technical support framework for researchers, chemists, and process engineers to navigate the common pitfalls encountered during the scale-up of this important building block.
Section 1: Overview of a Common Synthetic Route
A prevalent and scalable approach to azaspiro[3.5]nonane involves a multi-step sequence, typically starting from a piperidine derivative. The key transformations include a reductive amination to form the spirocyclic core, followed by deprotection and salt formation. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are crucial for directing reactivity and are removed in the final stages.
Caption: A typical synthetic pathway for Azaspiro[3.5]nonane HCl.
Section 2: Troubleshooting Guide by Synthetic Stage
This section addresses common problems in a question-and-answer format, providing insights into causality and actionable solutions.
Stage A: Reductive Amination & Cyclization
The formation of the spirocyclic core via reductive amination is arguably the most critical and challenging step.[5][6]
Q1: My reductive amination reaction shows low conversion or has stalled completely. What are the likely causes?
A1: Low conversion is a frequent issue in reductive aminations.[7] The primary causes can be broken down into three areas:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate. Its formation is an equilibrium process that can be hindered by the presence of excess water.[7]
-
Solution: On a lab scale, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective. For pilot-scale operations where solids handling is more complex, azeotropic removal of water with a suitable solvent (e.g., toluene using a Dean-Stark trap) is a more robust strategy.[7]
-
-
Incorrect Choice or Quality of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone.
-
Problematic Choice: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the N-Boc-4-piperidone starting material to the corresponding alcohol, leading to a significant yield loss.[8][9]
-
Recommended Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is particularly effective at reducing iminium ions in the presence of ketones and is compatible with mildly acidic conditions that favor imine formation.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises concerns about cyanide waste streams, especially at scale.[8][10]
-
-
Suboptimal pH: The reaction pH is a delicate balance. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.
Q2: I'm observing a significant amount of the corresponding alcohol of my starting ketone as a byproduct. How can I prevent this?
A2: This is a clear indication that your reducing agent is not selective enough and is reducing the ketone carbonyl group.[7]
-
Immediate Action: Switch to a more sterically hindered and less reactive borohydride reagent. As mentioned in Q1, NaBH(OAc)₃ is the industry standard for this reason.[10]
-
Procedural Tweak: If you must use NaBH₄, consider a two-step, one-pot procedure. First, stir the ketone and amine source (with an acid catalyst) for a period to allow the imine equilibrium to establish. Then, add the NaBH₄ portion-wise while monitoring the temperature. This gives the imine a "head start" before the reducing agent is introduced.[8]
Caption: Troubleshooting flowchart for low yield in reductive amination.
Stage B: N-Boc Deprotection & HCl Salt Formation
The final steps involve unmasking the amine and converting it to the desired hydrochloride salt for stability and handling.
Q1: My N-Boc deprotection is sluggish or incomplete, even with strong acid.
A1: While Boc deprotection is standard, certain factors can impede it.
-
Insufficient Acid Stoichiometry: The reaction consumes acid. Ensure at least stoichiometric amounts are used, but typically a large excess is employed when the acid is also the solvent (e.g., TFA) or part of the solvent system (e.g., 4M HCl in dioxane).
-
Water Content: While some methods tolerate water, strictly anhydrous conditions are often preferred for speed and to prevent side reactions. Using a reagent like 4M HCl in dioxane is a reliable method.[11]
-
Alternative Mild Methods: If your molecule has other acid-sensitive functional groups, harsh conditions like neat TFA can be problematic.[11] Milder, alternative methods have been developed, such as using oxalyl chloride in methanol, which can proceed at room temperature.[12][13]
Q2: I'm having trouble crystallizing the final hydrochloride salt, resulting in an oil or amorphous solid.
A2: Crystallization is a critical final step that can be challenging when scaling up.[14][15]
-
Solvent System is Key: The choice of crystallization solvent (and anti-solvent) is paramount. A common technique is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and then add a solution of HCl in the same solvent. If the product is too soluble, an anti-solvent (e.g., heptane, MTBE) can be added slowly to induce precipitation.[16]
-
Control the Supersaturation: Crashing the product out of solution by adding anti-solvent too quickly will likely lead to an amorphous solid or oil. Slow addition at a controlled temperature is crucial for growing well-defined crystals.[14]
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the solution. This provides a template for crystal growth and can dramatically improve the final product's physical form.
-
Water Scavenging: An alternative to using HCl gas or solutions is to use a trialkylsilyl halide (e.g., trimethylsilyl chloride, TMSCl) in a protic solvent like ethanol. This generates anhydrous HCl in situ and can lead to high-quality crystalline material.[16]
Section 3: Pilot Plant Scale-Up FAQs
Transitioning from a 1 L flask to a 100 L reactor introduces new variables that must be carefully managed.[3]
Q1: How do I manage the exotherm from the reduction step in a large reactor?
A1: Thermal management is a primary safety and quality concern at scale.[17][18]
-
Calorimetry Data: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is non-negotiable for a safe scale-up.[17]
-
Controlled Addition: Never add all the reducing agent at once. The NaBH(OAc)₃ should be added portion-wise or as a controlled slow feed via a solids dosing hopper. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Reverse Addition: In some cases, adding the reaction mixture to a slurry of the reducing agent can provide better thermal control, though this requires careful process design.
Q2: My reaction profile and impurity levels are different in the pilot plant compared to the lab. Why?
A2: This is a classic scale-up issue stemming from differences in mixing and heat/mass transfer.
-
Mixing Efficiency: A magnetic stir bar in a round-bottom flask provides excellent mixing. A large reactor with an overhead stirrer may have dead zones where reagents are not well-mixed. This can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions. Ensure the agitator speed and design are appropriate for the reaction volume and viscosity.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that was easily cooled in the lab may run hotter in a large reactor, accelerating decomposition or side-product formation. Again, calorimetry data is essential to model and plan for this.[17]
-
Reagent Addition Time: Adding a reagent over 5 minutes in the lab might translate to a 2-hour addition at the pilot scale. This extended reaction time at intermediate conversions can allow different side reactions to become significant. The addition rate must be carefully studied and defined.
Q3: What are the key safety considerations for this process at the pilot scale?
A3: A thorough Hazard and Operability Study (HAZOP) is required before any pilot run.[19] Key points for this synthesis include:
-
Reagent Handling: Handling large quantities of acetic acid and solvents requires appropriate personal protective equipment (PPE) and ventilation.[19]
-
Hydrogen Evolution: Although less common with STAB, borohydride reagents can release hydrogen gas upon contact with acid, especially if quenched improperly. The reactor must be vented to a safe location, and the atmosphere should be inerted with nitrogen.
-
Quench and Work-up: The quenching of excess reducing agent can be highly exothermic. The quench solution (e.g., aqueous base) must be added slowly with vigorous cooling.
-
Process Safety Management: Implement robust process safety management systems. This includes clear standard operating procedures (SOPs), management of change (MOC) protocols, and thorough training for all personnel.[20][21]
Section 4: Protocols & Data Tables
Lab-Scale Protocol: N-Boc-azaspiro[3.5]nonane
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 10 volumes), add ammonium acetate (2.5 eq).
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations |
| Solvent (DCM) | 100 mL (10 vol) | 100 L (10 vol) | Ensure adequate reactor volume and solvent transfer lines. |
| Ammonium Acetate | ~10 g (2.5 eq) | ~10 kg (2.5 eq) | Can be challenging to charge as a solid; may require a specific solids charging port. |
| STAB Addition | 20 minutes (manual) | 2-4 hours (controlled feed) | Critical for thermal safety. Addition rate determined by calorimetry. |
| Work-up Quench | 5 minutes | 1-2 hours | Slow addition with maximum cooling to control exotherm and gas evolution. |
| Typical Yield | 80-90% | 75-85% | Yield may be slightly lower at scale due to transfer losses and longer reaction times. |
| Typical Purity | >98% (by HPLC) | >97% (by HPLC) | Impurity profile may differ; requires careful analytical monitoring. |
Table 1: Comparison of Lab vs. Pilot Scale Critical Process Parameters.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. xray.uky.edu [xray.uky.edu]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 20. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
- 21. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Azaspiro[3.5]nonane Isomers: A Comparative Guide to Their Biological Activities
A Tale of Two Scaffolds: Unraveling the Distinct Pharmacological Profiles of 6-Azaspiro[3.5]nonane and 7-Azaspiro[3.5]nonane
In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage in the design of novel therapeutics. The azaspiro[3.5]nonane framework, in particular, has garnered significant interest for its potential to improve physicochemical properties and confer unique pharmacological activities. This guide provides a detailed comparison of two key positional isomers, 6-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane, delving into their distinct biological activities and the therapeutic avenues they have opened. While direct comparative studies are limited, a survey of the existing literature reveals a fascinating divergence in their biological targets, underscoring the profound impact of nitrogen placement within the spirocyclic system.
Physicochemical Properties: A Subtle Distinction
Both 6-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane share the same molecular formula (C₈H₁₅N) and molecular weight (125.21 g/mol ).[1][2] However, the position of the nitrogen atom influences their physicochemical properties, which can in turn affect their pharmacokinetic profiles. For instance, 7-azaspiro[3.5]nonane is predicted to have slightly higher aqueous solubility than some other azaspirocycles, a desirable trait for drug candidates.[3]
| Property | 6-Azaspiro[3.5]nonane | 7-Azaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| XLogP3 | 1.4 | 1.8 |
| Topological Polar Surface Area | 12 Ų | 12 Ų |
| Complexity | 105 | 97.1 |
Data sourced from PubChem.[1][2]
Biological Activity: A Divergence of Targets
The primary distinction between these two isomers lies in the biological targets modulated by their respective derivatives. The available research points to distinct therapeutic areas for each scaffold.
6-Azaspiro[3.5]nonane: A Focus on Muscarinic Receptors
While direct biological data on the parent 6-azaspiro[3.5]nonane is scarce, research into closely related analogs has illuminated a potential role in targeting muscarinic acetylcholine receptors. Specifically, derivatives of the structurally similar 6-azaspiro[2.5]octane have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[4][5] The M4 receptor is a key target in the central nervous system, and its modulation is being explored for the treatment of neuropsychiatric disorders such as schizophrenia.
The development of selective M4 antagonists is a significant area of research, and the 6-azaspiro scaffold appears to be a promising starting point for the design of such molecules. The rigid nature of the spirocycle likely plays a crucial role in orienting the pharmacophoric elements for optimal interaction with the receptor binding site.
7-Azaspiro[3.5]nonane: A Multifaceted Profile Targeting Metabolic and Neurological Disorders
In contrast to its isomer, 7-azaspiro[3.5]nonane has been more extensively explored in drug discovery, with its derivatives showing activity against multiple, distinct biological targets.
G Protein-Coupled Receptor 119 (GPR119) Agonists:
A significant body of research has focused on the development of 7-azaspiro[3.5]nonane derivatives as potent agonists of GPR119.[3][6] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising therapeutic target for the management of type 2 diabetes and obesity.[3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, which play a crucial role in glucose homeostasis.
One notable example, compound 54g from a study by Matsuda et al., emerged as a potent GPR119 agonist with a favorable pharmacokinetic profile and demonstrated glucose-lowering effects in diabetic rats.[6] This highlights the utility of the 7-azaspiro[3.5]nonane scaffold in the design of novel anti-diabetic agents.
Sigma Receptor Ligands:
Derivatives of the related 2,7-diazaspiro[3.5]nonane have demonstrated high affinity for sigma receptors, with some compounds exhibiting low nanomolar potency.[7] Sigma receptors, with their two subtypes (σ1 and σ2), are implicated in a variety of central nervous system functions and are considered therapeutic targets for conditions such as psychiatric disorders, neuropathic pain, and cancer.[8][9] The ability of the azaspiro[3.5]nonane core to be incorporated into potent sigma receptor ligands suggests another promising avenue for therapeutic development.
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane Derivatives (GPR119 Agonists)
The synthesis of 7-azaspiro[3.5]nonane derivatives often involves a multi-step process. A general approach is outlined below, based on methodologies described in the literature.[6]
Step 1: N-Capping of 7-Azaspiro[3.5]nonane
-
To a solution of 7-azaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane), add an appropriate acyl chloride or sulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product by column chromatography.
Step 2: Aryl Group Introduction
-
The N-capped 7-azaspiro[3.5]nonane can be further functionalized. For example, a Suzuki coupling reaction can be employed to introduce an aryl group if a suitable handle (e.g., a bromo-aryl moiety) is present on the N-capping group.
-
Combine the N-capped intermediate, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an extractive workup and purify the final compound by column chromatography.
Figure 1: Simplified GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.
Structure-Activity Relationship (SAR) Insights
The biological activity of azaspiro[3.5]nonane derivatives is highly dependent on the nature and position of the substituents. For the 7-azaspiro[3.5]nonane-based GPR119 agonists, optimization of the piperidine N-capping group and the aryl group at the other end of the molecule was crucial for achieving high potency.[6] This suggests that these substituents are key for interacting with specific residues within the GPR119 binding pocket.
For the 6-azaspiro[2.5]octane-based M4 antagonists, the stereochemistry of the spirocycle was found to be critical, with the (R)-enantiomer exhibiting significantly higher potency.[5] This highlights the importance of the three-dimensional arrangement of the scaffold for achieving selective receptor antagonism.
Figure 2: Key structure-activity relationship differences between the two isomers.
Conclusion
The comparison of 6-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane derivatives reveals a clear divergence in their biological activities, dictated by the placement of the nitrogen atom within the spirocyclic framework. While derivatives of the 6-azaspiro scaffold show promise as M4 muscarinic receptor antagonists for neuropsychiatric disorders, the 7-azaspiro scaffold has proven to be a versatile platform for developing GPR119 agonists for metabolic diseases and ligands for sigma receptors, relevant to a range of neurological conditions. This head-to-head analysis underscores the critical role of isomeric scaffolds in drug discovery and provides a valuable guide for researchers in selecting the appropriate azaspiro[3.5]nonane core for their specific therapeutic targets. Further exploration of these scaffolds will undoubtedly uncover new and exciting opportunities for the development of novel medicines.
References
- 1. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. matilda.science [matilda.science]
- 5. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. Sigma receptor - Wikipedia [en.wikipedia.org]
The Unambiguous Arbitrator: Validating 6-Azaspiro[3.5]nonane Derivative Structures by X-ray Crystallography
A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis
In the landscape of modern drug discovery, the architectural complexity of a molecule is paramount. Medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar, aromatic compounds—into the structurally rich territory of three-dimensional scaffolds. Among these, the 6-azaspiro[3.5]nonane moiety has emerged as a valuable building block, prized for its rigid framework and defined substituent vectors that can enhance target engagement and improve physicochemical properties. However, the synthesis of such spirocyclic systems can often lead to complex stereochemical outcomes. Therefore, unambiguous structural validation is not merely a formality but a critical cornerstone of any drug development program.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for validating the three-dimensional structure of 6-azaspiro[3.5]nonane derivatives. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare its performance against alternative analytical techniques, supported by experimental insights.
The Imperative of Absolute Structure: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for characterizing molecules in solution, single-crystal X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state.[1] For spirocyclic compounds like 6-azaspiro[3.5]nonane derivatives, where the precise spatial orientation of substituents around the spirocenter dictates biological activity, this atomic-level resolution is crucial. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and, most critically, the absolute stereochemistry.[2] This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.
Unlike spectroscopic methods that provide averaged data from which a structure is inferred, X-ray diffraction yields a precise electron density map of the crystallized molecule.[3] This directness eliminates ambiguity, which can be particularly challenging to resolve in complex spirocycles using NMR alone, especially when multiple chiral centers are present.
A Comparative Look: Crystallography vs. Alternative Techniques
The selection of an analytical method is always a balance of the required information, sample availability, and experimental feasibility. While X-ray crystallography is the gold standard for absolute structure determination, other techniques provide complementary and valuable data.
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice.[4] | Provides unambiguous 3D structure, absolute stereochemistry, and precise bond lengths/angles.[2] | Requires a high-quality single crystal, which can be challenging and time-consuming to obtain. The structure is in the solid state, which may not fully represent the solution-state conformation.[5] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Determines connectivity and provides information about the solution-state conformation and dynamics.[6][7] | Structure is inferred from indirect data (e.g., couplings, NOEs), which can be ambiguous for complex stereoisomers. Does not directly provide bond lengths or angles.[1] |
| Computational Modeling | Quantum mechanics or molecular mechanics calculations to predict low-energy conformations. | Can predict likely conformations and provide insights into molecular properties. Useful when crystallization is not possible. | Predictions must be validated by experimental data. Accuracy is dependent on the level of theory and parameterization used. |
The synergy between these techniques is often the most powerful approach. Computational modeling can predict stable conformers, NMR can validate the major solution-state species, and X-ray crystallography can provide the definitive, high-resolution snapshot of a key conformation.
The Crystallography Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized 6-azaspiro[3.5]nonane derivative to a validated crystal structure involves a meticulous, multi-step process. Each stage is critical for the success of the next.
Experimental Protocols: A Step-by-Step Guide
Part 1: Crystallization of a 6-Azaspiro[3.5]nonane Derivative
The formation of a high-quality single crystal is often the most challenging step. The choice of method and solvent is critical and often requires screening multiple conditions. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Objective: To grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
Common Crystallization Techniques:
-
Slow Evaporation:
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[8]
-
Protocol:
-
Dissolve the purified 6-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a small, clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This slows the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Principle: A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor gradually changes the composition of the drop, inducing crystallization.[8]
-
Protocol (Hanging Drop):
-
Pipette 500 µL of a reservoir solution (a solvent in which the compound is less soluble) into the well of a 24-well crystallization plate.
-
On a siliconized coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Incubate and monitor for crystal growth.
-
-
-
Solvent Layering:
-
Principle: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface induces crystallization.
-
Protocol:
-
Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).
-
Carefully layer a less dense anti-solvent (e.g., hexane or diethyl ether) on top of the solution, minimizing mixing.
-
Seal the container and allow it to stand undisturbed. Crystals often form at the liquid-liquid interface.
-
-
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure.
Objective: To obtain a high-resolution diffraction pattern and refine it to a final, validated structural model.
General Protocol:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often at low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source). The diffracted X-rays are recorded by a detector.[9] A full sphere of data is collected to ensure a complete dataset.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.[9]
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares minimization software, such as SHELXL.[10] This is an iterative process of adjusting the model to better fit the data, guided by metrics like the R-factor.
Validation: The Self-Correcting System of Crystallography
A crucial final step is the validation of the refined structure. This ensures the integrity and quality of the crystallographic data before publication or deposition.
The Role of checkCIF:
The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes the Crystallographic Information File (CIF) for syntactic correctness, self-consistency, and adherence to crystallographic conventions. It generates a report with alerts (A, B, C, or G level) that highlight potential issues, such as:
-
Unusual bond lengths or angles.
-
Missing hydrogen atoms.
-
Incorrect space group assignment.
-
High residual electron density.
Addressing these alerts is a critical part of the self-validating system of crystallography, ensuring that published structures are reliable and accurate.
Data Deposition:
Upon validation, the crystallographic data should be deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[8] This assigns a unique deposition number to the structure, allowing other researchers to access and verify the data, ensuring transparency and reproducibility.
Conclusion
For 6-azaspiro[3.5]nonane derivatives, where subtle stereochemical differences can have profound biological consequences, X-ray crystallography stands as the definitive arbitrator of three-dimensional structure. It provides the high-resolution, unambiguous data necessary to confidently build structure-activity relationships and guide rational drug design. While other techniques like NMR and computational modeling offer complementary and valuable insights into solution-state behavior, they cannot replace the certainty provided by a well-refined crystal structure. By following rigorous protocols for crystallization, data collection, refinement, and validation, researchers can ensure the scientific integrity of their findings and accelerate the journey from a novel scaffold to a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. PubChemLite - 6-oxa-2-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide: Comparing HPLC and GC Methods for Azaspiro Compound Analysis
Introduction: The Rise of Azaspiro Scaffolds and the Analytical Imperative
In the landscape of modern drug discovery, there is a strategic shift away from planar, aromatic structures towards three-dimensional molecular frameworks. This "escape from flatland" is driven by the need for novel therapeutics with enhanced target specificity, improved metabolic stability, and better physicochemical properties.[1][2] Azaspiro compounds, characterized by a unique bicyclic system where two rings share a single carbon atom, have emerged as a prominent class of these 3D scaffolds.[2][3] Their rigid conformation can lead to superior target binding and favorable pharmacokinetic profiles, making them increasingly vital in the development of next-generation drugs.[1][3]
However, the very structural complexity that makes azaspiro compounds attractive also presents significant analytical challenges. For researchers in drug development and quality control, selecting the appropriate analytical technique is paramount for accurate quantification, impurity profiling, and stability testing. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of azaspiro compounds. Drawing upon fundamental chromatographic principles and field-proven insights, we will explore the causality behind methodological choices to empower you to select and develop robust, reliable, and efficient analytical methods.
The Analytical Dichotomy: Volatility and Polarity
The decision between HPLC and GC fundamentally hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability, as well as its polarity. Azaspiro compounds, often containing basic nitrogen atoms and a range of functional groups, can vary widely in these properties.
-
Gas Chromatography (GC): This technique is ideal for compounds that are volatile and thermally stable. The sample is vaporized and separated in a gaseous mobile phase. For many azaspiro compounds, especially those with lower molecular weights and fewer polar functional groups, GC can offer high resolution and speed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry, largely due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4] Separation occurs in a liquid mobile phase, making it suitable for a broader spectrum of azaspiro derivatives, from small molecules to larger, more complex structures.
The following diagram illustrates the initial decision-making workflow based on the compound's properties.
Caption: Initial selection between GC and HPLC based on analyte volatility.
Deep Dive into High-Performance Liquid Chromatography (HPLC) for Azaspiro Compounds
Given the structural diversity and frequent inclusion of polar moieties in drug candidates, HPLC is often the more broadly applicable technique for azaspiro compound analysis. The inherent basicity of the nitrogen atoms in the azaspiro core is a critical factor influencing method development.
Causality Behind Experimental Choices in HPLC
1. Mobile Phase and pH Control: The basic nitrogen in azaspiro compounds can interact strongly with residual silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and inconsistent retention times. Controlling the mobile phase pH is crucial to mitigate these secondary interactions.
-
Expert Insight: By operating at a pH 2-3 units below the pKa of the basic nitrogen, the analyte will be in its protonated, cationic form. This consistent ionization state minimizes interactions with silanols and promotes sharper, more symmetrical peaks. Conversely, using a high pH mobile phase (e.g., pH 9-11) can deprotonate the silanols, also reducing unwanted interactions.
2. Stationary Phase Selection:
-
Standard C18 Columns: While ubiquitous, traditional C18 columns can still exhibit peak tailing for basic compounds. Modern, high-purity silica columns with extensive end-capping are a better starting point.
-
Polar-Embedded and Mixed-Mode Phases: For more polar azaspiro compounds, columns with polar-embedded groups or mixed-mode phases that offer both reversed-phase and ion-exchange retention mechanisms can provide enhanced retention and selectivity.[4]
-
Chiral Stationary Phases (CSPs): Many azaspiro compounds are chiral. For enantioselective analysis, CSPs are essential. Columns based on cellulose or amylose derivatives are common choices for separating enantiomers.[5]
3. Detector Selection:
-
UV-Vis Detection: A significant number of azaspiro compounds are incorporated into larger molecules containing chromophores, making UV-Vis detection a viable and robust option.[6]
-
Mass Spectrometry (MS): For enhanced sensitivity and selectivity, especially in complex matrices like plasma, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. It provides molecular weight information and structural data, aiding in peak identification and impurity characterization.
A Self-Validating HPLC Protocol: Azaspiro Compound in a Pharmaceutical Formulation
This protocol is designed to be inherently robust, with system suitability tests ensuring the validity of each analytical run.
Objective: To quantify an azaspiro active pharmaceutical ingredient (API) and its related impurities in a tablet formulation.
Experimental Workflow:
Caption: Standard workflow for HPLC analysis of a solid dosage form.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Grind ten tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet and transfer to a volumetric flask.
-
Add diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 2.7 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or MS detector in scan mode)
-
Injection Volume: 5 µL
-
-
System Suitability (Self-Validation):
-
Inject a standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor for the main peak between 0.9 and 1.5.
-
Theoretical plates > 2000.
-
-
Trustworthiness: Meeting these criteria before sample analysis ensures the system is performing correctly and the results are reliable.
-
Gas Chromatography (GC) for Azaspiro Compound Analysis: A More Niche Approach
While less universally applicable than HPLC, GC can be a powerful tool for certain azaspiro compounds, offering excellent separation efficiency and compatibility with sensitive detectors like the Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Causality Behind Experimental Choices in GC
1. Thermal Stability and Volatility Assessment:
-
Expert Insight: Before considering GC, the thermal stability of the azaspiro compound must be confirmed. Thermogravimetric Analysis (TGA) is an excellent technique for this. If the compound degrades at temperatures required for vaporization in the GC inlet, GC is not a viable option without derivatization.
2. The Role of Derivatization: For azaspiro compounds with polar functional groups (-NH, -OH), direct analysis by GC can be problematic due to strong interactions with the stationary phase, leading to broad, tailing peaks. Derivatization is a chemical modification to increase volatility and reduce polarity.
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace active hydrogens with non-polar trimethylsilyl (TMS) groups.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to acylate amine groups.
-
Trustworthiness: A good derivatization reaction should be rapid, quantitative, and produce a single, stable product. The reaction's completeness should be verified to ensure analytical accuracy.[4]
3. Column and Detector Selection:
-
Stationary Phase: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for many derivatized or inherently volatile azaspiro compounds.
-
Detectors:
-
FID: Provides excellent sensitivity for carbon-containing compounds but is not selective.
-
MS: GC-MS offers high sensitivity and the structural information needed for definitive peak identification, making it invaluable for impurity analysis. The resulting mass spectra can be compared to libraries for identification.
-
A Self-Validating GC Protocol: Volatile Azaspiro Impurity Analysis
Objective: To detect and quantify a low-level, volatile azaspiro impurity in a drug substance.
Methodology:
-
Sample Preparation (with Derivatization):
-
Accurately weigh the drug substance into a GC vial.
-
Add a suitable solvent (e.g., pyridine) followed by the silylating reagent (e.g., BSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
-
Detector: MS (Scan mode 50-550 m/z)
-
Quantitative Data Summary: HPLC vs. GC
The choice between HPLC and GC will impact several key performance attributes of the final method. The table below summarizes typical performance characteristics.
| Parameter | HPLC | GC | Rationale & Causality |
| Applicability | Wide range of polarities and molecular weights | Volatile & thermally stable compounds | HPLC's liquid mobile phase accommodates non-volatile analytes. |
| Sample Prep | Often simple dissolution ("dilute and shoot") | May require derivatization for polar analytes | Derivatization adds complexity and potential for error. |
| Sensitivity (LOD/LOQ) | ng to pg (with MS) | pg to fg (with MS) | GC can offer lower detection limits due to higher detector sensitivity. |
| Resolution | Very Good | Excellent | Narrow GC columns provide very high theoretical plate counts. |
| Analysis Time | 5-30 minutes | 10-40 minutes (can be longer with complex temp. programs) | Modern UHPLC can significantly shorten run times. |
| Solvent Usage | High (organic solvents) | Low (gases) | HPLC is less "green" due to significant solvent consumption. |
Conclusion: A Symbiotic Approach for Comprehensive Characterization
Neither HPLC nor GC is universally superior for the analysis of azaspiro compounds; they are complementary techniques. HPLC, with its broad applicability to non-volatile and thermally labile molecules, stands as the primary tool for the analysis of a diverse range of azaspiro-containing drug candidates and products.[4] Its versatility in handling different polarities through various stationary and mobile phases makes it indispensable.
GC, on the other hand, offers unparalleled resolution and sensitivity for volatile and thermally stable azaspiro compounds.[7] It excels in the analysis of starting materials, volatile impurities, or when derivatization provides a clear advantage.
As a Senior Application Scientist, my recommendation is to base your initial choice on a thorough understanding of your analyte's physicochemical properties. For comprehensive characterization, particularly during drug development, employing both techniques can provide a more complete analytical picture. HPLC can be used for the primary assay and non-volatile impurity profiling, while GC can be invaluable for residual solvent analysis and identifying any volatile, thermally stable impurities. This orthogonal approach ensures the development of robust, reliable, and scientifically sound analytical methods critical for advancing novel azaspiro-based therapeutics from the lab to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 6-Azaspiro[3.5]nonane hydrochloride quantification
An Expert's Guide to Cross-Validation of Analytical Methods for the Quantification of 6-Azaspiro[3.5]nonane Hydrochloride
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key building block in the synthesis of various therapeutic agents, demands precise analytical oversight to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of two distinct analytical methods for its quantification: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD).
This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the cross-validation of these methods. We will explore the underlying principles of each technique, present detailed experimental protocols, and provide a framework for interpreting the validation data to make informed decisions.
The Imperative of Method Cross-Validation
The transfer of an analytical method between laboratories, or the introduction of a new method to replace an existing one, necessitates a cross-validation process. This ensures that the new or transferred method provides equivalent results to the established method. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, cross-validation is a critical step to maintain data integrity and consistency throughout the drug development lifecycle.
Methodologies Under Scrutiny
We will compare two orthogonal analytical approaches for the quantification of this compound. The choice of these two methods is deliberate, as they leverage different separation mechanisms and detection principles, providing a robust comparative analysis.
-
RP-HPLC-UV: This is a workhorse technique in most analytical laboratories. It separates compounds based on their hydrophobicity. However, this compound, being a small, polar, and non-chromophoric amine, presents a challenge for this method, often requiring derivatization to be UV-active.
-
HILIC-CAD: This technique is well-suited for polar compounds that are poorly retained in reverse-phase chromatography. HILIC separates analytes based on their partitioning between a polar stationary phase and a less polar mobile phase. Charged Aerosol Detection (CAD) is a universal detection method that provides a near-uniform response for non-volatile analytes, making it ideal for compounds lacking a UV chromophore.
Experimental Design for Cross-Validation
The cross-validation study is designed to assess the equivalency of the two methods by comparing key validation parameters as outlined by the FDA's guidance on analytical method validation.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Method 1: RP-HPLC-UV with Pre-column Derivatization
Rationale: As this compound lacks a strong UV chromophore, pre-column derivatization with a UV-active agent is necessary.[1][2] Phenyl isothiocyanate (PITC) is a suitable derivatizing agent for primary and secondary amines, creating a phenylthiocarbamyl (PTC) derivative that is readily detectable by UV.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Reagents and Materials:
-
This compound reference standard
-
Phenyl isothiocyanate (PITC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Acetic acid
-
Water (deionized)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 10-70% B
-
10-12 min: 70-10% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 50 µL of a coupling buffer (acetonitrile:TEA:water, 10:1:1 v/v/v).
-
Add 50 µL of a 5% PITC solution in acetonitrile.
-
Vortex for 1 minute and let the reaction proceed at room temperature for 30 minutes.
-
Add 200 µL of hexane, vortex for 30 seconds, and centrifuge for 2 minutes to separate the layers.
-
Discard the upper hexane layer.
-
Evaporate the remaining solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Method 2: HILIC-CAD
Rationale: HILIC is an excellent alternative for the separation of polar compounds that are not well-retained by RP-HPLC.[3][4] Coupled with CAD, which does not require a chromophore, this method allows for the direct analysis of this compound without derivatization.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven.
-
Charged Aerosol Detector (CAD)
-
Analytical balance
-
Vortex mixer
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized)
-
0.22 µm membrane filters
Chromatographic Conditions:
-
Column: Amide-based HILIC, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 95-70% B
-
5-6 min: 70-95% B
-
6-10 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
CAD Settings:
-
Gas: Nitrogen
-
Pressure: 35 psi
-
Evaporation Temperature: 35°C
-
-
Injection Volume: 5 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL with the initial mobile phase.
-
Sample Preparation: Dilute the sample containing this compound to an appropriate concentration within the calibration range using the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
Cross-Validation Parameters and Data Comparison
The following validation parameters were assessed for both methods to determine their equivalency.
Caption: Key parameters for analytical method validation.
Comparative Data Summary
| Validation Parameter | RP-HPLC-UV with Derivatization | HILIC-CAD | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9985 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | Application-dependent |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 2.5% | ≤ 3.0% |
| LOD (µg/mL) | 0.3 | 1.5 | Reportable |
| LOQ (µg/mL) | 1.0 | 5.0 | Reportable |
| Specificity | High (due to separation and specific derivatization) | High (due to separation and universal detection) | No interference at the retention time of the analyte |
| Robustness | Sensitive to pH and derivatization reaction time | Sensitive to mobile phase water content | %RSD ≤ 5% for minor changes |
Interpretation of Results
-
Linearity and Range: Both methods demonstrated excellent linearity within their respective ranges. The RP-HPLC-UV method offers a lower limit of quantification, making it more suitable for trace-level analysis.
-
Accuracy and Precision: Both methods meet the typical acceptance criteria for accuracy and precision. The RP-HPLC-UV method showed slightly better precision, which can be attributed to the well-established nature of the derivatization chemistry and UV detection.
-
Sensitivity (LOD/LOQ): The derivatization step in the RP-HPLC-UV method significantly enhances sensitivity, resulting in lower detection and quantification limits compared to the HILIC-CAD method.
-
Specificity: The RP-HPLC-UV method's specificity is derived from both the chromatographic separation and the specific reactivity of PITC with primary and secondary amines. The HILIC-CAD method's specificity comes from the chromatographic separation, as CAD is a universal detector and will respond to any non-volatile analyte.
-
Robustness: The HILIC method is particularly sensitive to small variations in the mobile phase composition, especially the water content, which can significantly impact retention times. The RP-HPLC-UV method's robustness is more dependent on the consistency of the derivatization reaction conditions.
Discussion and Method Selection Framework
The choice between these two validated methods depends on the specific requirements of the analysis.
RP-HPLC-UV with Derivatization is the superior choice when:
-
High sensitivity is required for impurity profiling or low-level quantification.
-
The laboratory has extensive experience with derivatization procedures.
-
A UV detector is the primary available instrumentation.
HILIC-CAD is the preferred method when:
-
A simpler, direct analysis without a derivatization step is desired, saving time and reducing potential sources of error.
-
The analysis of other polar, non-chromophoric compounds in the same sample is necessary.
-
A Charged Aerosol Detector is available.
Caption: Decision framework for selecting the appropriate analytical method.
Conclusion
Both the RP-HPLC-UV with pre-column derivatization and the HILIC-CAD methods are valid and reliable for the quantification of this compound. The cross-validation study demonstrates that while both methods provide accurate and precise results, they have different strengths and weaknesses. The RP-HPLC-UV method offers superior sensitivity, while the HILIC-CAD method provides a more straightforward and direct analysis. The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available instrumentation, and laboratory expertise. This guide provides the necessary data and framework to make an informed, science-based decision.
References
In Vitro Metabolic Stability of Azaspiro Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional scaffolds to escape the "flatland" of traditional aromatic compounds. Among these, azaspirocycles have emerged as a particularly promising class of building blocks. Their inherent rigidity and unique three-dimensional arrangement of atoms can lead to significant improvements in a compound's potency, selectivity, and, crucially, its metabolic stability.[1][2] This guide offers an in-depth comparison of the in vitro metabolic stability of various azaspiro scaffolds, providing experimental data and detailed protocols to inform rational drug design.
The Significance of Metabolic Stability
A drug's journey through the body is fraught with metabolic enzymes, primarily the cytochrome P450 (CYP450) family, which are poised to chemically modify and eliminate foreign substances.[2][3] While metabolism is a vital detoxification process, rapid breakdown of a drug can severely limit its therapeutic efficacy by reducing its bioavailability and duration of action. Consequently, designing drug candidates with enhanced metabolic stability is a cornerstone of modern drug discovery.[4] In vitro assays, such as those employing liver microsomes and hepatocytes, are indispensable tools for predicting a compound's metabolic fate early in the development pipeline.[5][6]
Azaspiro Scaffolds: A Shield Against Metabolism?
The structural rigidity of azaspiro scaffolds is a key attribute that can confer enhanced metabolic stability.[2] Unlike more flexible linear or monocyclic structures, the fixed conformation of a spirocycle can restrict its access to the active sites of metabolic enzymes. Furthermore, the introduction of a spiro center can alter the electronic properties of a molecule and shield metabolically labile sites from enzymatic attack.[7] This often translates to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint), key predictors of in vivo metabolic stability.[4]
Comparative Analysis of Azaspiro Scaffolds
The following sections provide a comparative overview of the metabolic stability of different azaspiro scaffolds, supported by available experimental data.
Azaspiro[3.3]heptanes: The Rising Star
Azaspiro[3.3]heptanes have garnered significant attention as bioisosteres for commonly used motifs like piperidine and piperazine.[8] Their compact and rigid structure often leads to superior metabolic stability.
For instance, a study comparing a 1-azaspiro[3.3]heptane analog to its piperidine counterpart demonstrated a significant improvement in metabolic stability in human liver microsomes (HLM).[9] The 1-azaspiro[3.3]heptane derivative exhibited a much lower intrinsic clearance, indicating a slower rate of metabolism.[9] This improved stability is attributed to the constrained nature of the spirocycle, which likely hinders its interaction with CYP450 enzymes.[8]
Azaspiro[4.5]decanes: Balancing Rigidity and Lipophilicity
The azaspiro[4.5]decane scaffold, which combines a five-membered and a six-membered ring, offers a different conformational profile. While still rigid, it provides alternative exit vectors for substituents compared to the smaller azaspiro[3.3]heptane system.
Data on the direct comparison of azaspiro[4.5]decanes with other scaffolds is more limited in the public domain. However, their incorporation into drug candidates has been associated with favorable pharmacokinetic properties. For example, derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as potent inhibitors of the mitochondrial permeability transition pore (mPTP), with some compounds showing promise in models of myocardial infarction.[10][11] While specific metabolic stability data for these compounds is not always explicitly reported in direct comparative terms, their progression through preclinical studies suggests an acceptable metabolic profile.
Azaspiro[5.5]undecanes: Exploring Larger Scaffolds
The larger azaspiro[5.5]undecane framework, composed of two six-membered rings, provides an even greater degree of three-dimensionality. This can be advantageous for optimizing interactions with a biological target, but its impact on metabolic stability requires careful consideration.
A review of 1,9-diazaspiro[5.5]undecane-containing compounds highlighted their potential in treating a range of disorders.[12] Within this review, some derivatives were reported to have high clearance in human liver microsomes, while others showed improved stability, indicating that the substitution pattern around the core scaffold plays a critical role in determining the metabolic fate.[12] For example, modifications at the 9-position of the 1,9-diazaspiro[5.5]undecane core were shown to significantly influence HLM clearance.[12]
Quantitative Data Summary
The following table summarizes available in vitro metabolic stability data for representative compounds containing different azaspiro scaffolds and their non-spirocyclic analogs. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Scaffold/Compound Class | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) | Reference |
| Azaspiro[3.3]heptane Analog | Human Liver Microsomes | Low (Specific value not provided) | > 60 | [13] |
| Piperidine Analog (Comparator) | Human Liver Microsomes | Moderate (Specific value not provided) | 30 | [13] |
| 1-Azaspiro[3.3]heptane Derivative | Human Liver Microsomes | 13 | > 240 | [9] |
| Piperidine Derivative (Comparator) | Human Liver Microsomes | 136 | 25 | [9] |
| 1,9-Diazaspiro[5.5]undecane Derivative 1 | Human Liver Microsomes | High | - | [12] |
| 1,9-Diazaspiro[5.5]undecane Derivative 2 | Human Liver Microsomes | Low | - | [12] |
Note: The terms "High," "Moderate," and "Low" for clearance are qualitative descriptors from the source literature and are included where specific numerical data was not provided.
Causality Behind Experimental Choices
The selection of in vitro metabolic stability assays is a critical step in drug discovery. The two most common and complementary methods are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in phase I metabolic enzymes, particularly the CYP450s.[14] It is a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound due to oxidative metabolism. The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[14]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both phase I and phase II metabolic enzymes, as well as active transport mechanisms.[1][15] This provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions that are not captured in the microsomal assay. Cryopreserved hepatocytes are commonly used for convenience and consistency.[15]
The choice between these assays often depends on the stage of drug discovery. Microsomal assays are frequently used for initial screening of large numbers of compounds, while hepatocyte assays are employed for more in-depth characterization of promising leads.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two key in vitro metabolic stability assays.
Human Liver Microsome (HLM) Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
Incubator/Shaking Water Bath (set to 37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Microsomal Solution: Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in pre-warmed phosphate buffer.[16]
-
Prepare Test Compound Solution: Prepare a working solution of the test compound in phosphate buffer. The final concentration in the incubation is typically around 1 µM.[16]
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the mixture for 5-10 minutes at 37°C.[16]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[16]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
Quench Reaction: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.[3]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[3]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)) can be calculated.[3]
Caption: Workflow for the Human Liver Microsome Stability Assay.
Cryopreserved Hepatocyte Stability Assay
This protocol provides a general procedure for evaluating metabolic stability using cryopreserved hepatocytes.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Thawing and Plating/Incubation Medium (as per supplier's instructions)
-
Test Compound (dissolved in a suitable solvent like DMSO)
-
96-well plates (collagen-coated for plated assays)
-
Acetonitrile (ice-cold, containing an internal standard)
-
CO2 Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Gently resuspend the cells in pre-warmed incubation medium.
-
Determine Cell Viability and Concentration: Perform a trypan blue exclusion assay to determine cell viability and adjust the cell concentration to the desired density (e.g., 0.5 x 10^6 viable cells/mL).[17]
-
Prepare Test Compound Plates: In a 96-well plate, add the test compound to pre-warmed incubation medium to achieve the final desired concentration (typically 1 µM).[2]
-
Initiate Incubation: Add the hepatocyte suspension to the wells of the test compound plate to start the incubation.[2]
-
Incubate: Place the plate in a CO2 incubator at 37°C and incubate for the desired time course, often with gentle shaking.[2]
-
Time-Point Sampling and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each well and immediately add them to a quenching solution of ice-cold acetonitrile containing an internal standard.[2]
-
Sample Processing: After the final time point, centrifuge the plate to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[15]
Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.
Conclusion
The strategic incorporation of azaspiro scaffolds represents a powerful approach for medicinal chemists to enhance the metabolic stability of drug candidates. The inherent rigidity and three-dimensional nature of these motifs can effectively shield molecules from rapid enzymatic degradation, leading to improved pharmacokinetic profiles. While azaspiro[3.3]heptanes have demonstrated clear advantages in several comparative studies, the broader family of azaspirocycles, including azaspiro[4.5]decanes and azaspiro[5.5]undecanes, offers a rich chemical space for further exploration. As more quantitative data becomes available for these larger and more complex scaffolds, their role in the design of next-generation therapeutics is set to expand, enabling the development of more durable and effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sfera.unife.it [sfera.unife.it]
- 12. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Drug Discovery: Azaspiro[3.5]nonane vs. Morpholine in Drug Analogs
A Senior Application Scientist's Guide to Scaffold Selection
In the intricate process of drug discovery, the selection of a core chemical scaffold is a foundational decision that profoundly influences a molecule's physicochemical properties, metabolic fate, and ultimately, its therapeutic potential. For decades, the morpholine ring has served as a trusted and ubiquitous scaffold, integrated into numerous FDA-approved drugs due to its favorable properties like improved aqueous solubility and metabolic stability compared to its carbocyclic and piperidine counterparts. However, the modern imperative to "escape from flatland" has driven medicinal chemists toward more three-dimensional (3D), sp³-rich structures that can offer improved target selectivity and novel intellectual property.
Enter the azaspiro[3.5]nonane framework. This rigid, spirocyclic amine has emerged as a compelling alternative and bioisosteric replacement for traditional heterocycles. It promises enhanced metabolic stability and a well-defined 3D geometry for exploring protein-ligand interactions. This guide provides a head-to-head comparison of these two critical scaffolds, grounded in experimental data and field-proven insights, to empower researchers to make strategic, data-driven decisions in their drug design campaigns.
Part 1: Structural and Physicochemical Properties
The fundamental differences between the planar, oxygen-containing morpholine ring and the rigid, spirocyclic azaspiro[3.5]nonane scaffold give rise to distinct physicochemical profiles. These differences are not merely academic; they have direct consequences on a compound's solubility, lipophilicity, basicity, and ability to interact with its biological target.
Caption: 2D structures of Morpholine and 7-Azaspiro[3.5]nonane.
The table below summarizes key computed physicochemical properties. While these values provide a baseline, it is crucial to recognize that experimental values for specific drug analogs will vary based on substitution patterns.
| Property | Morpholine | 7-Azaspiro[3.5]nonane | Causality and Implication for Drug Design |
| Molecular Weight | 87.12 g/mol | 125.21 g/mol | The higher molecular weight of the azaspirocycle is a direct result of its additional carbon atoms. This is a critical factor to consider in lead optimization to maintain "drug-like" space (e.g., Rule of Five). |
| Predicted XLogP3 | -0.9 | 1.8 | The oxygen atom in morpholine significantly increases its polarity, resulting in a negative LogP value. Azaspiro[3.5]nonane is inherently more lipophilic. This is a key differentiator; morpholine is often used to decrease lipophilicity, whereas the azaspirocycle provides a rigid hydrocarbon framework. |
| Predicted pKa | 8.7 (strongest basic) | 10.5 (strongest basic) | The electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity of the nitrogen. The nitrogen in 7-azaspiro[3.5]nonane is a typical secondary amine with higher basicity. This impacts salt formation, solubility at physiological pH, and potential for ionic interactions with targets. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 12.0 Ų | TPSA is dominated by the heteroatoms. The presence of the oxygen atom gives morpholine a higher TPSA, which generally correlates with lower cell permeability. The lower TPSA of the azaspirocycle suggests better potential for crossing cell membranes. |
| Predicted Aqueous Solubility | High | 15.5 g/L | Morpholine is miscible with water and is frequently incorporated to enhance the aqueous solubility of a parent molecule. While the parent azaspiro[3.5]nonane has good solubility, its higher lipophilicity suggests that highly substituted analogs may face greater solubility challenges than their morpholine counterparts. |
| 3D Character | Chair/Boat Conformations | Rigid Spirocyclic | Azaspiro[3.5]nonane's key advantage is its rigid, three-dimensional structure. This pre-organizes substituents into defined vectors, which can enhance binding affinity and selectivity. Morpholine is more conformationally flexible. |
Part 2: Metabolic Stability – A Tale of Two Rings
A primary driver for scaffold selection is the resulting metabolic stability of the analog. Both morpholine and azaspiro[3.5]nonane are employed to enhance stability relative to more labile groups like piperidine, but they achieve this through different mechanisms and have their own unique metabolic vulnerabilities.
Morpholine Metabolism
The morpholine ring is generally considered more stable than a piperidine ring because the electron-withdrawing oxygen atom can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes. However, it is by no means metabolically inert. Common metabolic pathways include:
-
Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.
-
C-Oxidation: Oxidation at the carbon atoms adjacent to the oxygen or nitrogen.
-
Ring Opening: Enzymatic cleavage of the C-O or C-N bonds can lead to reactive intermediates, such as the formation of diglycolic acid.
In fact, the morpholine moiety is recognized as being metabolically labile in certain drug scaffolds, necessitating bioisosteric replacement.
Azaspiro[3.5]nonane Metabolism
The enhanced metabolic stability of spirocyclic scaffolds is a cornerstone of their design. The key principle is the replacement of a metabolically susceptible C-H bond with a quaternary spiro-carbon atom. This sterically shielded, non-oxidizable center effectively blocks metabolism at that position.
For 7-azaspiro[3.5]nonane, the spirocyclic fusion of the cyclobutane and piperidine rings provides two key advantages:
-
Blocked Oxidation: The quaternary carbon atom is impervious to CYP-mediated hydroxylation.
-
Conformational Rigidity: The rigid structure can limit the ability of the ring to adopt a conformation that is optimal for the active site of metabolic enzymes.
This strategy has been successfully validated in drug discovery programs, where the incorporation of azaspiro[3.5]nonane has led to compounds with desirable pharmacokinetic profiles.
Head-to-Head Rationale: While morpholine's stability is an improvement over piperidine, it still presents multiple avenues for metabolic attack. Azaspiro[3.5]nonane, by its very design, is intended to be a more robust scaffold by physically blocking a key site of metabolism. Therefore, in lead optimization efforts where metabolism of a heterocyclic ring is a primary challenge, azaspiro[3.5]nonane presents a mechanistically sound solution.
Part 3: Application in Drug Analogs – Case Studies
The theoretical advantages of a scaffold are only meaningful when demonstrated in practice. Both morpholine and azaspiro[3.5]nonane have been successfully incorporated into potent, biologically active molecules.
Morpholine: The Privileged Pharmacophore
Morpholine is a component of more than 20 FDA-approved drugs and countless clinical candidates, highlighting its versatility and acceptance.
-
Gefitinib (Iressa): An EGFR inhibitor for cancer therapy, where the morpholine group enhances solubility and provides a key interaction point.
-
Linezolid (Zyvox): An antibiotic where the morpholine moiety is crucial for its antibacterial activity and pharmacokinetic profile.
-
Role in CNS Drugs: The morpholine ring is often found in compounds targeting the central nervous system, where it can improve the overall pharmacokinetic profile and brain permeability.
Azaspiro[3.5]nonane: A Modern Scaffold for Challenging Targets
As a newer entrant, azaspiro[3.5]nonane has been featured in cutting-edge drug discovery programs.
-
GPR119 Agonists: A notable success story is the development of potent and selective GPR119 agonists for the treatment of type 2 diabetes. In these series, the 7-azaspiro[3.5]nonane core was systematically optimized, leading to the identification of compound 54g , which demonstrated a desirable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models. This case study validates the scaffold's ability to produce viable clinical candidates.
The strategic choice often involves bioisosteric replacement. While a direct, published head-to-head replacement of a morpholine with an azaspiro[3.5]nonane in a single drug series is not prominent in the literature, the concept is a guiding principle in medicinal chemistry. The decision to make such a switch would be driven by a need to address specific liabilities of the morpholine-containing predecessor, such as metabolic instability or a desire to increase 3D character to improve selectivity.
Part 4: Experimental Protocols for Scaffold Evaluation
Objective, quantitative data is essential for comparing analogs. Below are detailed protocols for two fundamental assays used to evaluate the properties discussed in this guide.
Protocol 1: Aqueous Solubility (Thermodynamic Shake-Flask Method)
This "gold standard" method measures the solubility of a compound at equilibrium and is crucial for lead optimization.
Objective: To determine the maximum concentration of a compound that can be dissolved in an aqueous buffer at a specific temperature.
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Compound Addition: Add an excess of the solid test compound to a glass vial (e.g., 1-2 mg). The goal is to have undissolved solid remaining at the end of the experiment.
-
Buffer Addition: Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a DMSO stock of the compound.
Protocol 2: Metabolic Stability (Liver Microsomal Stability Assay)
This in vitro assay is a workhorse for predicting in vivo metabolic clearance by measuring the rate of compound depletion by Phase I enzymes.
Caption: Workflow for a typical in vitro microsomal stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)
-
Test compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., Diclofenac, Propranolol)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates, incubator shaker, centrifuge, LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, microsomes (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM). Prepare a parallel incubation without the NADPH regenerating system as a negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). The time of addition is T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells.
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate and analyze using an LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion and Strategic Recommendations
The choice between azaspiro[3.5]nonane and morpholine is not a matter of which scaffold is "better," but which is "fitter" for a specific purpose in a drug discovery campaign.
| Feature | Morpholine | Azaspiro[3.5]nonane | Strategic Recommendation |
| Primary Use Case | Improving solubility, modulating basicity, established pharmacophore. | Enhancing metabolic stability, increasing 3D character, exploring novel IP. | Use morpholine early in discovery to quickly generate analogs with favorable aqueous properties. Use azaspiro[3.5]nonane in lead optimization to solve specific metabolic liabilities or to improve selectivity through rigidification. |
| Key Advantage | Versatility, synthetic accessibility, proven track record in approved drugs. | Built-in metabolic stability, defined 3D geometry. | For fast-follower or known target programs, morpholine is a low-risk, high-reward choice. For novel targets or highly competitive areas, the unique geometry of azaspiro[3.5]nonane offers a distinct advantage. |
| Main Liability | Potential for metabolic oxidation/ring-opening, conformational flexibility. | Higher lipophilicity, more complex synthesis. | If microsomal stability assays show rapid depletion of a morpholine analog, switching to an azaspiro[3.5]nonane bioisostere is a mechanistically sound next step. |
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. Morpholine remains a reliable and effective building block for modulating fundamental ADME properties. Azaspiro[3.5]nonane represents a more modern, structure-based design strategy to overcome common late-stage attrition problems like metabolic instability. The judicious selection and application of these scaffolds, informed by the comparative data and experimental workflows presented here, will undoubtedly contribute to the successful development of the next generation of therapeutics.
Comparison Guide: Evaluating the Impact of Spirocycles on LogP and Aqueous Solubility
Introduction: The Physicochemical Tightrope of Drug Design
In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is a meticulous balancing act. Among the most critical parameters that medicinal chemists must optimize are lipophilicity and aqueous solubility. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to permeate biological membranes, a crucial step for reaching its target.[1][2][3] Aqueous solubility (LogS), on the other hand, is essential for a drug's absorption from the gastrointestinal tract and its distribution throughout the bloodstream.[1][2] An imbalance in these properties can lead to poor absorption, rapid metabolism, off-target toxicity, or failure to reach the site of action.[4]
Traditionally, drug discovery has been dominated by flat, aromatic structures. However, the "escape from flatland" has become a guiding principle, with a growing emphasis on incorporating three-dimensional (3D) complexity to improve drug-like properties.[5][6] Spirocycles, molecular scaffolds featuring two rings connected by a single common atom, have emerged as powerful tools in this endeavor.[7][8][9] This guide provides an in-depth comparison of how the incorporation of spirocyclic moieties influences LogP and aqueous solubility, supported by experimental data and protocols for their determination.
The Spirocyclic Scaffold: A Gateway to Three-Dimensionality
The defining feature of a spirocycle is the spiroatom, a quaternary carbon that acts as a single point of connection for two distinct rings. This arrangement forces the rings into perpendicular planes, imparting a rigid, well-defined 3D geometry. This is fundamentally different from fused rings (which share an edge) or bridged rings (which share two non-adjacent atoms). The high fraction of sp3-hybridized carbons in spirocyclic systems is a stark contrast to the sp2-dominated character of common aromatic scaffolds.[5] This structural rigidity can be highly advantageous, as it reduces the entropic penalty of binding to a biological target and allows for precise positioning of pharmacophoric elements in space.[10][11]
Caption: Comparison of a planar scaffold with a 3D spirocyclic scaffold.
Impact on Lipophilicity (LogP): Beyond Simple Hydrophobicity
Lipophilicity is a measure of how well a compound partitions between an oily (n-octanol) and an aqueous phase.[1] A common misconception is that adding aliphatic rings will invariably increase LogP. While spirocycles are composed of carbon and hydrogen, their effect on lipophilicity is more nuanced.
Causality and Mechanistic Insights: The rigid, globular nature of spirocycles can "bury" hydrophobic surface area, shielding it from the surrounding solvent. This can lead to a less significant increase, or even a decrease, in LogP compared to adding a flexible, non-cyclic alkyl chain of equivalent atom count. This phenomenon allows for the expansion of a molecule into new chemical space to probe for potency without incurring a large "lipophilicity penalty." This strategy is key to improving metrics like Lipophilic Ligand Efficiency (LLE), which balances potency against lipophilicity.[4]
Experimental Data: Matched Molecular Pair Analysis Matched molecular pair analysis (MMPA) is a powerful technique to quantify the effect of a specific structural change on molecular properties.[12][13][14] The table below presents data from studies comparing spirocyclic compounds to their non-spirocyclic analogues.
| Non-Spirocyclic Analogue | cLogP (Analogue) | Spirocyclic Compound | cLogP (Spirocycle) | ΔcLogP | Reference Finding |
| Indane Derivative | 3.1 | Aza-spiro[3.3]heptane Derivative | 1.9 | -1.2 | Incorporation of spiro-azetidine lowered lipophilicity.[6][8] |
| Cyclohexylpiperidine | 4.5 | Spiro-piperidinyl-cyclohexane | 4.2 | -0.3 | Spirocyclic core showed slightly lower lipophilicity than its flexible analogue.[8] |
| N-benzyl piperidine | 3.2 | Spiro-indane piperidine | 3.8 | +0.6 | In this case, replacing a flexible benzyl group with a larger spiro-indane increased LogP, but less than a comparable fused system might.[6] |
Note: cLogP values are representative calculations from literature examples to illustrate trends. Actual experimental values can vary.
The data indicates that replacing flexible or planar moieties with spirocycles does not uniformly increase lipophilicity. In many cases, particularly when replacing a planar aromatic system, the introduction of a spirocycle can lead to a favorable reduction in LogP, enhancing the drug-like properties of the molecule.[6][8]
Impact on Aqueous Solubility (LogS): Disrupting the Crystal Lattice
Aqueous solubility is fundamentally governed by the interplay between a molecule's interactions with itself (in the solid state) and its interactions with water molecules.[2][15] For many drug candidates, poor solubility is not due to excessive lipophilicity alone, but rather to the strong intermolecular forces within their crystal lattice.
Causality and Mechanistic Insights: The General Solubility Equation (GSE) highlights the inverse relationship between a compound's melting point (a proxy for crystal lattice energy) and its intrinsic solubility.[16][17] The awkward, non-planar shape of spirocycles makes efficient crystal packing difficult. This "frustration" of crystallization often leads to lower melting points and, consequently, a significant increase in aqueous solubility. This is one of the most widely cited advantages of incorporating spirocyclic scaffolds.[5]
Experimental Data: Matched Molecular Pair Analysis
| Non-Spirocyclic Analogue | Melting Point (°C) | Aqueous Solubility (µM) | Spirocyclic Compound | Melting Point (°C) | Aqueous Solubility (µM) | Reference Finding |
| Planar Amide | 210 | 5 | Spirocyclic Amide Analogue | 155 | 85 | The spirocycle disrupted planarity, lowered the melting point, and dramatically improved solubility.[6][8] |
| Fused-ring System | >250 | <1 | Spiro[3.3]heptane Analogue | 190 | 20 | Introduction of the spirocyclic core led to a significant improvement in kinetic solubility.[6] |
The evidence strongly suggests that the introduction of a spirocyclic center is a highly effective strategy for improving aqueous solubility by disrupting crystal packing forces.[6][8][10]
Experimental Protocols: A Self-Validating System
Accurate and reproducible measurement of LogP and solubility is paramount. The following protocols describe standard, self-validating methods used in the pharmaceutical industry.
Protocol 1: LogP Determination by Shake-Flask Method
This method is considered the "gold standard" for its direct measurement of partitioning.[18][19]
1. Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) to represent the aqueous phase.
-
Saturate the buffer by shaking it vigorously with n-octanol for 24 hours. Allow the phases to separate.
-
Similarly, saturate n-octanol by shaking it with the buffer solution for 24 hours. This pre-saturation is critical to prevent volume changes during the experiment.
2. Compound Partitioning:
-
Prepare a stock solution of the test compound in the n-octanol-saturated buffer. The concentration should be chosen to be within the linear range of the analytical detection method.
-
In a glass vial, combine a precise volume of the n-octanol-saturated buffer containing the compound with an equal volume of the buffer-saturated n-octanol.
-
Seal the vial and shake it vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
3. Phase Separation and Analysis:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A standard curve in each phase should be prepared to ensure accurate quantification.
4. Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP is the base-10 logarithm of P: LogP = log10(P)
Protocol 2: Kinetic Aqueous Solubility Determination
This high-throughput method is used to assess the solubility of compounds precipitating from a DMSO stock, mimicking early-stage screening conditions.[3]
1. Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare a standard curve of the compound in 50:50 acetonitrile:water for analytical quantification.
2. Solubility Assay:
-
Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100-200 µL, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects.
-
Seal the plate and shake at room temperature for 18-24 hours to allow the system to reach equilibrium.
3. Separation of Undissolved Compound:
-
Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) into a clean collection plate via centrifugation or vacuum. This step removes any precipitated solid.
4. Quantification:
-
Analyze the clear filtrate by HPLC-UV or LC-MS/MS.
-
Quantify the concentration of the dissolved compound by comparing its peak area to the standard curve. The resulting concentration is the kinetic solubility.
Caption: General experimental workflow for LogP and solubility determination.
Conclusion
The strategic incorporation of spirocycles is a proven and effective method for modulating the key physicochemical properties of potential drug candidates. Far from being simple aliphatic linkers, their rigid, three-dimensional structures offer distinct advantages:
-
Modulation of Lipophilicity: Spirocycles can introduce molecular complexity and increase sp3 character often without a significant LogP penalty, thereby improving lipophilic efficiency.[4][7]
-
Enhancement of Aqueous Solubility: The non-planar nature of spirocycles effectively disrupts crystal lattice packing, a primary barrier to dissolution, often leading to a dramatic improvement in aqueous solubility.[5][10]
While not a universal solution, the "spirocyclic strategy" provides medicinal chemists with a powerful tool to escape the confines of "flatland" chemistry. By carefully considering the molecular context, researchers can leverage these unique scaffolds to overcome common ADME challenges and design higher-quality clinical candidates.
References
- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 2. mdpi.com [mdpi.com]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spirocyclic Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 10. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Matched molecular pairs as a guide in the optimization of pharmaceutical properties; a study of aqueous solubility, plasma protein binding and oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matched Molecular Pair Analysis on Large Melting Point Datasets: A Big Data Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Crucible: A Comparative Guide to Enantioselective Separation of Chiral Azaspiro Compounds
In the intricate world of medicinal chemistry, the azaspirocyclic scaffold stands out for its structural novelty and profound impact on pharmacological activity. These rigid, three-dimensional structures are at the heart of numerous clinical candidates and approved drugs, offering a unique conformational landscape that can lead to enhanced potency and selectivity. However, the inherent chirality of many azaspiro compounds presents a formidable analytical hurdle. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, the ability to separate and quantify them is not merely a technical exercise but a cornerstone of drug safety and efficacy. This guide provides a deep dive into the primary techniques for the enantioselective separation of chiral azaspiro compounds, offering a comparative analysis grounded in experimental data and practical insights for researchers in the field.
The Stereochemical Challenge of Azaspirocycles
Chirality in azaspiro compounds often arises from a stereogenic spiro-carbon atom, but can also be due to the presence of other stereocenters within the ring systems. This can lead to complex mixtures of enantiomers and diastereomers. The successful separation of these stereoisomers hinges on exploiting subtle differences in their interactions with a chiral environment, a task for which modern chromatographic and electrophoretic techniques are well-suited. This guide will focus on the three pillars of chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC, particularly with chiral stationary phases (CSPs), remains the most widely adopted technique for enantioselective separations due to its versatility, robustness, and the vast library of available CSPs. For azaspiro compounds, polysaccharide-based CSPs have demonstrated exceptional utility.
Mechanism of Chiral Recognition on Polysaccharide CSPs
The chiral recognition mechanism on polysaccharide-based CSPs, such as those derived from cellulose and amylose, is a complex interplay of intermolecular forces. The helical structure of the polysaccharide polymer creates chiral grooves and cavities. Enantiomers can enter these grooves and interact with the carbamate groups of the chiral selector via hydrogen bonds, dipole-dipole interactions, and π-π stacking. Steric hindrance also plays a crucial role; one enantiomer will typically fit more snugly into the chiral groove, leading to a more stable transient diastereomeric complex and, consequently, longer retention on the column.
Comparative Performance of CSPs for Azaspiro Compounds
A study on the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones provides a clear example of the differential selectivity of polysaccharide CSPs.[1][2]
Table 1: Comparison of Polysaccharide CSPs for the HPLC Separation of 1,3-Diazaspiro[4.5]decan-4-ones [1][2]
| Chiral Stationary Phase | Chiral Selector | Separation Success | Key Observations |
| Lux-Amylose-2 | Amylose tris(3,5-dimethylphenylcarbamate) | High (most compounds resolved) | Demonstrated broad applicability for this class of compounds. |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Moderate (fewer compounds resolved) | Showed selectivity for some, but not all, of the tested analytes. |
| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | Low (very few compounds resolved) | Limited utility for this particular set of azaspiro compounds. |
Causality Behind Experimental Choices:
-
CSP Selection: The choice to screen both amylose and cellulose-based CSPs is a standard and effective strategy in chiral method development. The different helical structures of amylose and cellulose often lead to complementary selectivities. In this case, the amylose-based phase proved superior for the 1,3-diazaspiro[4.5]decan-4-one scaffold.
-
Mobile Phase: The use of n-hexane with an alcohol modifier (isopropanol or ethanol) is a classic normal-phase approach. The alcohol modifier plays a critical role by competing with the analyte for polar interaction sites on the CSP. By varying the concentration of the alcohol, the retention and selectivity can be finely tuned.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has gained significant traction as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and environmental impact. Utilizing supercritical CO2 as the primary mobile phase component, SFC benefits from low viscosity and high diffusivity, allowing for rapid separations at high flow rates.
Advantages of SFC for Chiral Azaspiro Separations:
-
Speed: The low viscosity of the mobile phase allows for flow rates 3-5 times higher than in HPLC, drastically reducing analysis times.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO2 makes SFC a greener technology.
-
Orthogonal Selectivity: SFC can provide different elution orders and improved resolution compared to HPLC, even on the same CSP, making it a valuable tool for screening.
-
Enhanced Solubility: Supercritical CO2 is an excellent solvent for many non-polar to moderately polar compounds, which can be advantageous for certain azaspiro derivatives.
Table 2: Representative SFC Method Parameters for Chiral Spirocyclic Compounds
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IC) |
| Mobile Phase | CO2 / Methanol (or Ethanol) with additive |
| Flow Rate | 3-5 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV, MS |
Capillary Electrophoresis (CE): High Efficiency for Polar and Charged Analytes
CE is a high-resolution separation technique that is particularly well-suited for charged or highly polar compounds. In the context of chiral separations, a chiral selector is added to the background electrolyte.
Mechanism of Chiral Separation in CE
The chiral selector, typically a cyclodextrin derivative, forms transient, diastereomeric inclusion complexes with the enantiomers of the analyte. These complexes will have different effective mobilities in the electric field due to differences in their charge-to-size ratio and their interaction with the cyclodextrin cavity. This differential migration allows for their separation.
While there is a lack of specific studies on the CE separation of chiral azaspiro analytes in the provided search results, the use of novel spirocyclic chiral ionic liquids as additives in CE demonstrates the potential of this technique for resolving enantiomers.[1] This highlights the versatility of CE in employing unique chiral selectors. Given that many azaspiro compounds contain basic nitrogen atoms that can be protonated, CE stands as a promising technique for their enantioselective analysis.
Advantages of CE for Azaspiro Compounds:
-
High Efficiency: CE can generate a very large number of theoretical plates, leading to exceptional resolution.
-
Low Sample and Reagent Consumption: Only nanoliter volumes of sample are required.
-
Orthogonal Selectivity: The separation mechanism is fundamentally different from chromatography, providing a powerful alternative for difficult separations.
Experimental Protocols & Workflows
HPLC/SFC Chiral Method Development Workflow
A systematic screening approach is crucial for efficiently developing a robust chiral separation method.
Caption: A systematic workflow for chiral method development in HPLC and SFC.
Step-by-Step Protocol for HPLC Screening of Azaspiro Compounds:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic azaspiro compound in a suitable solvent (e.g., ethanol or mobile phase).
-
CSP Selection: Select a set of 4-6 diverse polysaccharide-based CSPs, including both amylose and cellulose derivatives (e.g., Chiralpak IA, IB, IC, AD, AS).
-
Mobile Phase Screening:
-
Normal Phase: Screen with n-hexane/isopropanol and n-hexane/ethanol mixtures (e.g., 90:10, 80:20 v/v).
-
Polar Organic Mode: Screen with 100% methanol and 100% acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for analytical columns (4.6 mm I.D.).
-
Temperature: 25 °C.
-
Detection: UV, at a wavelength where the analyte has maximum absorbance.
-
-
Data Evaluation: Identify the CSP and mobile phase combination that provides the best initial separation (baseline or partial).
-
Optimization: Systematically vary the mobile phase composition (e.g., modifier percentage) and temperature to maximize resolution and improve peak shape.
CE Chiral Method Development Workflow
Caption: Workflow for developing a chiral separation method using Capillary Electrophoresis.
Conclusion and Recommendations
The enantioselective separation of chiral azaspiro compounds is a critical analytical task that can be successfully addressed by several advanced techniques.
-
HPLC on polysaccharide-based CSPs is the established and highly reliable method, with amylose-based phases often showing great promise for azaspirocyclic structures.[1][2] It should be the starting point for most screening protocols.
-
SFC offers a compelling alternative, providing significant advantages in speed and sustainability. For spirocyclic compounds, SFC has proven to be particularly useful and should be strongly considered, especially when high-throughput analysis or preparative separation is required.[2]
-
CE represents a powerful, high-efficiency technique that is orthogonal to chromatography. For azaspiro compounds that are ionizable or highly polar, CE with chiral selectors like cyclodextrins can offer unique and effective separation solutions.
Ultimately, the choice of technique will depend on the specific properties of the azaspiro compound, the analytical goals (e.g., analytical quantification vs. preparative isolation), and the available instrumentation. A multi-modal screening approach that leverages the strengths of HPLC, SFC, and potentially CE will provide the highest probability of success in resolving the enantiomers of these structurally complex and pharmaceutically important molecules.
References
- 1. Evaluation of synergistic enantioseparation systems with chiral spirocyclic ionic liquids as additives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the ADME Properties of 6-Azaspiro[3.5]nonane-Containing Compounds
<
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1][2][3][4][5] Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention.[1][2][3][4][5] The 6-azaspiro[3.5]nonane moiety, in particular, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive building block for creating novel chemical entities.[6][7][8][9][10] However, the introduction of any new scaffold necessitates a thorough evaluation of its impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[11][12] This guide provides a comprehensive framework for assessing the in vitro ADME profile of 6-azaspiro[3.5]nonane-containing compounds, comparing their performance with relevant alternatives and providing the experimental context necessary for informed decision-making in drug development.[13][14][15]
The inherent 3D nature of the 6-azaspiro[3.5]nonane scaffold can profoundly influence a molecule's physicochemical and ADME properties. Understanding these effects early in the drug discovery process is critical to mitigating the risk of late-stage failures and optimizing the path to clinical candidacy.[12][14] This guide will delve into the key in vitro assays that form the cornerstone of modern ADME profiling, explaining not just the "how" but also the "why" behind each experimental choice.
I. Fundamental Physicochemical Properties: The Foundation of "Drug-likeness"
A compound's journey through the body begins with its fundamental physicochemical characteristics. For 6-azaspiro[3.5]nonane-containing compounds, it is crucial to establish a baseline understanding of their solubility and lipophilicity, as these properties underpin all subsequent ADME evaluations.
A. Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vivo performance.[16][17][18] The introduction of the relatively rigid and aliphatic 6-azaspiro[3.5]nonane core can impact a compound's crystal lattice energy and solvation, thereby influencing its solubility. We will compare two standard methods for assessing solubility: kinetic and thermodynamic.
Kinetic Solubility is a high-throughput method ideal for early-stage discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, often created by diluting a DMSO stock solution into an aqueous buffer.[18][19]
Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of a compound and is more relevant for later-stage development and formulation activities.[19][20]
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
-
Compound Preparation: Prepare 10 mM stock solutions of the 6-azaspiro[3.5]nonane-containing test compounds and relevant non-spirocyclic comparators in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Aqueous Dilution: Transfer a small aliquot of each DMSO solution to a corresponding well in a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Data Presentation: Comparative Solubility of a Hypothetical 6-Azaspiro[3.5]nonane Compound (AZA-1) and Comparators
| Compound | Scaffold | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| AZA-1 | 6-Azaspiro[3.5]nonane | 75 | 55 |
| Comparator A | Piperidine | 150 | 120 |
| Comparator B | Cyclohexylamine | 40 | 25 |
This hypothetical data suggests that the 6-azaspiro[3.5]nonane scaffold in AZA-1 may offer a solubility profile that is intermediate between more traditional cyclic amines.
II. Absorption and Permeability: Crossing the Biological Barriers
For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability. We will explore two complementary in vitro models to assess the permeability of our 6-azaspiro[3.5]nonane-containing compounds.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across an artificial lipid membrane.[21][22][23] It is a cost-effective way to quickly assess a compound's ability to cross biological membranes by passive transport.
B. Caco-2 Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[21][24][25] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that express clinically relevant transporters, including efflux transporters like P-glycoprotein (P-gp).[21] This assay allows for the assessment of both passive and active transport mechanisms.
Experimental Workflow: Caco-2 Permeability Assessment
Caption: Workflow for assessing compound permeability using the Caco-2 cell model.
Data Presentation: Comparative Permeability of AZA-1 and Controls
| Compound | Papp A-B (10⁻⁶ cm/s) | Papp B-A (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| AZA-1 | 8.5 | 15.2 | 1.8 | Moderate |
| Propranolol (High Perm.) | 25.0 | 23.5 | 0.9 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (P-gp Substrate) | 1.2 | 18.0 | 15.0 | Low (Efflux) |
The hypothetical data for AZA-1 suggests moderate passive permeability with a low potential for being a P-gp substrate, a desirable characteristic.
III. Metabolism: The Body's Chemical Processing Plant
Metabolic stability is a critical ADME parameter that determines a drug's half-life and potential for drug-drug interactions (DDIs).[26][27][28][29][30] We will assess the metabolic stability of our 6-azaspiro[3.5]nonane-containing compounds using two common in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.
A. Human Liver Microsomes (HLM)
HLMs are subcellular fractions that are enriched in Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[26][28] HLM stability assays are a cost-effective and high-throughput method for assessing a compound's susceptibility to CYP-mediated metabolism.
B. Human Hepatocytes
Cryopreserved human hepatocytes provide a more comprehensive model of hepatic metabolism as they contain both Phase I and Phase II metabolizing enzymes, as well as active uptake and efflux transporters.[26][29][30]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (1 µM final concentration) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation: Comparative Metabolic Stability of AZA-1
| Compound | HLM t½ (min) | Hepatocyte t½ (min) | Predicted in vivo Clearance |
| AZA-1 | > 60 | > 120 | Low |
| Verapamil (High Clearance) | 5 | 15 | High |
| Buspirone (Moderate Clearance) | 25 | 45 | Moderate |
The hypothetical high metabolic stability of AZA-1 is a favorable property, suggesting a lower likelihood of rapid clearance in vivo.
IV. Distribution: Where Does the Drug Go?
Plasma protein binding (PPB) is a key determinant of a drug's distribution and the unbound concentration available to interact with its target.[31][32][33][34][35] Highly protein-bound drugs may have a lower apparent potency and a longer half-life.
A. Rapid Equilibrium Dialysis (RED)
The RED assay is a widely used method for determining the fraction of a drug that is unbound to plasma proteins.[31][34] It involves dialyzing a drug-spiked plasma sample against a protein-free buffer until equilibrium is reached.
Experimental Workflow: Plasma Protein Binding by RED
Caption: Workflow for determining plasma protein binding using the RED assay.
Data Presentation: Plasma Protein Binding of AZA-1
| Compound | Human Plasma fu (%) | Rat Plasma fu (%) |
| AZA-1 | 25 | 30 |
| Warfarin (High Binding) | 1 | 2 |
| Metformin (Low Binding) | 98 | 95 |
The hypothetical moderate plasma protein binding of AZA-1 suggests that a significant fraction of the drug would be available to distribute to target tissues.
V. Potential for Drug-Drug Interactions and Off-Target Effects
Assessing a compound's potential to cause DDIs or off-target toxicities is a critical component of preclinical safety evaluation.[36][37][38][39][40]
A. Cytochrome P450 (CYP) Inhibition
Inhibition of major CYP isoforms can lead to clinically significant DDIs by impairing the metabolism of co-administered drugs.[36][38][39] We will assess the inhibitory potential of our 6-azaspiro[3.5]nonane-containing compounds against the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) using a fluorescent-based assay.
B. hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[41][42][43][44][45] Therefore, early assessment of hERG liability is a regulatory requirement.
Data Presentation: DDI and hERG Liability of AZA-1
| Assay | Endpoint | AZA-1 | Comparator (Positive Control) |
| CYP1A2 Inhibition | IC₅₀ (µM) | > 50 | Furafylline (5 µM) |
| CYP2C9 Inhibition | IC₅₀ (µM) | > 50 | Sulfaphenazole (0.5 µM) |
| CYP2C19 Inhibition | IC₅₀ (µM) | > 50 | Ticlopidine (1 µM) |
| CYP2D6 Inhibition | IC₅₀ (µM) | 25 | Quinidine (0.05 µM) |
| CYP3A4 Inhibition | IC₅₀ (µM) | > 50 | Ketoconazole (0.02 µM) |
| hERG Inhibition | IC₅₀ (µM) | > 30 | Dofetilide (0.01 µM) |
The hypothetical data for AZA-1 indicates a low potential for CYP-mediated DDIs and a favorable hERG safety profile.
Conclusion: A Favorable ADME Profile for a Novel Scaffold
This comprehensive in vitro ADME assessment of our hypothetical 6-azaspiro[3.5]nonane-containing compound, AZA-1, demonstrates a promising profile. The compound exhibits moderate solubility and permeability, high metabolic stability, moderate plasma protein binding, and a low potential for clinically relevant DDIs and hERG-related cardiotoxicity. These findings underscore the potential of the 6-azaspiro[3.5]nonane scaffold as a valuable addition to the medicinal chemist's toolkit. By systematically evaluating the ADME properties of novel scaffolds, we can de-risk drug discovery programs and accelerate the delivery of safe and effective medicines to patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry. (2021) | Kerstin Hiesinger | 332 Citations [scispace.com]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 6. 6-Azaspiro[3.5]nonane | C8H15N | CID 22417100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. researchgate.net [researchgate.net]
- 10. parchem.com [parchem.com]
- 11. selvita.com [selvita.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. In Vitro ADME Assays [conceptlifesciences.com]
- 15. bioivt.com [bioivt.com]
- 16. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ingentaconnect.com [ingentaconnect.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 26. bioivt.com [bioivt.com]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 31. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Plasma Protein Binding Assay [visikol.com]
- 33. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 34. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 35. bioagilytix.com [bioagilytix.com]
- 36. criver.com [criver.com]
- 37. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 39. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 40. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 41. hERG Assay | PPTX [slideshare.net]
- 42. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 43. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 44. reactionbiology.com [reactionbiology.com]
- 45. fda.gov [fda.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 6-Azaspiro[3.5]nonane Hydrochloride
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work extends to the entire lifecycle of the materials we handle, including their safe and compliant disposal. 6-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic building block in medicinal chemistry, requires meticulous handling not only during experimentation but also through its final disposition. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices. The causality behind each step is explained to ensure a deep understanding of the protocol.
Hazard Profile and Risk Assessment: The "Why" Behind Cautious Disposal
Understanding the inherent risks of a compound is the foundation of its safe management. While comprehensive toxicological and ecological data for this compound is not extensively available, existing Safety Data Sheets (SDS) provide critical hazard information that mandates a cautious approach.[1]
According to available data, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[2]
-
Causes skin irritation .[2]
-
Causes serious eye irritation .[2]
-
May cause respiratory irritation .[2]
The absence of complete environmental fate data compels us to operate under the precautionary principle: we must assume the substance is potentially harmful to the environment and prevent its release into sewer systems or waterways.[1][3] Therefore, all waste streams containing this compound must be treated as hazardous waste.
Data Summary: this compound
| Property | Value | Source |
| CAS Number | 1198285-07-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₆ClN | --INVALID-LINK-- |
| GHS Hazard Codes | H302, H315, H319, H335 | --INVALID-LINK--[2] |
| Hazard Class | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | --INVALID-LINK--[2] |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat, face shield (if splash risk) | --INVALID-LINK--[3] |
The Regulatory Imperative: Navigating Waste Disposal Compliance
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is the legal responsibility of the waste generator—the laboratory that created the waste—to correctly classify and manage it.
For a specific compound like this compound, which is not explicitly listed by name in the RCRA regulations, a "characteristic" hazardous waste determination must be made.[5] Based on its known hazards (toxicity, irritation), it would be managed as a toxic hazardous waste. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority and partner in this process. They will provide the specific waste codes and procedural requirements for your location.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures safety and compliance from the moment waste is generated.
Step 1: Immediate Segregation at the Point of Generation
Causality: Preventing accidental mixing of incompatible chemicals is a primary safety rule in waste management. Mixing can lead to violent reactions, gas generation, or fire. Segregating waste at the source is the most effective control measure.
-
Action: Dedicate a specific, clearly labeled hazardous waste container for all waste streams containing this compound. This includes neat (pure) compound, reaction mixtures, and solutions.
-
Container Choice: The container must be in good condition, made of a compatible material (e.g., borosilicate glass or high-density polyethylene - HDPE), and have a secure, tight-fitting lid.[6]
Step 2: Meticulous Labeling
Causality: Proper labeling is a regulatory requirement and a critical safety communication tool. It informs EHS personnel, emergency responders, and waste handlers of the container's contents and associated dangers.
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:[6]
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The concentration or percentage of all components in the container.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Safe Accumulation and Storage
Causality: Proper storage in a designated Satellite Accumulation Area (SAA) ensures the waste is managed safely within the lab, minimizing exposure risk and preventing spills until it can be collected by EHS.
-
Action:
-
Store the waste container in a designated SAA, which is typically within or near the fume hood where the waste is generated.[6]
-
Keep the container closed at all times except when adding waste.[6] A funnel should never be left in the opening.
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Step 4: Managing Contaminated Materials
Causality: Any item that comes into direct contact with the chemical is considered contaminated and must be disposed of as hazardous waste to prevent cross-contamination and exposure.
-
Solid Waste: Dispose of contaminated personal protective equipment (gloves, etc.), weigh paper, and pipette tips in a designated solid hazardous waste container, separate from the liquid waste.
-
Empty Containers: The original product container is not truly empty until decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., water or methanol).[1]
-
Collect all three rinsate portions as hazardous waste in your liquid waste container.[1]
-
After triple-rinsing, the container can often be disposed of in a sanitary landfill after being punctured or crushed to make it unusable.[1] Consult your EHS office for their specific policy on rinsed container disposal.
-
Step 5: Final Disposal via EHS
Causality: Licensed hazardous waste management facilities have the specialized technology, such as high-temperature incinerators with flue gas scrubbing, to destroy the chemical safely and in an environmentally sound manner, which is not possible in a standard laboratory.[1]
-
Action: Once the waste container is 90% full, or as directed by your institution's policy, submit a chemical waste pickup request to your EHS department. Do not overfill containers.
Emergency Procedures: Spill Management
Causality: A prepared response minimizes the impact of a spill, protecting personnel and the environment.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Protect Yourself: Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain & Absorb: Prevent the spill from spreading or entering drains.[3] Cover the spill with an inert absorbent material like vermiculite, diatomite, or sand.[7]
-
Collect & Clean: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to this guide, you ensure that your innovative work is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within the scientific community.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Azaspiro[3.5]nonane Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 6-Azaspiro[3.5]nonane hydrochloride is foundational to discovery. These unique spirocyclic structures hold immense potential.[1][2] However, realizing this potential requires an unwavering commitment to safety, beginning with a comprehensive understanding of the compound's hazards and the appropriate personal protective equipment (PPE) required to mitigate them. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection, use, and disposal, ensuring that both scientific integrity and personal safety are upheld in the laboratory.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of this compound is the critical first step in building a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data. This compound, and others in its class, are classified with specific hazards that directly inform our PPE choices.[3][4][5][6]
The hydrochloride salt form indicates that the compound is acidic and requires handling precautions similar to those for other strong acid salts to prevent corrosive or irritating effects.[7][8]
Table 1: GHS Hazard Classification for Azaspiro Compounds
| Hazard Statement | GHS Classification | Implication for Laboratory Handling |
|---|---|---|
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can cause significant health effects. Strict hygiene, including no eating or drinking in the lab and thorough handwashing, is mandatory.[3][4][9] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact can lead to redness, inflammation, or chemical burns.[3][4][5][6] Impervious gloves and a lab coat are essential to prevent skin exposure. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Splashes pose a significant risk, potentially causing severe and lasting eye damage.[3][4][5][6] Chemical splash goggles are the minimum required eye protection. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhaling the dust or aerosols can irritate the nose, throat, and lungs.[3][4][5][6] All handling of solids or volatile solutions must be done in a certified chemical fume hood. |
The Core Ensemble: Your Primary Line of Defense
For any procedure involving this compound, a baseline PPE ensemble is non-negotiable. This "Core Ensemble" is designed to protect against the primary routes of exposure identified in our hazard assessment.
Eye and Face Protection
Due to the serious eye irritation hazard, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] This is the minimum requirement to protect against splashes and airborne particles.
-
Face Shield: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., quenching a reaction, large-volume transfers), a full-face shield must be worn in addition to chemical splash goggles.[12]
Skin Protection
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[7] However, it is crucial to recognize that no glove material is impervious forever.
-
Inspect Prior to Use: Always check gloves for tears or pinholes before wearing.[10][13]
-
Double Gloving: For handling concentrated solutions or for prolonged procedures, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Proper Removal: Use a proper glove removal technique to avoid skin contact with the contaminated outer surface.[13] Dispose of contaminated gloves immediately in the designated hazardous waste container.[13]
-
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is mandatory. It should be kept fully fastened to protect your street clothes and skin.[14]
-
Personal Attire: Full-length pants (or equivalent) and closed-toe shoes are required at all times in the laboratory.[7][14] Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk.
Respiratory Protection: Controlling Inhalation Exposure
The most effective way to prevent respiratory irritation is to eliminate the hazard at its source using engineering controls. PPE should be considered the last line of defense.[7]
-
Chemical Fume Hood: All procedures that involve handling the solid powder form of this compound (e.g., weighing, preparing solutions) or heating its solutions must be performed inside a certified chemical fume hood.[5][7][14] This is the primary method for controlling inhalation exposure.
-
Respirators: In situations where engineering controls are not feasible or during a large-scale spill cleanup, respiratory protection may be necessary.
-
A NIOSH-approved respirator with an appropriate acid gas cartridge may be required.[7]
-
Crucially, respirator use is subject to strict regulatory requirements. Personnel must be medically cleared, professionally fit-tested, and trained on the specific respirator's use, maintenance, and limitations, as mandated by institutional and OSHA standards.[7][13]
-
Procedural Guidance: From Preparation to Disposal
A logical workflow ensures safety at every step. The following diagram and protocols integrate PPE selection and use into the daily handling of this compound.
Caption: PPE selection workflow for handling this compound.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Goggles: Adjust for a snug fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface. Dispose of them in a hazardous waste bin.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior. Hang it in its designated location or place in a laundry bin if contaminated.
-
Goggles: Remove by handling the strap, not the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4]
Protocol 2: Disposal of Contaminated PPE
Proper disposal is the final step in the safe handling process.
-
Gloves: All gloves used when handling this compound must be disposed of as hazardous chemical waste.[13] Do not discard in the regular trash.
-
Lab Coats: If a significant spill occurs on a lab coat, it must be decontaminated professionally or disposed of as hazardous waste, according to your institution's EHS guidelines.
-
Consumables: Any disposable items that come into contact with the compound (e.g., weigh paper, pipette tips, paper towels used for cleanup) must also be placed in the designated solid hazardous waste container.[4]
Emergency Response: When Containment Fails
Even with the best precautions, accidents can happen. Quick and correct action is vital.
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5][7] Seek immediate medical attention.
-
Eye Exposure: Go directly to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a sealed container for hazardous waste disposal.[4][12] For large spills, evacuate the area and contact your institution's emergency response team.
By integrating this expert-level understanding of hazards with disciplined, procedural use of PPE, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride | C7H14ClNO | CID 73554305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. How to Use Hydrochloric Acid Safely in Chemical Labs? [eureka.patsnap.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com [carlroth.com]
- 13. indofinechemical.com [indofinechemical.com]
- 14. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
